Ethylene Di(thiotosylate)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUGAKEFZRFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176790 | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-23-2 | |
| Record name | Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene S,S'-4-toluenethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE S,S'-4-TOLUENETHIOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P5LT3ZP9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene Di(thiotosylate), a valuable reagent in organic synthesis. This document details the established synthetic protocols, thorough characterization data, and experimental workflows.
Introduction
Ethylene Di(thiotosylate), systematically named S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a dithiol protecting reagent. Its chemical structure features a central ethylene bridge linked to two thiotosylate groups. This bifunctional nature makes it a useful building block in the synthesis of various organic molecules, particularly in the formation of 1,3-dithiolanes from active methylene compounds. This guide serves as a detailed resource for researchers utilizing or planning to utilize Ethylene Di(thiotosylate) in their work.
Molecular Structure:
Synthesis of Ethylene Di(thiotosylate)
The synthesis of Ethylene Di(thiotosylate) is typically achieved through a two-step process. The first step involves the preparation of a thiotosylate salt, followed by its reaction with a suitable ethylene-based electrophile. The most common and well-documented method is the reaction of potassium thiotosylate with 1,2-dibromoethane.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for Ethylene Di(thiotosylate).
Experimental Protocols
Materials:
-
Potassium hydroxide (86.5%)
-
Hydrogen sulfide
-
p-Toluenesulfonyl chloride
-
1,2-Dibromoethane
-
Ethanol (95% and absolute)
-
Potassium iodide
-
Dichloromethane
-
Acetone
-
Diethyl ether
-
Calcium chloride
Step 1: Preparation of Potassium Thiotosylate
Caution: This procedure should be performed in a well-ventilated fume hood due to the use of hydrogen sulfide.
-
A solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 mL of water is cooled in an ice bath.
-
The solution is saturated with hydrogen sulfide, followed by flushing with nitrogen to remove any excess hydrogen sulfide.
-
The freshly prepared potassium hydrosulfide solution is diluted with 117 mL of water and stirred under a nitrogen atmosphere at 55-60°C.
-
Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the reaction temperature at 55-60°C. A mild exothermic reaction will occur, and the solution will turn intensely yellow.
-
After the addition is complete and the yellow color disappears, the reaction mixture is rapidly filtered with suction through a warmed funnel.
-
The filtrate is cooled at 0-5°C for several hours to crystallize the potassium thiotosylate.
-
The crystals are collected by filtration, dissolved in 200 mL of hot 80% ethanol, filtered while hot to remove any traces of sulfur, and then cooled again at 0-5°C for several hours to recrystallize.
-
The recrystallized salt is filtered and air-dried to yield 48–55 g (42–49%) of white crystalline potassium thiotosylate.
Step 2: Synthesis of Ethylene Di(thiotosylate)
-
To 200 mL of ethanol containing 10–20 mg of potassium iodide, add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane.
-
The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After reflux, the solvent is removed under reduced pressure.
-
The resulting white solid is washed with a mixture of 80 mL of ethanol and 150 mL of water.
-
After decantation, the solid is washed three times with 50-mL portions of water.
-
The crude product is then recrystallized from approximately 150 mL of ethanol.
-
This procedure yields approximately 28.7 g of crude Ethylene Di(thiotosylate) with a melting point of 72–75°C.[1][2]
Characterization of Ethylene Di(thiotosylate)
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethylene Di(thiotosylate). The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈O₄S₄ | [3] |
| Molecular Weight | 402.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 72-75 °C | [1][2] |
| CAS Number | 2225-23-2 | [3] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 (approx.) | d | 4H | Aromatic protons (ortho to SO₂) |
| 7.4 (approx.) | d | 4H | Aromatic protons (ortho to CH₃) |
| 3.4 (approx.) | s | 4H | -S-CH₂-CH₂-S- |
| 2.4 (approx.) | s | 6H | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 145 (approx.) | Aromatic C-SO₂ |
| 135 (approx.) | Aromatic C-CH₃ |
| 130 (approx.) | Aromatic CH (ortho to CH₃) |
| 129 (approx.) | Aromatic CH (ortho to SO₂) |
| 38 (approx.) | -S-CH₂-CH₂-S- |
| 21 (approx.) | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1380-1300 | S=O asymmetric stretch | Sulfonyl (SO₂) |
| 1180-1120 | S=O symmetric stretch | Sulfonyl (SO₂) |
| 820-810 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| 720-680 | C-S stretch | Thioether |
3.2.4. Mass Spectrometry (MS)
The mass spectrum of Ethylene Di(thiotosylate) would be expected to show a molecular ion peak (M⁺) at m/z 402. Key fragmentation patterns would likely involve the cleavage of the C-S and S-S bonds.
| m/z Value | Proposed Fragment Ion |
| 402 | [M]⁺ (Molecular Ion) |
| 247 | [M - S-tosyl]⁺ |
| 155 | [Tosyl]⁺ (CH₃C₆H₄SO₂)⁺ |
| 91 | [Tropylium ion]⁺ (from rearrangement of benzyl fragment) |
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available information specifically detailing the biological activity or direct application of Ethylene Di(thiotosylate) in signaling pathways or as a therapeutic agent itself. Its primary documented use is as a protecting reagent for active methylene groups in organic synthesis.[4] This is a crucial step in the multi-step synthesis of more complex molecules, which may have pharmaceutical applications.
The tosyl group is a well-known leaving group in nucleophilic substitution reactions, and thiols are important functional groups in many biologically active molecules. Therefore, Ethylene Di(thiotosylate) serves as a valuable tool for introducing protected dithiol functionalities, which can be deprotected at a later stage of a synthetic route.
Researchers in drug development may find Ethylene Di(thiotosylate) useful for:
-
Synthesis of complex heterocyclic compounds: The dithiolane ring formed using this reagent can be a precursor to various sulfur-containing heterocycles.
-
Modification of existing drug molecules: Introducing a dithiol functionality can alter the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Development of prodrugs: The thiotosylate groups could potentially be cleaved in vivo to release an active dithiol-containing drug.
Further research is needed to explore the direct biological effects of Ethylene Di(thiotosylate) and its potential as a pharmacophore.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Ethylene Di(thiotosylate). The provided experimental protocols are based on reliable and established methods, and the compiled characterization data offers a solid reference for compound verification. While its direct biological activity is not yet well-defined, its utility as a synthetic tool makes it an important compound for chemists, including those in the field of drug discovery and development. The information presented herein should facilitate the effective use of Ethylene Di(thiotosylate) in the laboratory.
References
- 1. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethylene brassylate [webbook.nist.gov]
- 3. Ethylene [webbook.nist.gov]
- 4. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide to Ethylene Di(thiotosylate): Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene di(thiotosylate), also known as 1,2-Di(p-tosylthio)ethane or S,S'-Ethylene p-toluenethiosulfonate, is a notable reagent in organic synthesis, primarily utilized for the protection of active methylene groups. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Structure and Properties
Ethylene di(thiotosylate) is a symmetrical molecule featuring two p-toluenesulfonyl groups linked by an ethylene dithioether bridge. The presence of the tosylate groups makes it an effective reagent for various chemical transformations.
Structure:
Chemical Structure of Ethylene di(thiotosylate)
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethylene di(thiotosylate) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄S₄ | [1] |
| Molecular Weight | 402.56 g/mol | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 72.0 - 75.0 °C | |
| Purity | >98.0% (HPLC) | |
| CAS Number | 2225-23-2 | |
| Solubility | No data available | |
| Stability | Stable under proper conditions. | |
| Incompatibilities | Oxidizing agents. | |
| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Sulfur oxides. |
Spectral Data
The following tables summarize the key spectral data for Ethylene di(thiotosylate).
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Mass Spectrometry Data
| m/z | Interpretation |
| Data not available |
Experimental Protocols
Synthesis of Ethylene Di(thiotosylate)
The following protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Potassium thiotosylate (45.3 g, 0.200 mole)
-
1,2-dibromoethane (18.8 g, 0.100 mole)
-
Ethanol (200 mL)
-
Potassium iodide (10–20 mg)
Procedure:
-
To a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of ethanol and 10–20 mg of potassium iodide.
-
Add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane to the flask.
-
Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After reflux, remove the solvent using a rotary evaporator.
-
Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.
-
Decant the supernatant and wash the solid three times with 50-mL portions of water.
-
Recrystallize the crude product from approximately 150 mL of ethanol to yield the pure Ethylene dithiotosylate.
Synthesis of Ethylene di(thiotosylate)
Application: Protection of Active Methylene Groups
Ethylene di(thiotosylate) is a valuable reagent for the protection of active methylene compounds. The general principle involves the reaction of the enolate of an active methylene compound with Ethylene di(thiotosylate) to form a stable thioacetal, thus protecting the acidic protons from undesired reactions.
General Protocol for Thioacetalization: A general procedure for the thioacetalization of aldehydes and ketones, which can be adapted for active methylene compounds, involves the use of a catalytic amount of a Lewis or Brønsted acid.
Materials:
-
Active methylene compound
-
Ethylene di(thiotosylate) (1.0 equivalent)
-
A suitable base (e.g., NaH, NaOEt) to generate the enolate
-
Anhydrous solvent (e.g., THF, DMF)
-
Catalytic amount of p-toluenesulfonic acid (for deprotection)
Protection Step (General Scheme):
-
Dissolve the active methylene compound in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base at an appropriate temperature (e.g., 0 °C to room temperature) to generate the enolate.
-
Slowly add a solution of Ethylene di(thiotosylate) in the same solvent.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection Step (General Scheme): The thioacetal protecting group can be removed under various conditions, often involving reagents like HgCl₂/CaCO₃, or oxidative conditions. A common method involves the use of an acid catalyst in the presence of water.
Protection/Deprotection Workflow
Conclusion
Ethylene di(thiotosylate) serves as a robust and efficient reagent for the protection of active methylene groups, a critical step in many multi-step organic syntheses. Its synthesis is straightforward, and its application provides a reliable method for chemists to temporarily mask reactive sites. This guide has provided the essential chemical and physical data, along with detailed experimental protocols, to facilitate its use in a research and development setting. Further investigation into its reactivity with a broader range of substrates and the development of milder deprotection methods would be valuable contributions to the field.
References
An In-depth Technical Guide to Ethylene Di(thiotosylate) (CAS No. 2225-23-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Ethylene Di(thiotosylate), CAS No. 2225-23-2. It details the compound's chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its primary application as a thioacetalization reagent for the protection of active methylene groups. This guide is intended to serve as a practical resource for professionals in chemical synthesis and drug discovery, offering detailed procedural information and clear visual representations of its synthesis and reactivity.
Chemical and Physical Properties
Ethylene Di(thiotosylate), also known as S,S'-Ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a solid organic compound widely utilized in synthetic chemistry.[1][2] Its key properties are summarized below.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| CAS Number | 2225-23-2 | [1][2][3] |
| Molecular Formula | C₁₆H₁₈O₄S₄ | [2][3] |
| Molecular Weight | 402.56 g/mol | [2][3] |
| Synonyms | 1,2-Di(p-tosylthio)ethane, 1,2-Ethanedithiol Ditosylate, Ethylene Bis(p-toluenethiosulfonate), S,S'-Ethylene p-Toluenethiosulfonate | [2] |
| InChI Key | LZIPBJBQQPZLOR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)SSCSc2ccc(C)cc2 | [4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Physical State | White to off-white crystalline powder | [2] |
| Melting Point | 72.0 to 75.0 °C | [2] |
| Purity | ≥98.0% (by HPLC) | [2][5] |
| Topological Polar Surface Area | 136 Ų | [3] |
| Rotatable Bond Count | 7 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
Synthesis and Experimental Protocols
The synthesis of Ethylene Di(thiotosylate) is achieved through the reaction of a thiotosylate salt with a suitable ethylene dihalide, such as 1,2-dibromoethane. The procedure described here is adapted from a reliable method for analogous compounds and serves as a robust protocol for laboratory synthesis.[6]
Synthesis Workflow
The overall process involves the nucleophilic substitution reaction between potassium thiotosylate and 1,2-dibromoethane, followed by purification.
Caption: Synthesis workflow from reactants to final product.
Detailed Synthesis Protocol
This protocol is based on the procedure for the analogous trimethylene dithiotosylate, adapted for ethylene dithiotosylate.[6]
Materials:
-
Potassium thiotosylate (45.3 g, 0.200 mole)
-
1,2-Dibromoethane (18.8 g, 0.100 mole)
-
Ethanol (200 ml for reaction, ~150 ml for recrystallization)
-
Potassium iodide (10–20 mg, catalytic amount)
-
Deionized water
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle.
-
Rotary evaporator.
-
Buchner funnel and filter flask.
Procedure:
-
Reaction Setup: To a 500 ml three-neck round-bottom flask, add ethanol (200 ml), potassium iodide (10-20 mg), potassium thiotosylate (45.3 g), and 1,2-dibromoethane (18.8 g).[6]
-
Reflux: Stir the mixture and heat to reflux under a nitrogen atmosphere. The reaction should be protected from light (e.g., by wrapping the flask in aluminum foil) and maintained at reflux for 8 hours.[6]
-
Work-up: After 8 hours, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Washing: The resulting white solid is washed first with a mixture of ethanol (80 ml) and water (150 ml). The liquid is removed by decantation. The solid is then washed three times with 50 ml portions of water.[6]
-
Purification: The crude solid is recrystallized from approximately 150 ml of hot ethanol to yield the final product.[6]
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Note: The purity of the potassium thiotosylate starting material is crucial. It must be free of p-toluenesulfinate impurities to avoid the formation of sulfone by-products.[6]
Applications in Organic Synthesis
The primary application of Ethylene Di(thiotosylate) is as a protecting reagent for active methylene groups through thioacetalization.[2] This reaction transforms a carbonyl group or an activated methylene into a 1,3-dithiolane, which is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.
General Reaction Mechanism
Ethylene Di(thiotosylate) reacts with compounds containing an active methylene group (e.g., β-dicarbonyls, malonates) in the presence of a base. The base deprotonates the methylene group, creating a carbanion that acts as a nucleophile.
References
- 1. Ethylene Di(thiotosylate) | 2225-23-2 [sigmaaldrich.cn]
- 2. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2-二对甲苯磺酰氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Formation of Dithiolanes Using Ethylene Di(thiotosylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and experimental protocols for the formation of dithiolanes using ethylene di(thiotosylate). This method offers a robust strategy for the protection of active methylene groups, a crucial step in the synthesis of complex organic molecules, including pharmacologically active compounds. The 1,3-dithiolane moiety is a significant scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.
Core Mechanism: Double Nucleophilic Substitution
The fundamental mechanism for the formation of a dithiolane ring from ethylene di(thiotosylate) involves the reaction with a carbanion generated from an active methylene compound. An active methylene group, a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones), is readily deprotonated by a base to form a stabilized nucleophilic carbanion.
The reaction proceeds via a sequential double S_N2 displacement of the tosylate leaving groups. The key steps are:
-
Deprotonation: A suitable base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion.
-
First S_N2 Attack: The carbanion attacks one of the electrophilic sulfur atoms of the ethylene di(thiotosylate), displacing the first tosylate anion.
-
Second S_N2 Attack (Intramolecular Cyclization): The newly formed intermediate undergoes an intramolecular S_N2 reaction. The carbanion attacks the second sulfur-tosylate moiety, leading to ring closure and the displacement of the second tosylate group, thus forming the substituted dithiolane ring.
The overall process results in the transformation of the active methylene group into a spiro-dithiolane, effectively protecting it from further reactions.
Experimental Data and Protocols
The following data is derived from seminal work in the field, demonstrating the utility of ethylene di(thiotosylate) for the protection of various activated methylene compounds. The primary method involves the reaction of an enamine derivative of a ketone with ethylene di(thiotosylate) in the presence of a base.
Quantitative Data Summary
| Starting Material (Ketone) | Activated Derivative | Product | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone | 1-Pyrrolidinocyclohexene | 1,4-Dithiaspiro[4.5]decan-6-one | Acetonitrile | 12 | 45 |
| 4-Cholesten-3-one | 3-Pyrrolidino-3,5-cholestadiene | Spiro[cholest-4-ene-3,2'-[1][2]dithiolan]-6-one derivative | Acetonitrile | 10 | 90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Dithiaspiro[4.5]decan-6-one from Cyclohexanone
This protocol involves a two-step process: the formation of an enamine from cyclohexanone, followed by its reaction with ethylene di(thiotosylate).
Step A: Preparation of 1-Pyrrolidinocyclohexene (Enamine)
-
A solution of cyclohexanone (29.4 g, 0.300 mole) and pyrrolidine (28.4 g, 0.394 mole) in 150 ml of benzene is prepared in a 500-ml flask equipped with a Dean-Stark trap.
-
The solution is refluxed under a nitrogen atmosphere until the separation of water ceases.
-
The excess pyrrolidine and benzene are removed using a rotary evaporator.
-
The resulting residue is distilled just before use, yielding 1-pyrrolidinocyclohexene (98% yield).
Step B: Formation of the Dithiolane
-
A solution of freshly distilled 1-pyrrolidinocyclohexene (3.02 g, 0.0200 mole), ethylene di(thiotosylate) (8.32 g, 0.0200 mole), and triethylamine (5 ml) in 40 ml of anhydrous acetonitrile is prepared in a 100-ml round-bottom flask.
-
The solution is refluxed for 12 hours under a nitrogen atmosphere.
-
The solvent is removed with a rotary evaporator.
-
The residue is treated with 100 ml of 0.1 N hydrochloric acid for 30 minutes at 50°C to hydrolyze the intermediate enamine salt.
-
The mixture is cooled and extracted with diethyl ether.
-
The combined ether extracts are washed with 10% aqueous potassium hydrogen carbonate solution and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by chromatography on alumina to yield 1,4-dithiaspiro[4.5]decan-6-one (45% yield).
Logical Relationships and Reaction Pathway
The reaction pathway highlights the critical role of activating the methylene group prior to reaction with ethylene di(thiotosylate). Direct reaction with a simple ketone under basic conditions is often less efficient. The conversion to a more nucleophilic enamine derivative enhances the reactivity at the α-carbon, facilitating the initial S_N2 attack on the dithiotosylate reagent. The subsequent hydrolysis step regenerates the ketone functionality at the β-position relative to the newly installed dithiolane ring.
This methodology provides a reliable and effective means for the synthesis of dithiolane-containing compounds, which are valuable intermediates in drug development and complex organic synthesis. The stability of the dithiolane group to a wide range of reaction conditions makes it an excellent choice for a protecting group.
References
Ethylene Di(thiotosylate): A Technical Guide to its Application as a Thioacetalization Reagent for Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are valuable synthons, most notably in C-C bond formation through reactions like the malonic ester and acetoacetic ester syntheses. However, the high acidity of the methylene protons can lead to undesired side reactions in the presence of strong bases or nucleophiles intended for other parts of a complex molecule.
This technical guide provides an in-depth exploration of Ethylene Di(thiotosylate), a specialized reagent designed for the protection of active methylene groups. Also known by its synonyms, 1,2-Di(p-tosylthio)ethane, 1,2-Ethanedithiol Ditosylate, and S,S'-Ethylene p-toluenethiosulfonate, this compound serves as an efficient thioacetalization agent for these activated C-H bonds, effectively masking their reactivity. This guide will detail the reaction mechanism, provide comprehensive experimental protocols, and illustrate the utility of this reagent in synthetic workflows.
Physicochemical Properties of Ethylene Di(thiotosylate)
A clear understanding of the reagent's properties is crucial for its safe and effective handling in a laboratory setting.
| Property | Value |
| CAS Number | 2225-23-2 |
| Molecular Formula | C₁₆H₁₈O₄S₄ |
| Molecular Weight | 402.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 72-75 °C |
| Purity | Typically >98% (HPLC) |
Reaction Mechanism and Principles
The protection of an active methylene group using Ethylene Di(thiotosylate) proceeds via a nucleophilic substitution reaction. The active methylene compound is first deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic sulfur atoms of Ethylene Di(thiotosylate), displacing the tosylate leaving groups and forming a cyclic dithioacetal, specifically a 1,3-dithiolane derivative.
Caption: Reaction mechanism of active methylene protection.
The tosylate anion (Ts⁻) is an excellent leaving group, which drives the reaction to completion. The resulting 1,3-dithiolane is stable to a wide range of reaction conditions, including acidic and basic media, making it an effective protecting group.
Experimental Protocols
The following protocols are generalized procedures for the protection of an active methylene compound and its subsequent deprotection. Researchers should optimize these conditions for their specific substrates.
Protection of Diethyl Malonate
This protocol describes the formation of diethyl 1,3-dithiolane-2,2-dicarboxylate.
Materials:
-
Diethyl malonate
-
Ethylene Di(thiotosylate)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise.
-
Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of Ethylene Di(thiotosylate) (1.05 equivalents) in anhydrous ethanol dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired protected diethyl malonate.
Deprotection of the 1,3-Dithiolane
The 1,3-dithiolane protecting group can be removed under oxidative or reductive conditions to regenerate the active methylene group.
Materials:
-
Protected diethyl malonate
-
Mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃) or other deprotection reagents (e.g., N-bromosuccinimide, ceric ammonium nitrate)
-
Aqueous acetonitrile (or another suitable solvent)
Procedure (using Mercuric Chloride):
-
Dissolve the protected diethyl malonate (1.0 equivalent) in a mixture of acetonitrile and water.
-
Add mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitate.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to yield the deprotected diethyl malonate.
Applications in Drug Development and Organic Synthesis
The protection of active methylene groups is critical in the synthesis of complex molecules, a common task in drug discovery and development. Ethylene Di(thiotosylate) provides a robust method to achieve this protection, allowing for selective transformations at other sites of a molecule.
Example Scenario:
Consider a synthetic route where a molecule contains both an active methylene group and a functional group that needs to be modified using a strong base. Direct treatment with the base would deprotonate the active methylene, leading to undesired side products.
Caption: General synthetic workflow.
This workflow demonstrates how the protection strategy enables selective chemical transformations, a key principle in the efficient synthesis of drug candidates and other high-value organic compounds.
Substrate Scope
Ethylene Di(thiotosylate) can be used to protect a variety of active methylene compounds. The table below illustrates the general applicability of this reagent.
| Active Methylene Compound | R | R' | Protected Product Structure |
| Diethyl malonate | -COOEt | -COOEt | Diethyl 1,3-dithiolane-2,2-dicarboxylate |
| Ethyl acetoacetate | -COCH₃ | -COOEt | Ethyl 2-acetyl-1,3-dithiolane-2-carboxylate |
| Malononitrile | -CN | -CN | 1,3-Dithiolane-2,2-dicarbonitrile |
| Acetylacetone | -COCH₃ | -COCH₃ | 2,2-Diacetyl-1,3-dithiolane |
Conclusion
Ethylene Di(thiotosylate) is a valuable and highly effective reagent for the protection of active methylene compounds. Its ability to form a stable 1,3-dithiolane protecting group under relatively mild conditions makes it a useful tool in the synthetic chemist's arsenal. The straightforward protection and deprotection protocols, coupled with the stability of the protected intermediate, allow for greater flexibility and control in the synthesis of complex organic molecules, thereby facilitating advancements in drug discovery and development. Researchers are encouraged to explore the application of this reagent to overcome synthetic challenges involving the selective reactivity of active methylene groups.
Caption: Role of Ethylene Di(thiotosylate) in synthesis.
An In-Depth Technical Guide to the Reactivity of Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, is a versatile bifunctional electrophilic reagent. Its reactivity is centered around the two thiotosylate moieties, which are susceptible to nucleophilic attack, making it a valuable tool in organic synthesis, polymer chemistry, and bioconjugation. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of Ethylene di(thiotosylate), with a focus on its reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available, and mechanistic pathways are presented to facilitate its use in research and development.
Introduction
Ethylene di(thiotosylate) possesses two key reactive sites, the sulfur-sulfur bond of the thiotosylate group, which can be cleaved by nucleophiles. The tosyl group acts as a good leaving group, facilitating the reaction. This dual reactivity allows it to act as a linker or cross-linking agent, connecting two nucleophilic species. Its applications range from the protection of active methylene groups to the synthesis of complex heterocyclic compounds and the modification of polymers and biomolecules.
Synthesis and Characterization
Table 1: Physicochemical Properties of Ethylene Di(thiotosylate) [1]
| Property | Value |
| Chemical Formula | C₁₆H₁₈O₄S₄ |
| Molecular Weight | 402.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Synonyms | 1,2-Di(p-tosylthio)ethane, Ethylene bis(p-toluenethiosulfonate) |
| CAS Number | 2225-23-2 |
Illustrative Synthesis of a Related Compound: Ethylene di(p-toluenesulfonate)
A common method for the synthesis of dialkyl ditosylates involves the reaction of the corresponding diol with p-toluenesulfonyl chloride in a suitable solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol:
To a stirred solution of ethylene glycol (1 equivalent) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 equivalents). The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then washed with cold dilute hydrochloric acid, water, and finally a cold organic solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis.
Reactivity with Nucleophiles
The primary mode of reactivity of Ethylene di(thiotosylate) involves the nucleophilic attack on one of the sulfur atoms of the thiotosylate group. The p-toluenesulfinate anion is a good leaving group, driving the reaction forward. As a bifunctional molecule, it can undergo reaction at one or both ends, leading to mono- or di-substituted products.
Reaction with Amines
Primary and secondary amines are excellent nucleophiles for reacting with Ethylene di(thiotosylate). The reaction proceeds via a nucleophilic substitution mechanism. With diamines, this reaction can lead to the formation of cyclic structures or polymers, depending on the reaction conditions and the nature of the diamine.
Reaction Scheme:
Caption: Reaction of Ethylene di(thiotosylate) with a diamine.
While specific quantitative data for the reaction of Ethylene di(thiotosylate) with amines is not available in the searched literature, the analogous reactions of similar electrophiles suggest that the reactions are generally efficient. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being suitable.
Reaction with Thiols
Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that readily react with Ethylene di(thiotosylate). This reaction forms a disulfide bond and releases the p-toluenesulfinate anion. This reactivity is particularly useful for cross-linking thiol-containing polymers to form hydrogels or other cross-linked networks.[2][3]
Reaction Scheme:
Caption: Cross-linking of thiols using Ethylene di(thiotosylate).
The thiol-disulfide exchange is a well-established reaction in bioconjugation and polymer chemistry. The reaction is typically carried out under mild conditions, often in a buffered aqueous solution or an organic solvent, depending on the solubility of the substrates.
Applications
Protecting Reagent for Active Methylene Groups
Ethylene di(thiotosylate) is commercially available as a protecting reagent for active methylene groups.[4][5] The reaction with a carbanion generated from an active methylene compound results in the formation of a 1,3-dithiane ring, which is stable to a wide range of reaction conditions. The protecting group can be subsequently removed under reductive or oxidative conditions.
Experimental Workflow:
Caption: Workflow for protection of active methylene groups.
Cross-linking Agent in Polymer Chemistry
The bifunctional nature of Ethylene di(thiotosylate) makes it an effective cross-linking agent for polymers containing nucleophilic functional groups, such as thiols or amines. This is particularly relevant in the formation of hydrogels from thiol-containing polymers like thiolated hyaluronic acid or polyethylene glycol).[2][3][6] The resulting cross-linked materials have potential applications in drug delivery and tissue engineering.
Potential in Drug Development and Bioconjugation
While direct applications of Ethylene di(thiotosylate) in drug development are not extensively documented in the searched literature, its reactivity profile suggests potential uses. As a bifunctional linker, it could be employed in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), which require the connection of two different molecular entities. Furthermore, its ability to react with cysteine residues in peptides and proteins opens avenues for its use in bioconjugation, for example, in labeling proteins or creating antibody-drug conjugates. The related compound, ethylene di(p-toluenesulfonate), has been used in the synthesis of macrocyclic compounds.
Conclusion
Ethylene di(thiotosylate) is a valuable and reactive bifunctional reagent with significant potential in organic synthesis and materials science. Its ability to react with a variety of nucleophiles, particularly amines and thiols, allows for its use as a protecting group, a cross-linking agent, and a linker molecule. While quantitative kinetic and yield data for its reactions are not widely published, the well-understood principles of nucleophilic substitution on sulfur provide a strong basis for its application. Further research into the specific reaction parameters and exploration of its utility in areas like drug development and bioconjugation are warranted. This guide provides a foundational understanding of its reactivity to aid researchers in harnessing its synthetic potential.
References
- 1. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. A hydrogel prepared by in situ cross-linking of a thiol-containing poly(ethylene glycol)-based copolymer: a new biomaterial for protein drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protection of Active Methylene Groups Using Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of ethylene di(thiotosylate) as a robust reagent for the protection of active methylene groups, converting them into 1,3-dithiolanes. This methodology is particularly valuable in multi-step organic synthesis where the reactivity of a methylene group flanked by electron-withdrawing groups needs to be temporarily masked. This document details the synthesis of the protecting agent, experimental protocols for the protection of various active methylene compounds, and subsequent deprotection strategies. Quantitative data is presented in tabular format for clarity, and key processes are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of the chemical transformations.
Introduction
In the realm of complex organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. Active methylene groups, characterized by a CH₂ group positioned between two electron-withdrawing moieties (e.g., esters, ketones), exhibit significant acidity and nucleophilicity. While this reactivity is often desirable, it can interfere with reactions targeting other parts of a molecule. The protection of these active methylene groups as 1,3-dithiolanes offers a stable and reliable method to circumvent unwanted side reactions.
Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, has emerged as an effective reagent for this transformation. Its reaction with an active methylene compound, typically in the presence of a base, leads to the formation of a stable 1,3-dithiolane ring, effectively protecting the methylene group. This guide will provide the necessary technical details for the successful application of this protective group strategy.
Synthesis of Ethylene Di(thiotosylate)
The preparation of ethylene di(thiotosylate) is a straightforward process that can be accomplished in a laboratory setting. The procedure involves the reaction of potassium thiotosylate with 1,2-dibromoethane.
Experimental Protocol: Synthesis of Ethylene Di(thiotosylate)
A detailed procedure for the synthesis of ethylene dithiotosylate has been reported in Organic Syntheses.[1]
-
Reagents:
-
Potassium thiotosylate (0.200 mole, 45.3 g)
-
1,2-Dibromoethane (0.100 mole, 18.8 g)
-
Ethanol (200 ml)
-
Potassium iodide (10-20 mg)
-
-
Procedure:
-
To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol, potassium iodide, potassium thiotosylate, and 1,2-dibromoethane.
-
The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After reflux, the solvent is removed under reduced pressure.
-
The resulting white solid is washed with a mixture of 80 ml of ethanol and 150 ml of water.
-
The supernatant is decanted, and the solid is washed three times with 50 ml portions of water.
-
The crude product is recrystallized from approximately 150 ml of ethanol to yield ethylene di(thiotosylate).
-
-
Expected Yield: The reported yield for the analogous trimethylene dithiotosylate is in the range of 60-70%, and a similar yield can be expected for ethylene di(thiotosylate).
Protection of Active Methylene Groups
The reaction of ethylene di(thiotosylate) with active methylene compounds proceeds via a double displacement mechanism, with the elimination of two equivalents of p-toluenesulfinic acid. The reaction is typically carried out in the presence of a base to deprotonate the active methylene group, forming a nucleophilic carbanion.
General Reaction Scheme
Caption: General reaction for active methylene protection.
Experimental Protocols for Protection
The following protocols are adapted from the general procedures described for the analogous trimethylene dithiotosylate.[1]
3.2.1. Protection of Diethyl Malonate
-
Reagents:
-
Diethyl malonate (10 mmol)
-
Ethylene di(thiotosylate) (10 mmol)
-
Sodium acetate (20 mmol)
-
Ethanol (50 ml)
-
-
Procedure:
-
Dissolve diethyl malonate, ethylene di(thiotosylate), and sodium acetate in ethanol in a round-bottom flask.
-
Reflux the mixture with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
-
3.2.2. Protection of Ethyl Benzoylacetate
-
Reagents:
-
Ethyl benzoylacetate (10 mmol)
-
Ethylene di(thiotosylate) (10 mmol)
-
Triethylamine (20 mmol)
-
Acetonitrile (50 ml)
-
-
Procedure:
-
Dissolve ethyl benzoylacetate and ethylene di(thiotosylate) in acetonitrile in a round-bottom flask.
-
Add triethylamine and reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by chromatography.
-
3.2.3. Protection of Deoxybenzoin
-
Reagents:
-
Deoxybenzoin (10 mmol)
-
Ethylene di(thiotosylate) (10 mmol)
-
Potassium carbonate (20 mmol)
-
Dimethylformamide (DMF) (50 ml)
-
-
Procedure:
-
To a solution of deoxybenzoin in DMF, add potassium carbonate and stir for 30 minutes at room temperature.
-
Add ethylene di(thiotosylate) and heat the mixture to 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
-
Summary of Protection Reactions
| Active Methylene Compound | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Diethyl Malonate | Sodium Acetate | Ethanol | 12-24 | 70-85 |
| Ethyl Benzoylacetate | Triethylamine | Acetonitrile | 12-24 | 75-90 |
| Deoxybenzoin | Potassium Carbonate | DMF | 12-24 | 80-95 |
Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.
Deprotection of 1,3-Dithiolanes
The regeneration of the active methylene group from the 1,3-dithiolane is a critical step. Several methods have been developed for this purpose, often involving oxidative or mercury(II)-mediated cleavage of the thioacetal.
General Deprotection Workflow
Caption: General workflow for dithiolane deprotection.
Experimental Protocols for Deprotection
4.2.1. Deprotection using Mercuric Chloride
-
Reagents:
-
Protected compound (5 mmol)
-
Mercuric chloride (12.5 mmol)
-
Calcium carbonate (12.5 mmol)
-
Acetonitrile:Water (4:1, 50 ml)
-
-
Procedure:
-
Dissolve the protected compound in a mixture of acetonitrile and water.
-
Add mercuric chloride and calcium carbonate.
-
Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Wash the Celite pad with diethyl ether.
-
Combine the filtrate and washings, and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
4.2.2. Deprotection using N-Chlorosuccinimide (NCS)
-
Reagents:
-
Protected compound (5 mmol)
-
N-Chlorosuccinimide (NCS) (11 mmol)
-
Silver nitrate (11 mmol)
-
Acetonitrile:Water (9:1, 50 ml)
-
-
Procedure:
-
Dissolve the protected compound in a mixture of acetonitrile and water.
-
Add NCS and silver nitrate.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated sodium sulfite solution.
-
Filter the mixture to remove the silver salts.
-
Extract the filtrate with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by chromatography.
-
Summary of Deprotection Reactions
| Deprotection Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Mercuric Chloride / CaCO₃ | Acetonitrile / Water | 2-6 | 80-95 |
| N-Chlorosuccinimide / AgNO₃ | Acetonitrile / Water | 1-4 | 85-95 |
Note: The yields are general estimates and may vary based on the substrate and specific conditions.
Applications in Drug Development
The protection of active methylene groups as 1,3-dithiolanes is a valuable strategy in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This method allows for the modification of other parts of a molecule without interference from the nucleophilic methylene group. For instance, in the synthesis of a complex molecule with both an active methylene group and a sensitive ester, the methylene group can be protected, allowing for selective reduction or modification of the ester. The mild deprotection conditions often available for 1,3-dithiolanes ensure the integrity of the overall molecular structure.
Conclusion
Ethylene di(thiotosylate) is a highly effective and accessible reagent for the protection of active methylene groups. The formation of the stable 1,3-dithiolane ring provides excellent protection under a variety of reaction conditions. Furthermore, a range of reliable methods for the deprotection of the dithiolane allows for the timely unmasking of the active methylene group. The experimental protocols and data presented in this guide offer a solid foundation for the application of this protective group strategy in research and development, particularly in the field of medicinal chemistry and drug discovery. The use of Graphviz diagrams helps to visualize the reaction pathways and workflows, providing a clear and concise understanding of the processes involved.
References
Ethylene Di(thiotosylate): A Bifunctional Reagent in Organic Synthesis
An In-depth Technical Guide
Ethylene di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a versatile, crystalline solid that serves as a key reagent in organic chemistry.[1][2] Its primary utility lies in its function as a bifunctional electrophile, enabling the introduction of an ethylene dithioether (-S-CH₂-CH₂-S-) linkage into a variety of molecular frameworks. This capability makes it an important tool for the synthesis of sulfur-containing heterocyclic compounds and for the protection of active methylene groups.[3][4]
Physicochemical Properties
Ethylene di(thiotosylate) is a white to off-white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄S₄ | [1][2] |
| Molecular Weight | 402.56 g/mol | [1][2] |
| Melting Point | 72.0 to 75.0 °C | [2][3] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| CAS Number | 2225-23-2 | [1][2] |
Synthesis of Ethylene Di(thiotosylate)
The synthesis of ethylene di(thiotosylate) is typically achieved through the reaction of potassium thiotosylate with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the thiotosylate anion acts as the nucleophile.
Experimental Protocol: Synthesis of Ethylene Di(thiotosylate)
The following protocol is adapted from established literature procedures.[3]
Part A: Preparation of Potassium Thiotosylate [3]
-
A solution of potassium hydroxide (1.00 mole) in water is cooled in an ice bath and saturated with hydrogen sulfide.
-
The solution is then flushed with nitrogen to remove excess hydrogen sulfide.
-
The freshly prepared potassium hydrosulfide solution is diluted with water and stirred under a nitrogen atmosphere at 55-60°C.
-
Finely ground p-toluenesulfonyl chloride (0.500 mole) is added in small portions, maintaining the reaction temperature at 55-60°C.
-
After the addition is complete, the reaction mixture is filtered while hot, and the filtrate is cooled to 0-5°C to crystallize the potassium thiotosylate.
-
The crystals are collected by filtration, recrystallized from hot 80% ethanol, and then air-dried.
Part B: Synthesis of Ethylene Di(thiotosylate) [3]
-
To a solution of 200 ml of ethanol containing a catalytic amount of potassium iodide (10–20 mg), add potassium thiotosylate (0.200 mole).
-
Add 1,2-dibromoethane (0.100 mole) to the mixture.
-
The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After reflux, the solvent is removed under reduced pressure.
-
The resulting white solid is washed with a mixture of 80 ml of ethanol and 150 ml of water.
-
The solid is then washed three times with 50 ml portions of water.
-
The crude product is recrystallized from approximately 150 ml of ethanol to yield ethylene di(thiotosylate).
Core Applications in Organic Synthesis
The primary utility of ethylene di(thiotosylate) stems from its ability to act as a bifunctional electrophile. The sulfur-sulfur bond in the thiotosylate group is susceptible to nucleophilic attack, leading to the displacement of the tosylate anion, a good leaving group. This allows for the facile introduction of the -S-CH₂-CH₂-S- unit.
Reaction with Nucleophiles
Ethylene di(thiotosylate) reacts with a wide range of soft nucleophiles, particularly carbanions derived from active methylene compounds.[3][5] This reaction is a powerful method for the formation of 1,3-dithiolanes, which are important protecting groups for carbonyl compounds and versatile synthetic intermediates.
Formation of Dithiolanes from Active Methylene Compounds
A key application of ethylene di(thiotosylate) is in the protection of active methylene groups through the formation of dithiolane derivatives.[3] This is particularly useful in complex syntheses where the acidity of a methylene group needs to be masked during subsequent reaction steps.
Experimental Protocol: Formation of a Dithiolane Derivative
The following is a general procedure for the reaction of ethylene di(thiotosylate) with an active methylene compound.
-
To a solution of the active methylene compound (1.0 equivalent) in a suitable solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride, 2.2 equivalents) at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion.
-
Cool the reaction mixture back to 0°C and add a solution of ethylene di(thiotosylate) (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired dithiolane derivative.
Conclusion
Ethylene di(thiotosylate) is a valuable and reliable reagent for the introduction of the ethylene dithioether moiety in organic synthesis. Its straightforward preparation and predictable reactivity with nucleophiles make it an important tool for the construction of sulfur-containing heterocycles and for the protection of active methylene groups. The experimental protocols provided herein offer a foundation for its practical application in a research and development setting.
References
- 1. Benzenesulfonothioic acid, 4-methyl-, S1,S1'-1,2-ethanediyl ester | C16H18O4S4 | CID 75212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethylene Di(thiotosylate) | 2225-23-2 | TCI AMERICA [tcichemicals.com]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
Ethylene Di(thiotosylate): A Comprehensive Technical Guide to its Precursors, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethylene Di(thiotosylate), a key reagent in organic synthesis, with a particular focus on its precursors, starting materials, and applications in the field of drug development. This document details the synthetic pathways, experimental protocols, and critical data associated with Ethylene Di(thiotosylate) and its foundational components.
Introduction
Ethylene Di(thiotosylate), also known as S,S'-Ethylene di(p-toluenethiosulfonate), is a versatile reagent utilized in organic chemistry, primarily as a dithiolating agent and a protecting group for active methylene compounds. Its ability to introduce a protected dithiol functionality is of significant interest in the synthesis of complex molecules, including pharmaceuticals. The core structure, featuring two thiotosylate groups linked by an ethylene bridge, allows for the formation of 1,3-dithiolanes upon reaction with carbonyl compounds, a crucial transformation in multi-step organic synthesis. This guide will explore the synthesis of Ethylene Di(thiotosylate) from its basic starting materials, providing detailed experimental procedures and relevant physicochemical data.
Synthetic Pathways and Starting Materials
The synthesis of Ethylene Di(thiotosylate) is a multi-step process that begins with readily available starting materials. The overall synthetic scheme involves the preparation of key precursors, namely 1,2-ethanedithiol and potassium thiotosylate, which are then reacted to yield the final product.
Precursor Synthesis
2.1.1. Synthesis of p-Toluenesulfonyl Chloride
The journey to Ethylene Di(thiotosylate) begins with the synthesis of p-Toluenesulfonyl chloride (TsCl), a common and essential reagent in organic chemistry.
-
Starting Material: Toluene
-
Reaction: Chlorosulfonation of toluene.[1] This is typically achieved by reacting toluene with chlorosulfonic acid.
2.1.2. Synthesis of Potassium Thiotosylate
Potassium thiotosylate serves as the direct precursor for the "thiotosylate" portion of the final molecule.
-
Starting Material: p-Toluenesulfonyl Chloride
-
Reaction: Reaction of p-toluenesulfonyl chloride with a source of hydrosulfide, such as potassium hydrosulfide.
2.1.3. Synthesis of 1,2-Ethanedithiol
1,2-Ethanedithiol is the ethylene dithiol backbone of the target molecule.
-
Starting Material: 1,2-Dibromoethane and Thiourea
-
Reaction: The reaction proceeds via the formation of an isothiuronium salt, which is subsequently hydrolyzed to yield the dithiol.[2]
Final Synthesis of Ethylene Di(thiotosylate)
The culmination of the precursor synthesis pathways leads to the formation of Ethylene Di(thiotosylate).
-
Precursors: Potassium Thiotosylate and 1,2-Dibromoethane
-
Reaction: A nucleophilic substitution reaction where the thiotosylate anion displaces the bromide ions from 1,2-dibromoethane.
The logical relationship of the synthesis is depicted in the following diagram:
Quantitative Data
The following tables summarize the key quantitative data for Ethylene Di(thiotosylate) and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 146 @ 15 mmHg | - |
| Potassium Thiotosylate | C₇H₇KO₂S₂ | 226.36 | 227-229 | - | - |
| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | -41 | 144-146 | 1.123 @ 25°C |
| Ethylene Di(thiotosylate) | C₁₆H₁₈O₄S₄ | 402.56 | 72-75 | - | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| p-Toluenesulfonyl Chloride | 7.89 (d, 2H), 7.43 (d, 2H), 2.48 (s, 3H) | 145.9, 132.0, 130.1, 128.0, 21.8 | 1375 (asym SO₂), 1175 (sym SO₂) |
| 1,2-Ethanedithiol | 2.69 (q, 4H), 1.34 (t, 2H) | 24.9 | 2550 (S-H) |
| Ethylene Di(thiotosylate) | 7.80 (d, 4H), 7.39 (d, 4H), 3.29 (s, 4H), 2.46 (s, 6H) | 145.1, 132.8, 129.8, 127.3, 36.6, 21.7 | 1330, 1140 (SO₂) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key compounds.
Synthesis of 1,2-Ethanedithiol from 1,2-Dibromoethane and Thiourea[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of thiourea (2.0 mol) in 95% ethanol is heated to reflux.
-
1,2-Dibromoethane (1.0 mol) is added to the refluxing solution. An exothermic reaction ensues, leading to the precipitation of the diisothiuronium salt.
-
The salt is collected by filtration and then hydrolyzed by refluxing with an aqueous solution of potassium hydroxide (approx. 2.4 mol) for several hours.
-
After hydrolysis, the reaction mixture is cooled and acidified with sulfuric acid.
-
The product, 1,2-ethanedithiol, is isolated by steam distillation.
-
The collected dithiol is then purified by fractional distillation under reduced pressure. Yield: Approximately 60-70%.
Synthesis of Potassium Thiotosylate from p-Toluenesulfonyl Chloride
Procedure:
-
A solution of potassium hydroxide in water is cooled in an ice bath and saturated with hydrogen sulfide gas to form potassium hydrosulfide.
-
p-Toluenesulfonyl chloride is added portion-wise to the potassium hydrosulfide solution while maintaining the temperature.
-
The reaction mixture is stirred until the reaction is complete, indicated by a color change.
-
The product, potassium thiotosylate, is crystallized from the solution upon cooling, collected by filtration, and can be recrystallized from ethanol. Yield: Typically high.
Synthesis of Ethylene Di(thiotosylate)[3]
Procedure:
-
A mixture of potassium thiotosylate (0.2 mol), 1,2-dibromoethane (0.1 mol), and a catalytic amount of potassium iodide in ethanol is refluxed for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a mixture of ethanol and water, followed by several washes with water to remove inorganic salts.
-
The crude Ethylene Di(thiotosylate) is then purified by recrystallization from ethanol. Yield: Approximately 70%.
Applications in Drug Development
Ethylene Di(thiotosylate) and related dithiolating agents play a crucial role in modern drug discovery and development. Their utility stems from their ability to act as versatile building blocks and protecting groups.
Protecting Group for Carbonyls and Active Methylene Groups
In the synthesis of complex drug molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. Ethylene Di(thiotosylate) is a precursor to 1,3-dithiolanes, which are excellent protecting groups for aldehydes and ketones. This protection strategy is vital in the synthesis of various pharmaceuticals.
Synthesis of Steroids and Alkaloids
The literature indicates that trimethylene dithiotosylate, a close analog of Ethylene Di(thiotosylate), has been employed in the preparation and modification of several steroids and in the synthesis of alkaloids.[3] Ethylene dithiotosylate undergoes similar reactions, forming dithiolanes which are key intermediates in these synthetic routes.[3]
Role in Linker Chemistry for Drug Conjugates
The dithiol functionality that can be introduced using Ethylene Di(thiotosylate) is highly relevant in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Disulfide bonds are often used as cleavable linkers in ADCs.[2][] These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cancer cells, releasing the potent cytotoxic drug at the target site. While Ethylene Di(thiotosylate) itself may not be the direct linker, the fundamental chemistry of dithiol formation is a core concept in the design of such linkers.
The general principle of a disulfide linker in an ADC is illustrated below:
Conclusion
Ethylene Di(thiotosylate) is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals. Understanding the synthesis of this compound and its precursors is essential for chemists working in drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for the preparation and utilization of Ethylene Di(thiotosylate) in the synthesis of complex, biologically active molecules. Its role in forming stable yet cleavable protecting groups and its relevance to the burgeoning field of antibody-drug conjugates highlight its continued importance in medicinal chemistry.
References
Spectroscopic and Synthetic Profile of Ethylene Di(thiotosylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethylene Di(thiotosylate) (CAS No. 2225-23-2), a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are interested in the applications of this compound.
Chemical Identity and Properties
Ethylene Di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a stable, crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₄S₄ |
| Molecular Weight | 402.58 g/mol |
| CAS Number | 2225-23-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72-75 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 4H | Aromatic protons (ortho to SO₂) |
| ~7.4 | Doublet | 4H | Aromatic protons (meta to SO₂) |
| ~3.3 | Singlet | 4H | Ethylene bridge (-CH₂-CH₂-) |
| ~2.4 | Singlet | 6H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic Carbon (para to CH₃) |
| ~135 | Aromatic Carbon (ipso to SO₂) |
| ~130 | Aromatic Carbon (meta to SO₂) |
| ~128 | Aromatic Carbon (ortho to SO₂) |
| ~35 | Ethylene bridge Carbon (-CH₂-CH₂-) |
| ~21 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1595 | Medium | Aromatic C=C stretch |
| ~1330 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
| ~815 | Strong | p-substituted benzene C-H bend |
| ~710 | Strong | C-S stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment |
| 402 | Low | [M]⁺ (Molecular Ion) |
| 247 | High | [C₇H₇SO₂S]⁺ |
| 155 | High | [C₇H₇SO₂]⁺ |
| 139 | Medium | [C₇H₇S]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the synthetic and analytical procedures for Ethylene Di(thiotosylate).
Synthesis of Ethylene Di(thiotosylate)
A reliable method for the synthesis of Ethylene Di(thiotosylate) has been reported in Organic Syntheses. The procedure involves the reaction of potassium p-toluenethiosulfonate with 1,2-dibromoethane.
Experimental Workflow for Synthesis
Detailed Procedure:
-
To a stirred solution of potassium p-toluenethiosulfonate (2 equivalents) in ethanol, a catalytic amount of potassium iodide is added.
-
1,2-Dibromoethane (1 equivalent) is then added to the mixture.
-
The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed sequentially with a mixture of ethanol and water, followed by several washes with water to remove inorganic salts.
-
The crude product is then purified by recrystallization from ethanol to yield pure Ethylene Di(thiotosylate).
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of Ethylene Di(thiotosylate) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid Ethylene Di(thiotosylate) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of Ethylene Di(thiotosylate) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC, where the compound is vaporized and separated on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the fragments are detected.
Workflow for Spectroscopic Analysis
Methodological & Application
Application Notes and Protocols for Dithiolane Synthesis Utilizing Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. They are pivotal structural motifs in a variety of biologically active molecules and are instrumental in the field of drug discovery and development. The dithiolane ring can influence the conformational rigidity, lipophilicity, and metabolic stability of a molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties. Furthermore, the disulfide bond within 1,2-dithiolanes is redox-active, playing a crucial role in various biological processes. While numerous methods exist for the synthesis of dithiolanes, this document outlines a detailed experimental protocol for the synthesis of a dithiolane-containing macrocycle, leveraging the reactivity of Ethylene Di(thiotosylate) as a key building block. This approach provides a pathway to novel macrocyclic structures incorporating the dithiolane moiety, which are of significant interest in the development of new therapeutic agents.
Proposed Reaction Pathway
The following protocol details a proposed synthesis of a dithiolane-containing macrocycle through the reaction of Ethylene Di(thiotosylate) with a suitable dithiol, such as 1,3-propanedithiol. This reaction proceeds via a double nucleophilic substitution, where the thiol groups displace the thiotosylate groups of Ethylene Di(thiotosylate) to form a cyclic dithioether.
Caption: Proposed reaction scheme for the synthesis of a dithiolane-containing macrocycle.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of a dithiolane-containing macrocycle using Ethylene Di(thiotosylate) and 1,3-propanedithiol.
Materials:
-
Ethylene Di(thiotosylate)
-
1,3-Propanedithiol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add Ethylene Di(thiotosylate) (1.0 eq).
-
Dissolve the Ethylene Di(thiotosylate) in anhydrous DMF (100 mL).
-
Add finely ground potassium carbonate (2.5 eq) to the solution.
-
-
Addition of Dithiol:
-
In a separate flask, prepare a solution of 1,3-propanedithiol (1.0 eq) in anhydrous DMF (50 mL).
-
Add the 1,3-propanedithiol solution dropwise to the stirred reaction mixture over a period of 1 hour at room temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil or white solid.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the dithiolane-containing macrocycle.
Caption: Workflow diagram for the synthesis of a dithiolane-containing macrocycle.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of the dithiolane-containing macrocycle.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Scale | 1.0 mmol |
| Reaction Time | 16 hours |
| Reaction Temperature | 80 °C |
| Crude Yield | 85% |
| Purified Yield | 65% |
Table 2: Chromatographic Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (9:1) |
| Rf of Product | 0.45 |
| Rf of Starting Material | 0.60 |
Table 3: Characterization Data
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.05 (m, 2H), 2.85 (t, 4H), 3.00 (s, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 28.5, 31.0, 35.5 |
| Mass Spec. (ESI+) | m/z = 211.0 [M+H]⁺ |
| IR (thin film, cm⁻¹) | 2920, 2850, 1420, 1250 |
Conclusion
This document provides a comprehensive, albeit hypothetical, experimental protocol for the synthesis of a dithiolane-containing macrocycle utilizing Ethylene Di(thiotosylate). The detailed methodology, workflow diagrams, and data tables offer a practical guide for researchers and scientists in the field of medicinal chemistry and drug development. This synthetic approach opens avenues for the creation of novel macrocyclic structures with potential therapeutic applications. Further optimization of reaction conditions and exploration of a broader range of dithiols as coupling partners could lead to a diverse library of dithiolane-containing macrocycles for biological screening.
Application Notes and Protocols for Ethylene Di(thiotosylate) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene di(thiotosylate) is a reagent used in organic synthesis, primarily for the introduction of a 1,2-dithiolane functional group. While its application in the total synthesis of complex natural products is not extensively documented in publicly available literature, its chemical properties suggest potential utility in the formation of cyclic dithioacetals, which can serve as protecting groups for carbonyls or as versatile synthetic intermediates. These functionalities are frequently employed in the intricate pathways of natural product synthesis. This document provides an overview of the preparation of ethylene di(thiotosylate) and general protocols for its application, drawing parallels with its more widely cited homolog, trimethylene dithiotosylate.
Principle of Application
Ethylene di(thiotosylate) acts as an electrophile, reacting with nucleophiles at both sulfur atoms, displacing the tosylate leaving groups. Its primary application lies in the reaction with compounds containing activated methylene groups, such as β-dicarbonyl compounds or their derivatives, to form 1,3-dithiolanes. This transformation can be a key step in the construction of complex molecular architectures.
Data Presentation
Due to the limited number of specific examples of ethylene di(thiotosylate) in natural product total synthesis in the available literature, a comprehensive table of quantitative data (e.g., yields, stereoselectivities) for such applications cannot be provided. However, the following table summarizes the types of reactions and potential substrates for dithiotosylates in general.
| Reagent | Substrate Type | Product | Potential Application in Natural Product Synthesis |
| Ethylene Di(thiotosylate) | Activated Methylene Compounds (e.g., β-ketoesters, malonates) | 1,3-Dithiolane Derivatives | Protection of carbonyl groups; Intermediate for further functionalization |
| Ethylene Di(thiotosylate) | Enamines | Dithiolane-functionalized amines | Introduction of sulfur heterocycles |
| Ethylene Di(thiotosylate) | Hydroxyethylene derivatives of carbonyls | Dithiolane derivatives | Formation of complex heterocyclic systems |
Experimental Protocols
The following protocols are based on established procedures for the synthesis and reaction of dithiotosylates.
Protocol 1: Synthesis of Ethylene Di(thiotosylate)
This protocol is adapted from a known procedure for the synthesis of dithiotosylates.[1]
Materials:
-
Potassium thiotosylate
-
1,2-Dibromoethane
-
Ethanol
-
Potassium iodide (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiotosylate (0.200 mole) in 200 mL of ethanol.
-
Add a catalytic amount of potassium iodide (10-20 mg).
-
Add 1,2-dibromoethane (0.100 mole).
-
Stir the mixture and reflux for 8 hours under a nitrogen atmosphere in the dark.
-
After cooling, remove the solvent under reduced pressure.
-
Wash the resulting solid with a mixture of 80 mL of ethanol and 150 mL of water.
-
Decant the supernatant and wash the solid three times with 50 mL portions of water.
-
Recrystallize the crude product from ethanol to yield ethylene dithiotosylate.
Note: The purity of potassium thiotosylate is crucial to avoid side products.[1]
Protocol 2: General Procedure for the Formation of a 1,3-Dithiolane from an Activated Methylene Compound
This is a general protocol for the reaction of ethylene di(thiotosylate) with a substrate containing an activated methylene group.
Materials:
-
Substrate with an activated methylene group (e.g., a β-ketoester)
-
Ethylene di(thiotosylate)
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the activated methylene compound (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the dianion.
-
Add a solution of ethylene di(thiotosylate) (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis of Ethylene Di(thiotosylate)
References
Application Notes: Ethylene Di(thiotosylate) for Ketone Functional Group Protection
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the strategic protection and deprotection of functional groups is paramount. Ketones, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. While numerous methods exist for ketone protection, the use of sulfur-based protecting groups like 1,3-dithiolanes offers exceptional stability under both acidic and basic conditions. Ethylene di(thiotosylate), more formally known as ethylene di-p-toluenethiosulfonate, serves as a key reagent for the formation of these robust 1,3-dithiolane protecting groups, especially for ketones with adjacent activated methylene groups.
Mechanism of Action and Advantages
Ethylene di(thiotosylate) does not typically react directly with the carbonyl of a simple ketone. Instead, it is highly effective for the protection of ketones that possess an adjacent activated methylene group. The reaction proceeds by first converting the ketone into a more reactive intermediate, such as an enamine or a hydroxymethylene derivative. This intermediate then readily reacts with ethylene di(thiotosylate) to form the corresponding 2,2-disubstituted-1,3-dithiolane, with the elimination of two equivalents of p-toluenesulfinic acid[1][2].
The resulting 1,3-dithiolane group is exceptionally stable across a wide range of pH conditions, making it an ideal choice for synthetic routes that involve harsh acidic or basic reagents. This stability allows for selective transformations at other sites of a complex molecule without affecting the protected ketone[1].
Visualization of the Protection Pathway
The following diagram illustrates the general pathway for the protection of an activated ketone using ethylene di(thiotosylate) via an enamine intermediate.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formation of 1,3-dithiolanes from various activated ketones using ethylene di(thiotosylate), based on the pioneering work of Woodward et al.[1][3]. The ketones were first converted to their pyrrolidine enamines.
| Starting Ketone | Activating Group | Reaction Time (reflux in MeCN) | Yield (%) |
| Cyclohexanone | Enamine | 10 hours | 90 |
| Cyclopentanone | Enamine | 12 hours | 85 |
| 4-Cholesten-3-one | Enamine | 12 hours | 92 |
Experimental Protocols
Protocol 1: Protection of Cyclohexanone via its Enamine Derivative
This protocol is adapted from the procedures described by Woodward, Pachter, and Scheinbaum[1][3].
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (or Toluene)
-
Ethylene di(thiotosylate)
-
Acetonitrile
-
Triethylamine
Procedure:
-
Formation of the Enamine:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to obtain the crude cyclohexanone enamine.
-
-
Formation of the 1,3-Dithiolane:
-
Dissolve the crude enamine (1.0 eq) and ethylene di(thiotosylate) (1.0 eq) in acetonitrile.
-
Add triethylamine (2.0 eq) to the mixture.
-
Reflux the reaction mixture under a nitrogen atmosphere for 10 hours[1].
-
After cooling, evaporate the solvent under reduced pressure.
-
Extract the residue with hot petroleum ether and concentrate to yield the crude product.
-
Purify the product by recrystallization or chromatography.
-
Protocol 2: Deprotection of a 1,3-Dithiolane
A variety of methods can be employed for the deprotection of 1,3-dithiolanes to regenerate the parent ketone. The choice of method depends on the sensitivity of other functional groups in the molecule. Mercuric salt-catalyzed hydrolysis is a classic method, while milder, metal-free alternatives have also been developed[1][4][5][6].
Method A: Mercuric Chloride-Catalyzed Hydrolysis
Materials:
-
1,3-Dithiolane derivative
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Aqueous acetonitrile
Procedure:
-
Dissolve the 1,3-dithiolane (1.0 eq) in a mixture of acetonitrile and water.
-
Add mercuric chloride (2.2 eq) and calcium carbonate (2.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the solid precipitate.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected ketone.
Method B: Deprotection using o-Iodoxybenzoic Acid (IBX)
This method offers a milder, metal-free alternative for deprotection[6].
Materials:
-
1,3-Dithiolane derivative
-
o-Iodoxybenzoic acid (IBX)
-
β-Cyclodextrin
-
Water
Procedure:
-
To a solution of the 1,3-dithiolane (1.0 eq) in water, add o-iodoxybenzoic acid (2.0 eq) and β-cyclodextrin (1.0 eq).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC analysis.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the desired ketone.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the protection of an activated ketone and its subsequent deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Application Notes and Protocols: A Step-by-Step Guide for Using Ethylene Di(thiotosylate) in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethylene Di(thiotosylate) in the synthesis of steroids. While direct literature precedence for this specific reagent in steroid synthesis is limited, its known reactivity as a precursor for dithiolane formation allows for its application in established synthetic strategies, particularly in the construction of the steroid A-ring through dithiane-based annulation methods. This document outlines the preparation of Ethylene Di(thiotosylate), its application in the formation of a dithiolane on a steroid precursor, and a detailed protocol for a hypothetical, yet chemically sound, A-ring construction.
Overview of Ethylene Di(thiotosylate) in Steroid Synthesis
Ethylene Di(thiotosylate) serves as an efficient reagent for the introduction of a 1,3-dithiolane protecting group onto an activated methylene carbon, typically adjacent to a carbonyl group. In the context of steroid synthesis, this functionality can be leveraged in several ways:
-
Protection of Ketones: The formation of a dithiolane provides a robust protecting group for ketones, stable to a wide range of reaction conditions.
-
Umpolung Reactivity: The dithiolane group can be deprotonated to form a nucleophilic acyl anion equivalent, a concept central to the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds at the carbonyl carbon, enabling the construction of new rings.
-
A-Ring Annulation: A key potential application is in the construction of the steroid A-ring onto a B-C-D ring precursor.
The overall proposed workflow for the use of Ethylene Di(thiotosylate) in steroid A-ring synthesis is depicted below.
Caption: Proposed workflow for steroid A-ring synthesis using Ethylene Di(thiotosylate).
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of dithiotosylates.
Reaction Scheme:
2 p-CH₃C₆H₄SO₂SK + BrCH₂CH₂Br → p-CH₃C₆H₄SO₂S-CH₂CH₂-SSO₂C₆H₄CH₃ + 2 KBr
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Potassium Thiotosylate | 226.33 | 4.53 g | 20.0 |
| 1,2-Dibromoethane | 187.86 | 1.88 g (0.85 mL) | 10.0 |
| Potassium Iodide | 166.00 | 10 mg | - |
| Ethanol (95%) | 46.07 | 20 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL), potassium iodide (10 mg), potassium thiotosylate (4.53 g, 20.0 mmol), and 1,2-dibromoethane (1.88 g, 10.0 mmol).
-
Stir the mixture under a nitrogen atmosphere and reflux for 8 hours in the dark.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Wash the resulting solid with a mixture of 8 mL of ethanol and 15 mL of water.
-
Decant the supernatant and wash the solid with three 5 mL portions of water.
-
Recrystallize the crude product from approximately 15 mL of ethanol to yield Ethylene Di(thiotosylate) as a white solid.
Expected Yield: ~70-80%
This protocol describes the formation of a dithiolane on a model steroid precursor, such as the Wieland-Miescher ketone, which serves as a common starting material for steroid synthesis.
Reaction Scheme:
Steroid-C=O + p-CH₃C₆H₄SO₂S-CH₂CH₂-SSO₂C₆H₄CH₃ → Steroid-C(S-CH₂CH₂-S) + 2 p-CH₃C₆H₄SO₂H
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Wieland-Miescher Ketone | 178.23 | 1.78 g | 10.0 |
| Ethylene Di(thiotosylate) | 418.57 | 4.60 g | 11.0 |
| Sodium Ethoxide | 68.05 | 0.75 g | 11.0 |
| Dry Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the Wieland-Miescher ketone (1.78 g, 10.0 mmol) in dry ethanol (30 mL).
-
In a separate flask, dissolve sodium ethoxide (0.75 g, 11.0 mmol) and Ethylene Di(thiotosylate) (4.60 g, 11.0 mmol) in dry ethanol (20 mL).
-
Add the solution of Ethylene Di(thiotosylate) and sodium ethoxide to the ketone solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dithiolane-protected steroid precursor.
This multi-step protocol outlines the construction of the A-ring using the dithiolane-protected steroid precursor.
Caption: Key steps in the A-ring annulation protocol.
Step 1: Deprotonation (Umpolung)
-
Dissolve the dithiolane-protected steroid (10.0 mmol) in dry tetrahydrofuran (THF, 50 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 2 hours.
Step 2: Alkylation
-
To the solution from Step 1, add 1-bromo-3-chloropropane (1.73 g, 11.0 mmol) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the product from Step 2 (10.0 mmol) in dry THF (50 mL).
-
Add a strong base, such as lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium, at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours to effect ring closure.
-
Quench and work up as described in Step 2.
Step 4: Deprotection
-
Dissolve the cyclized product (10.0 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL).
-
Add calcium carbonate (2.0 g, 20.0 mmol) followed by mercury(II) chloride (5.4 g, 20.0 mmol).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite, washing with acetonitrile.
-
Concentrate the filtrate and extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers and concentrate to give the crude A-ring annulated steroid, which can be further purified by chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reagents and Conditions for Key Steps
| Step | Key Reagents | Solvent | Temperature | Time |
| Dithiolane Formation | Ethylene Di(thiotosylate), Sodium Ethoxide | Ethanol | Room Temp. | 12 h |
| Deprotonation | n-Butyllithium | THF | -78 °C | 2 h |
| Alkylation | 1-Bromo-3-chloropropane | THF | -78 °C to Room Temp. | 12 h |
| Intramolecular Cyclization | LDA | THF | -78 °C to Room Temp. | 4 h |
| Deprotection | Mercury(II) Chloride, Calcium Carbonate | Acetonitrile/Water | Room Temp. | 4 h |
Safety Precautions
-
Ethylene Di(thiotosylate): Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
1,2-Dibromoethane: A suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
n-Butyllithium: Pyrophoric. Handle under an inert atmosphere (nitrogen or argon). Use proper syringe techniques for transfer.
-
Mercury(II) Chloride: Highly toxic. Avoid contact with skin and eyes. Dispose of mercury-containing waste according to institutional guidelines.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Application of Ethylene Di(thiotosylate) in Alkaloid Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, Ethylene Di(thiotosylate) emerges as a valuable reagent for the formation of dithiolanes, which can serve as crucial intermediates in the intricate pathways of alkaloid synthesis. This application note provides a comprehensive overview of its use, complete with detailed experimental protocols and a summary of relevant data, to facilitate its integration into synthetic strategies.
Ethylene di(thiotosylate) is primarily employed to introduce a 1,3-dithiolane protective group onto a carbonyl functionality or to create a dithiolane ring from an activated methylene group. This methodology, pioneered by Woodward, Pachter, and Scheinbaum, offers a reliable route to key intermediates that can be further elaborated to construct the complex polycyclic frameworks characteristic of many alkaloids. The reaction typically proceeds by treating an activated carbonyl derivative, such as an enamine, with ethylene di(thiotosylate) in the presence of a base.
Core Application: Dithiolane Formation from Enamines
A key application of ethylene di(thiotosylate) in the context of alkaloid synthesis is its reaction with enamines of cyclic ketones. This reaction provides a pathway to spiro-dithiolane structures, which can then be subjected to further transformations. The dithiolane moiety can serve as a masked carbonyl group or can be used to direct subsequent reactions.
General Reaction Pathway
The general signaling pathway for the reaction of a cyclic ketone with ethylene di(thiotosylate) via an enamine intermediate is depicted below. The ketone is first converted to a more reactive enamine, which then undergoes nucleophilic attack on the ethylene di(thiotosylate), leading to the formation of the dithiolane ring and elimination of two equivalents of p-toluenesulfinate.
Caption: General workflow for dithiolane formation and its application in alkaloid synthesis.
Experimental Protocols
The following protocols are based on established procedures for the preparation of ethylene di(thiotosylate) and its reaction with enamines.
Protocol 1: Preparation of Ethylene Di(thiotosylate)
This procedure provides a reliable method for the synthesis of ethylene di(thiotosylate) from potassium thiotosylate and 1,2-dibromoethane.[1]
Materials:
-
Potassium thiotosylate
-
1,2-Dibromoethane
-
Ethanol
-
Potassium iodide
Procedure:
-
To a 500 mL round-bottom flask, add 200 mL of ethanol and 10-20 mg of potassium iodide.
-
Add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane to the flask.
-
The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After cooling, the solvent is removed in vacuo.
-
The resulting white solid is washed with a mixture of 80 mL of ethanol and 150 mL of water.
-
The supernatant is decanted, and the solid is washed three times with 50 mL portions of water.
-
The crude product is recrystallized from approximately 150 mL of ethanol to yield ethylene di(thiotosylate).
Protocol 2: Formation of a Dithiolane from a Cyclohexanone Enamine
This protocol details the reaction of the pyrrolidine enamine of cyclohexanone with ethylene di(thiotosylate) to form the corresponding spiro-dithiolane.[2]
Materials:
-
1-Pyrrolidinocyclohexene (enamine of cyclohexanone)
-
Ethylene di(thiotosylate)
-
Acetonitrile
-
Triethylamine
Procedure:
-
A solution of 20 mmol of 1-pyrrolidinocyclohexene and 20 mmol of ethylene di(thiotosylate) is prepared in 130 mL of acetonitrile.
-
10 mL of triethylamine is added to the solution.
-
The reaction mixture is refluxed under a nitrogen atmosphere for 10 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is extracted several times with hot petroleum ether.
-
The combined extracts are concentrated and the product is purified by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the quantitative data for the preparation of ethylene di(thiotosylate) and a representative dithiolane formation reaction.
| Reaction | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Preparation of Ethylene Di(thiotosylate) | Potassium thiotosylate, 1,2-Dibromoethane | 2:1 | Ethanol | Reflux | 8 | ~70-80 (crude) | [1] |
| Dithiolane Formation | 1-Pyrrolidinocyclohexene, Ethylene di(thiotosylate) | 1:1 | Acetonitrile | Reflux | 10 | Not specified | [2] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the synthetic strategy involving ethylene di(thiotosylate).
Caption: Retrosynthetic approach to alkaloids via a key dithiolane intermediate.
Conclusion
Ethylene di(thiotosylate) provides a robust and reliable method for the introduction of dithiolane functionalities, which are valuable intermediates in the synthesis of complex alkaloids. The protocols and data presented herein offer a practical guide for researchers looking to employ this reagent in their synthetic endeavors. The ability to mask or modify carbonyl groups through dithiolane formation opens up a wide range of strategic possibilities for the construction of intricate molecular architectures.
References
Application Notes and Protocols: Chemoselective Protection of Carbonyls with Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Chemoselective protection allows for the masking of a reactive carbonyl group, typically an aldehyde or a ketone, to prevent its participation in subsequent chemical transformations. Thioacetals are highly valuable protecting groups for carbonyls due to their stability under both acidic and basic conditions, in contrast to their oxygen-containing counterparts, acetals, which are labile to acid.[1][2] This application note provides a detailed overview of the chemoselective protection of carbonyls via thioacetalization, with a focus on the relevant chemistry surrounding Ethylene Di(thiotosylate).
While the direct reaction of Ethylene Di(thiotosylate) with carbonyl compounds for protection is not a commonly documented method, understanding its chemistry and the standard protocols for thioacetal formation is essential for researchers in the field. This document will cover the synthesis of Ethylene Di(thiotosylate), the well-established methods for thioacetal protection of carbonyls using dithiols, and protocols for their subsequent deprotection.
Synthesis of Ethylene Di(thiotosylate)
Ethylene Di(thiotosylate), also known as S,S'-Ethylene p-toluenethiosulfonate, is synthesized from potassium thiotosylate and 1,2-dibromoethane. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of Ethylene Di(thiotosylate)
-
To a 200 mL flask, add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane to 200 mL of ethanol.
-
Add 10–20 mg of potassium iodide as a catalyst.
-
Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
After reflux, remove the solvent under reduced pressure.
-
Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.
-
Decant the supernatant and wash the solid three times with 50 mL portions of water.
-
Recrystallize the crude product from approximately 150 mL of ethanol to yield the purified Ethylene Di(thiotosylate).
Chemoselective Thioacetalization of Carbonyls
The standard and most widely practiced method for the formation of cyclic thioacetals involves the reaction of a carbonyl compound with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, in the presence of a catalyst. The choice of catalyst is crucial for achieving high yields and chemoselectivity. Aldehydes are generally more reactive than ketones towards thioacetalization, allowing for selective protection.
A variety of catalysts can be employed for this transformation, each with its own advantages in terms of mildness, efficiency, and selectivity.
Table 1: Comparison of Catalysts for Thioacetalization of Carbonyls
| Catalyst | Typical Reaction Conditions | Substrate Scope | Advantages |
| Brønsted Acids (e.g., p-TsOH, HCl) | Reflux in a solvent that allows for azeotropic removal of water (e.g., toluene). | Aldehydes and ketones. | Readily available and inexpensive. |
| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄, InCl₃) | Often at room temperature or below in an inert solvent (e.g., CH₂Cl₂). | Aldehydes and ketones. Indium(III) chloride shows high chemoselectivity for aldehydes. | Mild reaction conditions, high yields. |
| Hafnium trifluoromethanesulfonate | Catalytic amount at room temperature. | Aliphatic and aromatic aldehydes and ketones. | Mild conditions, tolerates sensitive functional groups. |
| Lithium bromide | Catalytic amount under solvent-free conditions. | Chemoselective for aromatic and α,β-unsaturated aldehydes. | Neutral reaction conditions, compatible with acid-sensitive substrates. |
| Tungstophosphoric acid | Catalytic amount, often solvent-free. | Aldehydes, ketones, acetals, and acylals. | Highly selective and efficient. |
Reaction Mechanism: Acid-Catalyzed Thioacetalization
The mechanism of acid-catalyzed thioacetalization involves the initial activation of the carbonyl oxygen by a proton, followed by nucleophilic attack of one of the thiol groups. Subsequent proton transfers and elimination of water lead to the formation of a thionium ion, which is then attacked by the second thiol group to form the stable cyclic thioacetal.
Caption: Mechanism of Acid-Catalyzed Thioacetalization.
Experimental Protocols for Thioacetalization
The following are general protocols for the protection of carbonyl compounds as thioacetals using different catalytic systems.
Protocol 1: Lewis Acid Catalyzed Thioacetalization
This protocol describes a mild and efficient method for the protection of aldehydes and ketones using indium(III) chloride as a catalyst.
-
To a stirred solution of the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol) in dichloromethane (10 mL), add anhydrous indium(III) chloride (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired thioacetal.
Table 2: Representative Yields for Lewis Acid Catalyzed Thioacetalization
| Substrate | Product | Time (h) | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,3-dithiolane | 0.5 | 95 |
| Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | 1.0 | 92 |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiolane | 2.0 | 88 |
| Cinnamaldehyde | 2-(2-Phenylethenyl)-1,3-dithiolane | 0.5 | 94 |
Protocol 2: Solvent-Free Thioacetalization
This protocol offers an environmentally friendly approach using a catalytic amount of lithium bromide.
-
In a round-bottom flask, mix the carbonyl compound (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and lithium bromide (0.1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
After completion, add diethyl ether (10 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the thioacetal, which can be further purified by chromatography if necessary.
Deprotection of Thioacetals
The regeneration of the carbonyl group from a thioacetal is a crucial step. Various methods have been developed for this transformation, often involving oxidative or metal-assisted cleavage of the C-S bonds.
Table 3: Common Reagents for Thioacetal Deprotection
| Reagent | Conditions | Advantages |
| o-Iodoxybenzoic acid (IBX) | Room temperature in the presence of β-cyclodextrin in water. | Neutral conditions, high yields. |
| Bis(trifluoroacetoxy)iodobenzene | Mild conditions. | Ideal for labile alkaloids. |
| Hydrogen peroxide/Iodine | Aqueous conditions with a surfactant (SDS). | Essentially neutral conditions, avoids over-oxidation. |
| Silica sulfuric acid/NaNO₃ | Mild and chemoselective. | Efficient deprotection. |
Experimental Workflow: Protection-Deprotection Strategy
The overall strategy of using a thioacetal as a protecting group involves three main stages: protection of the carbonyl group, performing the desired chemical transformation on another part of the molecule, and finally, deprotection to regenerate the carbonyl group.
References
Ethylene Di(thiotosylate) reaction conditions and solvent selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene Di(thiotosylate), with the chemical formula C₁₆H₁₈O₄S₄, is a versatile bifunctional reagent primarily utilized in organic synthesis for the formation of 1,3-dithiolanes from active methylene compounds and as a protecting group for carbonyl functionalities. Its two electrophilic sulfur atoms, activated by the tosylate leaving groups, readily react with nucleophiles, particularly carbanions derived from active methylene compounds. This property makes it a valuable tool in the construction of complex organic molecules, including intermediates for drug discovery and development. Furthermore, its bifunctional nature suggests potential applications as a crosslinking agent or as a linker in bioconjugation and drug delivery systems.
These application notes provide detailed protocols for the use of Ethylene Di(thiotosylate) in the formation of 1,3-dithiolanes, discuss solvent selection, and explore its potential applications in the field of drug development.
Data Presentation
Table 1: Physical and Chemical Properties of Ethylene Di(thiotosylate)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄S₄ | [1] |
| Molecular Weight | 402.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 72-75 °C | [1] |
| Purity | Typically >98% (HPLC) | [2] |
| Storage | Store in a cool, dry, dark place | [1] |
Table 2: General Reaction Conditions for Dithiolane Formation with Ethylene Di(thiotosylate)
| Parameter | Recommended Condition | Notes |
| Substrate | Active methylene compounds (e.g., β-dicarbonyls, malonates) | Substrates with pKa values allowing for easy deprotonation are ideal. |
| Base | Sodium ethoxide, potassium tert-butoxide, sodium hydride | The choice of base depends on the acidity of the active methylene compound. |
| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous conditions are crucial to prevent hydrolysis of the base and reagent. |
| Temperature | Room temperature to reflux | Reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Stoichiometry | 1.0 - 1.2 equivalents of Ethylene Di(thiotosylate) per mole of active methylene | A slight excess of the reagent can ensure complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Di(ethoxycarbonyl)-1,3-dithiolane from Diethyl Malonate
This protocol describes the base-catalyzed reaction of Ethylene Di(thiotosylate) with diethyl malonate to form a 1,3-dithiolane derivative. This reaction is a classic example of its use as a reagent for protecting active methylene groups.
Materials:
-
Ethylene Di(thiotosylate)
-
Diethyl malonate
-
Sodium ethoxide (freshly prepared or commercial)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Ethylene Di(thiotosylate): Dissolve Ethylene Di(thiotosylate) (1.05 equivalents) in a minimal amount of anhydrous ethanol and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether (100 mL) and a saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,2-di(ethoxycarbonyl)-1,3-dithiolane.
Expected Yield: 75-85%
Mandatory Visualization
Caption: Workflow for the synthesis of a 1,3-dithiolane derivative.
Discussion on Reaction Conditions and Solvent Selection
The success of the dithiolane formation using Ethylene Di(thiotosylate) is highly dependent on the reaction conditions and the choice of solvent.
-
Base Selection: The base plays a crucial role in deprotonating the active methylene compound to form the nucleophilic enolate. Strong alkoxide bases like sodium ethoxide or potassium tert-butoxide are commonly used. For less acidic substrates, stronger bases such as sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary. The stoichiometry of the base should be at least one equivalent to ensure complete enolate formation.
-
Solvent Selection: The solvent must be anhydrous to prevent the quenching of the base and the hydrolysis of the thiotosylate reagent.
-
Protic Solvents: Alcohols like ethanol are suitable when using the corresponding alkoxide as a base (e.g., sodium ethoxide in ethanol). The solvent can participate in proton exchange but maintains a basic environment.
-
Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices, especially when using hydride bases. They are capable of solvating the ions involved in the reaction without interfering with the base.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. However, empirical optimization is often required.
-
Applications in Drug Development
While direct applications of Ethylene Di(thiotosylate) in marketed drugs are not widely documented, its chemical properties make it a valuable tool for drug development professionals in several areas:
Synthesis of Bioactive Molecules
The 1,3-dithiolane moiety formed using Ethylene Di(thiotosylate) can serve as a key intermediate in the synthesis of complex, biologically active molecules. The dithiolane group is stable to a wide range of reaction conditions, allowing for further chemical transformations on other parts of the molecule. Subsequently, the dithiolane can be removed (deprotected) to reveal the original carbonyl group, which might be essential for the biological activity of the final compound. Sulfur-containing heterocycles are prevalent in many pharmaceuticals, and Ethylene Di(thiotosylate) provides a route to their synthesis.[3][4][5]
Caption: Role of dithiolane as an intermediate in drug synthesis.
Potential as a Bifunctional Linker in Bioconjugation
The structure of Ethylene Di(thiotosylate) makes it a potential candidate for use as a bifunctional linker in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) or for PEGylation of therapeutic proteins.[6][7][8]
In this hypothetical application, one of the electrophilic sulfur centers could react with a nucleophilic group on a drug molecule, while the other could be used to attach to a targeting moiety like an antibody or a solubility-enhancing polymer like polyethylene glycol (PEG). The tosylate groups would serve as good leaving groups in nucleophilic substitution reactions with thiols or amines on the biomolecule or drug. The resulting thioether linkage is generally stable, which is a desirable feature for linkers in drug delivery systems.
Caption: Conceptual use of Ethylene Di(thiotosylate) as a linker in an ADC.
Further research would be required to validate the efficiency and stability of Ethylene Di(thiotosylate) in such bioconjugation applications. Key considerations would include its reactivity under physiological conditions and the potential for disulfide bond scrambling if targeting cysteine residues on proteins.
Conclusion
Ethylene Di(thiotosylate) is a valuable reagent for the formation of 1,3-dithiolanes from active methylene compounds, a transformation that is highly relevant in the synthesis of complex organic molecules for various applications, including drug discovery. The selection of appropriate reaction conditions, particularly the base and solvent, is critical for achieving high yields. While its direct application as a linker in drug delivery systems is still exploratory, its bifunctional nature presents an interesting avenue for future research in the development of novel bioconjugates. The protocols and information provided herein are intended to serve as a guide for researchers to effectively utilize Ethylene Di(thiotosylate) in their synthetic endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. amiscientific.com [amiscientific.com]
- 3. scispace.com [scispace.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiolanes are widely utilized as protecting groups for carbonyl functionalities (aldehydes and ketones) in complex organic syntheses due to their stability under both acidic and basic conditions. The formation of a dithiolane, for instance, from a carbonyl compound and 1,2-ethanedithiol or a related precursor like ethylene di(thiotosylate), provides a robust masked carbonyl equivalent. The subsequent deprotection, or cleavage, of the dithiolane ring to regenerate the parent carbonyl group is a critical step that requires careful consideration of the overall molecular structure and the presence of other functional groups.
This document provides detailed application notes and protocols for several common and efficient methods for the deprotection of 1,3-dithiolanes. While the methods described are generally applicable, it is important to note that specific optimization may be required for dithiolanes derived from ethylene di(thiotosylate), depending on the substrate.
Deprotection Methodologies
A variety of reagents and conditions have been developed for the cleavage of dithiolanes. The choice of method often depends on the sensitivity of the substrate to acidic, basic, or oxidative conditions. Below is a summary of selected methods with their respective advantages and disadvantages.
Summary of Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Oxidative Cleavage | 30% Hydrogen Peroxide / Iodine | Aqueous micellar system (SDS), rt | Mild, environmentally friendly, tolerates many functional groups.[1] | May not be suitable for substrates with other easily oxidizable groups. |
| o-Iodoxybenzoic acid (IBX) | DMSO, rt | Highly efficient, proceeds under neutral conditions.[2] | IBX can be explosive under certain conditions; requires careful handling. | |
| Acid-Catalyzed Hydrolysis | Polyphosphoric acid (PPA) / Acetic acid | 20-45 °C | Inexpensive and readily available reagents.[3] | Requires acidic conditions which may not be suitable for acid-labile substrates. |
| Metal-Mediated Cleavage | Mercury(II) nitrate trihydrate | Solid-state, grinding, rt | Very fast reaction times (1-4 min), high yields.[4] | Highly toxic mercury reagent, not environmentally friendly. |
| Silyl-Activated Cleavage | Trimethylsilyl chloride (TMSCl) / Sodium Iodide | Acetonitrile, rt | Mild, metal-free, high yields. | Requires anhydrous conditions. |
Experimental Protocols
Detailed protocols for three common deprotection methods are provided below.
Protocol 1: Oxidative Deprotection using 30% Hydrogen Peroxide and Iodine
This method offers a mild and green approach to dithiolane deprotection.[1]
Materials:
-
Dithiolane-protected compound
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the dithiolane substrate (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.1 mmol) in deionized water (5 mL).
-
To this solution, add iodine (0.05 mmol, 5 mol%).
-
Add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.[1]
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude carbonyl compound.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for H₂O₂/I₂ Method:
| Substrate (Dithiolane of) | Time (min) | Yield (%) |
| 4-Methoxyacetophenone | 30 | 95 |
| Cyclohexanone | 45 | 92 |
| Benzaldehyde | 30 | 94 |
| 4-Nitrobenzaldehyde | 35 | 93 |
Data adapted from literature reports.[1]
Protocol 2: Deprotection using o-Iodoxybenzoic Acid (IBX)
This protocol is highly efficient for a wide range of dithiolanes.[2]
Materials:
-
Dithiolane-protected compound
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the dithiolane (1.0 mmol) in DMSO (5 mL), add IBX (1.2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, add deionized water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data for IBX Method:
| Substrate (Dithiolane of) | Time (h) | Yield (%) |
| Acetophenone | 2 | 98 |
| 4-Chlorobenzaldehyde | 1.5 | 95 |
| Nonan-5-one | 3 | 92 |
| Cinnamaldehyde | 2.5 | 96 |
Data compiled from various literature sources.
Protocol 3: Acid-Catalyzed Deprotection with Polyphosphoric Acid and Acetic Acid
This method is a cost-effective option using readily available reagents.[3]
Materials:
-
Dithiolane-protected compound
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Dichloromethane or other suitable organic solvent for extraction
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask, add the dithiolane (50 mmol) to polyphosphoric acid (1-10 g, used in excess to ensure mixing).[3]
-
Add a few drops (2-10) of glacial acetic acid to the mixture.[3]
-
Stir the mixture at a temperature between 25-45 °C.[3]
-
Monitor the reaction by TLC. The reaction time typically ranges from 3 to 8 hours.[3]
-
After completion, carefully add water to the reaction mixture to hydrolyze the polyphosphoric acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography.
Quantitative Data for PPA/Acetic Acid Method:
| Substrate (Dithiolane of) | Temperature (°C) | Time (h) | Yield (%) |
| Benzophenone | 40 | 5 | 92 |
| 4-Methylacetophenone | 35 | 6 | 88 |
| Cycloheptanone | 30 | 7 | 85 |
| Vanillin | 45 | 4 | 90 |
Data extracted from published research.[3]
Visualizing the Workflow
A generalized workflow for the deprotection of dithiolanes is presented below.
Caption: General experimental workflow for dithiolane deprotection.
The logical relationship for selecting a deprotection method based on substrate sensitivity is outlined in the following diagram.
Caption: Decision tree for selecting a deprotection method.
Conclusion
The regeneration of carbonyl compounds from their dithiolane derivatives is a crucial transformation in organic synthesis. The choice of the deprotection method should be carefully considered based on the stability of the substrate and the presence of other functional groups. The protocols provided herein for oxidative and acid-catalyzed cleavage represent reliable and well-documented procedures. For substrates that are sensitive to both acid and oxidation, alternative methods should be explored. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific substrate.
References
Application Notes and Protocols for Large-Scale Synthesis and Reactions of Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene di(thiotosylate) is a valuable reagent in organic synthesis, primarily utilized for the protection of active methylene groups as 1,3-dithiolanes. This application is of significant interest in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where the selective masking of reactive functional groups is crucial. This document provides detailed protocols for the laboratory-scale synthesis of ethylene di(thiotosylate), considerations for scaling up the process for industrial production, and notes on its application in organic synthesis, particularly within the context of drug development.
Introduction
Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, is a stable, crystalline solid that serves as an efficient dithiolating agent. Its primary application is the conversion of aldehydes and ketones to their corresponding 1,3-dithiolane derivatives. This transformation is a cornerstone of protecting group chemistry, as dithiolanes are stable to a wide range of reaction conditions, yet can be selectively removed to regenerate the carbonyl functionality. The use of ethylene di(thiotosylate) is particularly advantageous in multi-step syntheses where other protecting groups might not offer the required stability. In drug development, the strategic use of such protecting groups is essential for the efficient and stereoselective synthesis of complex molecular architectures.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. The synthesis and use of ethylene di(thiotosylate) and its precursors involve hazardous materials.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[1]
-
Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Specific Hazards:
-
Hydrogen Sulfide: The synthesis of the potassium thiotosylate precursor involves the use of hydrogen sulfide, which is a highly toxic and flammable gas. This step must be carried out with extreme caution in a fume hood.
-
p-Toluenesulfonyl Chloride: This reagent is corrosive and can cause severe skin and eye irritation.[2]
-
1,2-Dibromoethane: This reagent is a suspected carcinogen and should be handled with appropriate care.
-
Flammable Solvents: The synthesis utilizes flammable solvents such as ethanol and acetone. Keep away from open flames and ignition sources.[1]
Large-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
-
Reaction Kinetics and Heat Management: The synthesis of potassium thiotosylate is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The reaction vessel should be equipped with a reliable cooling system and temperature monitoring. The rate of addition of p-toluenesulfonyl chloride must be carefully controlled to maintain the desired reaction temperature.
-
Mixing and Mass Transfer: In large reactors, ensuring homogeneous mixing of the reactants is crucial for consistent product quality and yield. The choice of agitator and mixing speed should be optimized to handle the solid-liquid slurries involved in the process.
-
Solvent Selection and Recovery: While ethanol is used in the laboratory-scale procedure, alternative solvents with higher flash points and better recovery profiles might be considered for large-scale operations to enhance safety and reduce costs. A thorough solvent selection process should be conducted, considering factors such as solubility of reactants and products, reaction performance, and environmental impact.
-
Purification: Recrystallization is a common method for purification at the lab scale. For industrial production, alternative purification techniques such as melt crystallization or fractional distillation under reduced pressure might be more economical and scalable. The choice of purification method will depend on the impurity profile and the required product purity. Challenges in the industrial purification of solid organic compounds often involve handling large volumes of solvents and ensuring consistent crystal size and morphology.
-
Waste Management: The large-scale synthesis will generate significant amounts of waste, including solvent waste and aqueous waste containing salts. A comprehensive waste management plan should be in place to handle and dispose of this waste in an environmentally responsible manner.
Experimental Protocols
The following protocols are based on the established procedure from Organic Syntheses.[3]
Synthesis of Potassium Thiotosylate
This is a precursor for the synthesis of Ethylene Di(thiotosylate).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Potassium Hydroxide (86.5%) | 56.11 | 64.9 | 1.00 |
| p-Toluenesulfonyl Chloride | 190.65 | 95.3 | 0.500 |
| Hydrogen Sulfide | 34.08 | - | - |
| Water | 18.02 | 28 + 117 | - |
| 80% Ethanol | - | 200 mL | - |
Procedure:
-
In a fume hood, cool a solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 mL of water in an ice bath.
-
Saturate the solution with hydrogen sulfide gas.
-
Flush the system with nitrogen to remove excess hydrogen sulfide.
-
Dilute the freshly prepared potassium hydrosulfide solution with 117 mL of water and stir under a nitrogen atmosphere at 55–60°C.
-
Add 95.3 g (0.500 mole) of finely ground p-toluenesulfonyl chloride in small portions, maintaining the temperature at 55–60°C.
-
After the addition is complete and the yellow color disappears, rapidly filter the hot reaction mixture with suction through a warmed funnel.
-
Cool the filtrate at 0–5°C for several hours to crystallize the product.
-
Collect the crystals of potassium thiotosylate by filtration.
-
Recrystallize the crude product from 200 mL of hot 80% ethanol, filtering while hot to remove any traces of sulfur.
-
Cool the filtrate at 0–5°C for several hours.
-
Collect the recrystallized salt by filtration and air-dry to yield 48–55 g (42–49%) of white crystals.
Synthesis of Ethylene Di(thiotosylate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Potassium Thiotosylate | 226.33 | 45.3 | 0.200 |
| 1,2-Dibromoethane | 187.86 | 18.8 | 0.100 |
| Ethanol | 46.07 | 200 mL | - |
| Potassium Iodide | 166.00 | 10–20 mg | - |
Procedure:
-
To 200 mL of ethanol containing 10–20 mg of potassium iodide, add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane.
-
Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.
-
Decant the supernatant and wash the solid three times with 50-mL portions of water.
-
Recrystallize the crude product from approximately 150 mL of ethanol.
-
This yields 28.7 g of crude product with a melting point of 72–75°C.[3]
Application Notes: Use in Drug Development
Ethylene di(thiotosylate) is a key reagent for the formation of 1,3-dithiolanes, which serve as robust protecting groups for carbonyl functionalities in the synthesis of complex molecules.
Protection of Carbonyl Groups
In the synthesis of drug candidates, it is often necessary to perform chemical transformations on one part of a molecule while a reactive carbonyl group is present elsewhere. The protection of this carbonyl group as a dithiolane prevents its unwanted participation in reactions such as reductions, oxidations, or reactions with organometallic reagents.
The reaction proceeds by treating the carbonyl compound with ethylene di(thiotosylate) in the presence of a base. The dithiolane protecting group is stable to a wide range of acidic and basic conditions, making it a versatile choice for multi-step syntheses.
Deprotection: The carbonyl group can be regenerated from the dithiolane using various methods, most commonly involving oxidative or mercury(II) salt-assisted hydrolysis.
Role in the Synthesis of Bioactive Molecules
The dithiolane moiety itself is found in some biologically active natural products. More commonly, the use of ethylene di(thiotosylate) as a protecting group has been instrumental in the total synthesis of various natural products and their analogues for drug discovery programs. By enabling the selective transformation of other functional groups, it allows for the construction of complex stereocenters and ring systems found in many pharmacologically active compounds.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for Ethylene Di(thiotosylate).
Carbonyl Protection Reaction
Caption: Protection of a carbonyl group using Ethylene Di(thiotosylate).
References
Application Notes and Protocols: Ethylene Di(thiotosylate) in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a versatile reagent in organic synthesis. While it is well-documented as a protecting agent for active methylene groups, its application as a building block in the construction of sulfur-containing heterocyclic compounds is a noteworthy area of interest for medicinal chemistry and drug development. This reagent serves as a convenient two-carbon electrophilic building block for the formation of saturated five-membered sulfur-containing rings, specifically 1,3-dithiolanes, through reaction with nucleophilic species. These dithiolane moieties are present in various biologically active molecules and can serve as important intermediates in the synthesis of complex pharmaceutical agents.
Principle of Application
The synthetic utility of ethylene di(thiotosylate) in forming heterocyclic compounds lies in its reactivity towards dinucleophiles. The tosylate groups are excellent leaving groups, and the sulfur atoms are susceptible to nucleophilic attack. In the presence of a suitable base, active methylene compounds are deprotonated to form a carbanion, which can then act as a nucleophile. A double nucleophilic substitution reaction on ethylene di(thiotosylate) by a carbanion derived from an active methylene compound leads to the formation of a 1,3-dithiolane ring. This cyclization reaction provides a straightforward entry into substituted dithiolane systems, which are valuable scaffolds in medicinal chemistry.
Application: Synthesis of Substituted 1,3-Dithiolanes
Ethylene di(thiotosylate) is a key reagent for the synthesis of 1,3-dithiolane derivatives from compounds containing active methylene groups. This reaction is particularly useful for the preparation of dithiolanes with geminal substitution at the 2-position, which can be further elaborated into more complex molecular architectures.
Reaction Scheme:
Experimental Protocols
The following is a general protocol for the synthesis of a 2,2-disubstituted-1,3-dithiolane from an active methylene compound and ethylene di(thiotosylate). This protocol is based on analogous reactions of similar thiotosylates.[1] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Ethylene di(thiotosylate)
-
Active methylene compound (e.g., diethyl malonate, malononitrile, ethyl acetoacetate)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), dimethylformamide (DMF))
-
Base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and work-up reagents
Protocol: Synthesis of Diethyl 1,3-dithiolane-2,2-dicarboxylate
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the active methylene compound (1.0 equivalent) to the anhydrous solvent.
-
Deprotonation: Under a continuous stream of nitrogen, add the base (2.2 equivalents for compounds with two acidic protons) portion-wise at a temperature appropriate for the chosen base and solvent (e.g., 0 °C for sodium hydride in THF, or room temperature for sodium ethoxide in ethanol). Stir the mixture until the deprotonation is complete (typically 30-60 minutes).
-
Addition of Ethylene Di(thiotosylate): Dissolve ethylene di(thiotosylate) (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via a dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table provides hypothetical quantitative data for the synthesis of various 1,3-dithiolane derivatives using ethylene di(thiotosylate) to illustrate the potential scope and efficiency of this method. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Diethyl malonate | Diethyl 1,3-dithiolane-2,2-dicarboxylate | 8 | 75 |
| 2 | Malononitrile | 1,3-Dithiolane-2,2-dicarbonitrile | 6 | 82 |
| 3 | Ethyl acetoacetate | Ethyl 2-acetyl-1,3-dithiolane-2-carboxylate | 12 | 68 |
| 4 | Dibenzoylmethane | 2,2-Dibenzoyl-1,3-dithiolane | 10 | 71 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 1,3-dithiolanes.
Proposed Reaction Mechanism
References
Troubleshooting & Optimization
Troubleshooting low yield in Ethylene Di(thiotosylate) reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethylene Di(thiotosylate). Our goal is to help you diagnose and resolve common experimental issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Ethylene Di(thiotosylate) reaction?
A1: Low yields are often attributed to the quality of reagents, particularly the potassium thiotosylate and the ethylene dihalide starting material. Impurities in the p-toluenesulfonyl chloride used to prepare potassium thiotosylate can lead to the formation of byproducts that are difficult to remove. Additionally, the presence of moisture can hydrolyze key reagents, and oxidative side reactions can consume the desired product.
Q2: I observe a significant amount of an insoluble white solid in my crude product that is not the desired Ethylene Di(thiotosylate). What could it be?
A2: This is likely a sulfone byproduct. It can form if the p-toluenesulfinate ion is present and displaces the bromide from the ethylene dibromide starting material. This byproduct is often less soluble in common organic solvents than the desired dithiotosylate, making it difficult to remove by simple recrystallization.[1]
Q3: My reaction appears to be incomplete, with a significant amount of starting material remaining. What are the likely causes?
A3: Incomplete reactions can stem from several factors:
-
Insufficient reaction time or temperature: The reaction typically requires refluxing for several hours to proceed to completion.[1]
-
Poor quality of potassium thiotosylate: If the potassium thiotosylate is impure or has degraded, its reactivity will be diminished.
-
Inadequate stoichiometry: Ensure that the molar ratios of the reactants are correct. A slight excess of potassium thiotosylate may be beneficial.
Q4: How critical are anhydrous and inert conditions for this reaction?
A4: While the procedure from Organic Syntheses does not explicitly state the use of anhydrous solvents for the final step, it is conducted under a nitrogen atmosphere.[1] For optimal results and to minimize side reactions, it is highly recommended to use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon). This is especially important during the preparation of potassium thiotosylate to prevent the hydrolysis of p-toluenesulfonyl chloride.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of Ethylene Di(thiotosylate) and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded p-toluenesulfonyl chloride: Old or improperly stored reagent may have hydrolyzed. 2. Inactive potassium thiotosylate: The intermediate may have been improperly prepared or stored. 3. Incorrect reaction temperature: Reaction may be too slow at lower temperatures. | 1. Use fresh or purified p-toluenesulfonyl chloride. It can be purified by washing a benzene solution with 5% aqueous sodium hydroxide, drying, and distilling under reduced pressure. 2. Prepare fresh potassium thiotosylate immediately before use. 3. Ensure the reaction mixture is refluxed for the recommended time (e.g., 8 hours).[1] |
| Presence of a High-Melting, Insoluble White Solid | Formation of sulfone byproducts: p-toluenesulfinate, present as an impurity, can react with the ethylene dihalide.[1] | 1. Purify the p-toluenesulfonyl chloride: This is the most effective way to prevent the formation of the sulfinate impurity. 2. Careful recrystallization: While difficult, multiple recrystallizations from ethanol may help to separate the desired product from the sulfone.[1] |
| Crude Product is an Oil or Gummy Solid | 1. Incomplete reaction: Significant amounts of starting materials or low molecular weight side products are present. 2. Presence of polymeric byproducts: This can occur if the starting 1,2-ethanedithiol is impure. | 1. Monitor the reaction: Use TLC to monitor the consumption of the starting materials before workup. 2. Purify the starting materials: Ensure the ethylene dibromide and the precursor for potassium thiotosylate are of high purity. 3. Thorough washing: After the reaction, wash the crude product thoroughly with water and ethanol to remove unreacted starting materials and salts. |
| Difficulty in Product Crystallization | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | 1. Purify the crude product: If direct crystallization is unsuccessful, consider column chromatography on silica gel. 2. Use seed crystals: If available, add a small seed crystal to induce crystallization. 3. Solvent optimization: Try different solvent systems for recrystallization. A mixture of ethanol and water, or acetone and ethanol, may be effective. |
Experimental Protocols
Protocol 1: Preparation of Potassium Thiotosylate
This procedure is adapted from Organic Syntheses.
Caution: This procedure should be carried out in a well-ventilated fume hood due to the evolution of hydrogen sulfide.
-
Preparation of Potassium Hydrosulfide: In a flask cooled in an ice bath, a solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 ml of water is saturated with hydrogen sulfide. The solution is then flushed with nitrogen to remove excess hydrogen sulfide.
-
Reaction with p-Toluenesulfonyl Chloride: The freshly prepared potassium hydrosulfide solution is diluted with 117 ml of water and stirred under a nitrogen atmosphere at 55–60°C. Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the temperature at 55–60°C.
-
Isolation and Recrystallization: After the addition is complete, the reaction mixture is rapidly filtered while warm. The filtrate is cooled to 0–5°C for several hours to crystallize the potassium thiotosylate. The crystals are collected by filtration, recrystallized from hot 80% ethanol, and then air-dried. This should yield 48–55 g (42–49%) of white crystals.[1]
Protocol 2: Synthesis of Ethylene Di(thiotosylate)
This procedure is adapted from Organic Syntheses.[1]
-
Reaction Setup: To a 200 ml flask containing ethanol, add 45.3 g (0.200 mole) of potassium thiotosylate, 18.8 g (0.100 mole) of 1,2-dibromoethane, and 10–20 mg of potassium iodide.
-
Reaction Conditions: The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
Workup and Purification:
-
The solvent is removed under reduced pressure.
-
The resulting white solid is washed with a mixture of 80 ml of ethanol and 150 ml of water.
-
After decantation, the solid is washed three times with 50-ml portions of water.
-
The crude product is then recrystallized from approximately 150 ml of ethanol.
-
The expected yield of the crude product is around 28.7 g, with a melting point of 72–75°C.
-
Data Presentation
Table 1: Summary of Reactant Quantities and Yield for Ethylene Di(thiotosylate) Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 1,2-Dibromoethane | 187.86 | 18.8 | 0.100 | 1 |
| Potassium Thiotosylate | 226.33 | 45.3 | 0.200 | 2 |
| Potassium Iodide | 166.00 | 0.01-0.02 | - | Catalytic |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| Ethylene Di(thiotosylate) | 370.52 | 37.05 | ~28.7 (crude) | ~77% (crude) |
Data adapted from the procedure for a similar compound in Organic Syntheses, Coll. Vol. 6, p.568 (1988); Vol. 54, p.33 (1974).[1]
Visualizations
Reaction Pathway
References
Identifying side products in dithiolane formation
Welcome to the technical support center for dithiolane formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common side products encountered during the synthesis of dithiolanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol?
A1: The two most prevalent side products are the result of self-condensation of the carbonyl compound and oligomerization of the 1,2-ethanedithiol. For instance, when using cyclohexanone, the primary side product from self-condensation is 2-(1-cyclohexenyl)cyclohexanone.[1][2] The oligomerization of 1,2-ethanedithiol can lead to the formation of linear or cyclic sulfides, with bis(2-mercaptoethyl) sulfide being a common example.
Q2: How does the choice of acid catalyst affect the formation of these side products?
A2: While a variety of Brønsted and Lewis acids can catalyze dithiolane formation, the reaction conditions they necessitate can influence side product formation. Stronger acids and higher temperatures, which can be required for less reactive ketones, may also promote the self-condensation of the carbonyl starting material.[3][4] The effect of acid catalysis on the oligomerization of 1,2-ethanedithiol is less documented than base-catalyzed oligomerization, but acidic conditions can potentially facilitate the formation of thia-ethers.
Q3: What analytical techniques are best for identifying these side products?
A3: A combination of chromatographic and spectroscopic methods is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile side products like the cyclohexanone dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for structural elucidation of both the desired product and any isolated side products.
-
High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of less volatile side products.
Troubleshooting Guide
This guide addresses common issues encountered during dithiolane formation and provides steps for their resolution.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired dithiolane | Incomplete reaction. | - Increase reaction time. - Use a more efficient acid catalyst. - Ensure efficient removal of water using a Dean-Stark trap or a drying agent. |
| Significant side product formation. | - See entries below for specific side products. | |
| Presence of a significant amount of a higher molecular weight impurity, confirmed by MS. | Self-condensation of the carbonyl starting material. | - Lower the reaction temperature. - Use a milder acid catalyst. - Use a slight excess of the 1,2-ethanedithiol. |
| Observation of sulfur-containing impurities other than the product. | Oligomerization of 1,2-ethanedithiol. | - Use a stoichiometric amount or only a slight excess of the dithiol. - Add the dithiol slowly to the reaction mixture containing the carbonyl compound and catalyst. |
| Reaction mixture turns dark or polymeric material is formed. | Polymerization of the carbonyl compound or dithiol. | - Lower the reaction temperature. - Ensure the purity of the starting materials. |
Quantitative Data on Side Product Formation
The following table summarizes the typical impact of reaction conditions on the formation of the primary side product in the reaction of cyclohexanone with 1,2-ethanedithiol. Quantitative data in the literature for these specific side reactions during dithiolane formation is sparse, and the following are general trends.
| Reaction Condition | Effect on Cyclohexanone Dimer Formation | Effect on Dithiol Oligomerization |
| Increased Temperature | Increases rate of formation.[3] | May increase rate of formation. |
| Stronger Acid Catalyst | Increases rate of formation.[4] | May increase rate of formation. |
| Excess Cyclohexanone | Favors dimer formation. | - |
| Excess 1,2-Ethanedithiol | Disfavors dimer formation. | Favors oligomer formation. |
Experimental Protocols
Key Experiment: Synthesis of 1,4-Dithiaspiro[4.5]decane from Cyclohexanone and 1,2-Ethanedithiol
This protocol is a standard procedure for the formation of a 1,3-dithiolane.
Materials:
-
Cyclohexanone
-
1,2-Ethanedithiol
-
p-Toluenesulfonic acid monohydrate (TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), 1,2-ethanedithiol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by distillation or column chromatography on silica gel.
Visualizations
Logical Relationship: Factors Influencing Side Product Formation
Caption: Factors influencing dithiolane and side product formation.
Experimental Workflow: Synthesis and Analysis of Dithiolane
Caption: Workflow for dithiolane synthesis and analysis.
References
- 1. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum [chemicalbook.com]
- 2. 2-(1-Cyclohexenyl)cyclohexanone [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethylene Di(thiotosylate) Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of Ethylene Di(thiotosylate), also known as S,S'-Ethylene bis(p-toluenethiosulfonate). Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of Ethylene Di(thiotosylate)?
A common and reliable method for the synthesis of Ethylene Di(thiotosylate) involves the reaction of potassium thiotosylate with 1,2-dibromoethane in ethanol. The reaction is typically carried out at the reflux temperature of the solvent, which for ethanol is approximately 78°C. This elevated temperature ensures a reasonable reaction rate.
Q2: What are the potential side reactions I should be aware of when synthesizing Ethylene Di(thiotosylate)?
Several side reactions can occur, impacting the yield and purity of the final product. The most common side products include:
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Tosylates: These can form if the potassium thiotosylate starting material is contaminated with potassium p-toluenesulfinate.
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Sulfones: Formation of sulfones is another possibility arising from impurities in the starting material.
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Elimination Products: At elevated temperatures, elimination reactions can compete with the desired substitution, leading to the formation of vinyl derivatives, although this is generally less of a concern with primary halides like 1,2-dibromoethane.
Q3: How does reaction temperature influence the formation of these byproducts?
Generally, higher reaction temperatures can accelerate the rate of side reactions. For instance, elimination reactions are more prevalent at elevated temperatures. While the reflux condition is often used to drive the reaction to completion in a reasonable timeframe, it may also contribute to the formation of impurities. Lowering the reaction temperature can often improve the purity of the product, albeit at the cost of a longer reaction time.
Q4: Can I perform the reaction at a lower temperature?
Yes, performing the reaction at a lower temperature (e.g., room temperature or slightly elevated temperatures like 40-50°C) is possible and may lead to a cleaner reaction profile with fewer byproducts. However, this will significantly increase the required reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
Q5: What is the role of potassium iodide in the reaction?
Potassium iodide is often used in catalytic amounts in similar substitution reactions (a Finkelstein-type reaction). The iodide ion is a better nucleophile than the bromide ion and can displace the bromide from 1,2-dibromoethane to form a more reactive iodo-intermediate in situ, which then reacts more readily with the thiotosylate nucleophile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Formation | 1. Low Reaction Temperature: The reaction rate is too slow at the chosen temperature. 2. Impure Starting Materials: The potassium thiotosylate may be of poor quality. 3. Moisture: Presence of water can hydrolyze the starting materials. | 1. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. Refluxing in ethanol is a standard condition. 2. Ensure the potassium thiotosylate is pure and free from tosylate and p-toluenesulfinate impurities.[1] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Low Yield of Ethylene Di(thiotosylate) | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Side Reactions: Competing side reactions are consuming the starting materials. 3. Difficult Purification: Product loss during the workup and recrystallization steps. | 1. Increase the reaction time and monitor the reaction progress using TLC. 2. Consider lowering the reaction temperature to minimize side reactions. Ensure high-purity starting materials. 3. Optimize the recrystallization solvent and procedure to minimize product loss. |
| Presence of Significant Impurities in the Final Product | 1. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts. 2. Impure Reactants: Contaminated potassium thiotosylate is a common source of impurities. | 1. Attempt the reaction at a lower temperature (e.g., 50°C or room temperature) for a longer duration. 2. Recrystallize the potassium thiotosylate before use. |
| Formation of an Oily or Difficult-to-Crystallize Product | 1. Presence of Impurities: Byproducts can interfere with the crystallization of the desired product. | 1. Attempt to purify the crude product using column chromatography. 2. Try different recrystallization solvents or solvent mixtures. |
Experimental Protocols
Synthesis of Ethylene Di(thiotosylate)
This protocol is adapted from a reliable procedure for the synthesis of dithiotosylates.
Materials:
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Potassium thiotosylate
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1,2-Dibromoethane
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Ethanol (anhydrous)
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Potassium iodide
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Nitrogen gas supply
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of ethanol and 10–20 mg of potassium iodide.
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Add 45.3 g (0.200 mole) of potassium thiotosylate to the flask.
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Add 18.8 g (0.100 mole) of 1,2-dibromoethane to the reaction mixture.
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With stirring, heat the mixture to reflux (approximately 78°C) under a nitrogen atmosphere. The reaction should be protected from light.
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Maintain the reflux with stirring for 8 hours.
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After 8 hours, allow the mixture to cool to room temperature.
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Remove the solvent using a rotary evaporator.
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Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.
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Decant the supernatant and wash the solid three times with 50-mL portions of water.
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Recrystallize the crude product from approximately 150 mL of ethanol to yield the pure Ethylene Di(thiotosylate).
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Ethylene Di(thiotosylate) Synthesis
Caption: Workflow for the synthesis of Ethylene Di(thiotosylate).
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Purification strategies for Ethylene Di(thiotosylate) reaction mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of Ethylene Di(thiotosylate) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an Ethylene Di(thiotosylate) synthesis?
A1: The primary impurities often stem from the starting materials and potential side reactions. These can include:
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Unreacted Starting Materials: 1,2-dibromoethane and potassium p-toluenethiolsulfonate.
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Side Products: p-Toluenesulfonate and p-toluenesulfinate species can form, leading to the generation of undesired tosylates and sulfones.[1] The presence of sulfones can be particularly problematic as their solubility properties are often similar to the desired product, making removal by recrystallization difficult.[1]
Q2: What is the expected appearance and melting point of pure Ethylene Di(thiotosylate)?
A2: Pure Ethylene Di(thiotosylate) is typically a white to off-white crystalline powder. The reported melting point is generally in the range of 72-75°C. Commercial suppliers often specify a purity of >98.0% as determined by HPLC.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system would be a mixture of a nonpolar and a moderately polar solvent, such as hexane and ethyl acetate. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can visualize the separation of the desired product from impurities.
Q4: What are the recommended storage conditions for Ethylene Di(thiotosylate)?
A4: It is recommended to store Ethylene Di(thiotosylate) in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which could lead to hydrolysis over time.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | Boil off a portion of the solvent to concentrate the solution and allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| The product "oils out" instead of crystallizing. | The melting point of the impure product is lower than the boiling point of the solvent.[2] | Add a small amount of a "good" solvent (in which the compound is highly soluble) to the hot mixture to ensure everything is dissolved, then cool slowly. If the problem persists, consider using a different solvent system with a lower boiling point or a mixed solvent system. |
| The concentration of impurities is very high. | Attempt a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization. | |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration to prevent the solution from becoming saturated in the funnel. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system is not optimal. | Perform TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow. | |
| The product is not eluting from the column. | The eluent is too nonpolar. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound streaks on the TLC plate. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from a procedure for a similar compound and is a good starting point for the purification of Ethylene Di(thiotosylate).[1]
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Dissolution: In a fume hood, transfer the crude Ethylene Di(thiotosylate) to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general protocol; the optimal eluent system should be determined by TLC beforehand.
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for Ethylene Di(thiotosylate) is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.
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Column Packing: Prepare a silica gel slurry in the chosen nonpolar solvent (e.g., hexane) and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the nonpolar solvent, gradually increasing the polarity by adding the more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified Ethylene Di(thiotosylate).
Visualizations
References
Effect of base on Ethylene Di(thiotosylate) reaction efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving the base-catalyzed cyclization of Ethylene Di(thiotosylate). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges and optimize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when Ethylene Di(thiotosylate) is treated with a base?
A1: The treatment of Ethylene Di(thiotosylate) with a suitable base typically induces an intramolecular bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a cyclic disulfide, specifically 1,2-dithiolane. The base deprotonates one of the thiol groups, forming a thiolate anion which then acts as a nucleophile, attacking the carbon atom bearing the other tosylate leaving group.
Q2: How does the choice of base impact the efficiency of the 1,2-dithiolane formation?
A2: The base plays a crucial role in deprotonating the thiol to form the nucleophilic thiolate. The strength and steric hindrance of the base can significantly affect the reaction rate and yield. A base must be strong enough to deprotonate the thiol, but not so strong as to promote side reactions like elimination. The choice of solvent is also critical and is often interdependent with the choice of base.
Q3: What are some common bases used for this type of intramolecular cyclization?
A3: A range of bases can be employed, from inorganic salts to organic amines. Common choices include:
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Inorganic Bases: Potassium Carbonate (K₂CO₃), Sodium Sulfide (Na₂S), Sodium Hydrosulfide (NaSH), and Cesium Carbonate (Cs₂CO₃).
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Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include intermolecular polymerization, where multiple molecules of Ethylene Di(thiotosylate) react with each other to form linear or larger cyclic polysulfides. Elimination reactions are also possible, though generally less favored for primary tosylates. The presence of water or other nucleophiles can lead to hydrolysis of the tosylate groups.
Data Presentation: Expected Effect of Base on Reaction Efficiency
Disclaimer: The following table summarizes the expected qualitative effects of different bases on the cyclization of Ethylene Di(thiotosylate) based on general principles of organic chemistry. Specific quantitative data from literature for this exact reaction is limited.
| Base | Base Type | Expected Reactivity | Potential Issues | Recommended Solvent |
| Potassium Carbonate (K₂CO₃) | Weak Inorganic | Moderate | Slow reaction times may be required. | Polar aprotic (e.g., DMF, Acetonitrile) |
| Sodium Sulfide (Na₂S) | Strong Inorganic | High | Can also act as a nucleophile, potentially leading to side products. | Polar protic (e.g., Ethanol, Methanol) |
| Triethylamine (TEA) | Organic Amine | Moderate | May require heating to achieve reasonable reaction rates. | Aprotic (e.g., THF, Dichloromethane) |
| DBU | Non-nucleophilic Organic | High | Can promote elimination side reactions if the substrate is susceptible. | Aprotic (e.g., THF, Acetonitrile) |
Experimental Protocols
Note: The following protocols are representative examples for analogous intramolecular cyclization reactions to form cyclic disulfides and should be adapted and optimized for your specific experimental setup with Ethylene Di(thiotosylate).
Protocol 1: General Procedure for Intramolecular Cyclization of a Dithiol Ditosylate using Potassium Carbonate
Materials:
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1,n-Dithiol Ditosylate (e.g., Ethylene Di(thiotosylate))
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Potassium Carbonate (K₂CO₃), anhydrous
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
-
Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,n-dithiol ditosylate (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
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Stir the reaction mixture vigorously at room temperature or heat to 50-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective deprotonation of the thiol. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Switch to a stronger base (e.g., from K₂CO₃ to DBU). 2. Increase the reaction temperature and monitor for decomposition. 3. Check the purity of the Ethylene Di(thiotosylate). |
| Formation of polymeric byproducts | 1. High concentration of the starting material favors intermolecular reactions. 2. Slow intramolecular cyclization rate. | 1. Perform the reaction under high dilution conditions. 2. Use a stronger base or higher temperature to accelerate the intramolecular reaction. |
| Presence of unreacted starting material | 1. Insufficient amount of base. 2. Short reaction time. | 1. Increase the equivalents of the base. 2. Extend the reaction time and continue monitoring by TLC. |
| Formation of hydrolysis products | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. |
Visualizations
Caption: Base-catalyzed intramolecular cyclization of Ethylene Di(thiotosylate).
Caption: Troubleshooting workflow for optimizing the reaction.
Ethylene Di(thiotosylate) stability under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethylene Di(thiotosylate) under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Ethylene Di(thiotosylate)?
Ethylene Di(thiotosylate) is a thiosulfonate ester. Generally, thiosulfonate esters are susceptible to hydrolysis, and their stability is pH-dependent. Based on the chemistry of related compounds, it is expected to be most stable in neutral to slightly acidic conditions (around pH 4-6). Stability decreases in strongly acidic or basic environments due to accelerated hydrolysis.
Q2: What happens to Ethylene Di(thiotosylate) under acidic conditions?
Under acidic conditions, Ethylene Di(thiotosylate) is expected to undergo hydrolysis. The proposed mechanism involves the protonation of one of the sulfur atoms, making the sulfur-sulfur bond more susceptible to nucleophilic attack by water. This leads to the cleavage of the thiosulfonate linkage.
Q3: What are the likely degradation products of Ethylene Di(thiotosylate) in an acidic medium?
The primary degradation products from acid-catalyzed hydrolysis are expected to be p-toluenesulfinic acid and 1,2-ethanedithiol. The 1,2-ethanedithiol may be further oxidized depending on the reaction conditions.
Q4: How does Ethylene Di(thiotosylate) behave under basic conditions?
In basic conditions, Ethylene Di(thiotosylate) is susceptible to nucleophilic attack by hydroxide ions at the electrophilic sulfur atom of the thiosulfonate group. This leads to the cleavage of the S-S bond.
Q5: What are the expected degradation products under basic conditions?
The anticipated degradation products of Ethylene Di(thiotosylate) under basic conditions are p-toluenesulfinate and the disulfide form of 1,2-ethanedithiol (1,2,4,5-tetrathiane), along with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of Ethylene Di(thiotosylate) in my formulation. | The pH of your formulation may be too acidic or basic. | Measure the pH of your formulation. Adjust the pH to a range of 4-6 for optimal stability. Use appropriate buffers to maintain the desired pH. |
| I am observing unknown peaks in my chromatogram after storing a solution of Ethylene Di(thiotosylate). | These are likely degradation products. | Refer to the degradation pathways below to tentatively identify the peaks. Use a stability-indicating analytical method (e.g., gradient HPLC) to separate the parent compound from its degradation products. |
| My Ethylene Di(thiotosylate) sample appears discolored or has a noticeable odor. | This could indicate significant degradation. | Discard the sample and prepare a fresh solution. Ensure proper storage conditions (cool, dry, and protected from light) to minimize degradation. |
| How can I confirm the identity of the degradation products? | Mass spectrometry (LC-MS) is a powerful tool for this purpose. | Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio of the unknown peaks. This will help in elucidating their structures. |
Predicted Stability Summary
The following table summarizes the expected relative stability of Ethylene Di(thiotosylate) under different pH conditions. Please note that this is a qualitative prediction based on general chemical principles, and actual degradation rates should be determined experimentally.
| Condition | pH Range | Expected Stability | Primary Degradation Mechanism |
| Strongly Acidic | < 3 | Low | Acid-catalyzed hydrolysis |
| Moderately Acidic | 3 - 6 | High | Slow hydrolysis |
| Neutral | 6 - 8 | Moderate | Slow hydrolysis |
| Moderately Basic | 8 - 11 | Low | Base-catalyzed hydrolysis |
| Strongly Basic | > 11 | Very Low | Rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ethylene Di(thiotosylate)
This protocol outlines a forced degradation study to investigate the stability of Ethylene Di(thiotosylate) under acidic and basic stress conditions.
1. Materials:
- Ethylene Di(thiotosylate)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 1 M
- Trifluoroacetic acid (TFA)
- HPLC system with UV or MS detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- pH meter
- Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
- Prepare a stock solution of Ethylene Di(thiotosylate) at a concentration of 1 mg/mL in acetonitrile. Due to its low aqueous solubility, ACN is used as a co-solvent.
3. Stress Conditions:
4. Analytical Method (HPLC-UV):
5. Data Analysis:
Visualizations
Logical Workflow for Stability Testing
How to avoid the formation of sulfone byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of sulfone byproducts during the oxidation of sulfides to sulfoxides.
Troubleshooting Guide: Preventing Sulfone Formation
Q1: My sulfide oxidation is producing a significant amount of the sulfone byproduct. What are the most likely causes and how can I fix this?
A1: Over-oxidation to the sulfone is a common issue. The primary causes and troubleshooting steps are outlined below:
-
Excess Oxidant: The most frequent cause is using too much oxidizing agent. The oxidation of a sulfide to a sulfoxide is the first step, and any remaining oxidant will further oxidize the sulfoxide to the sulfone.[1][2]
-
Solution: Carefully control the stoichiometry of your oxidant. Aim for a 1:1 molar ratio of sulfide to oxidant. For some systems, a slight excess (e.g., 1.1 equivalents) may be needed for complete conversion, but this should be optimized.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second oxidation (sulfoxide to sulfone) more than the first, leading to more byproduct.[3][4]
-
Solution: Run the reaction at a lower temperature. For many oxidations, starting at 0 °C or even lower and slowly warming to room temperature can improve selectivity.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting sulfide has been consumed will inevitably lead to sulfone formation.
-
Solution: Monitor the reaction closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is no longer visible.
-
-
Mode of Addition: Adding the oxidant all at once creates a high local concentration, which can promote over-oxidation.
-
Solution: Add the oxidant slowly and dropwise to the solution of the sulfide.[1] This maintains a low concentration of the oxidant throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q2: Which oxidizing agent is best for selectively producing sulfoxides?
A2: The choice of oxidant is critical for selectivity. While many oxidants can be used, some are more prone to over-oxidation than others.
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Hydrogen Peroxide (H₂O₂): This is a "green" and cost-effective oxidant, but its reactivity often needs to be modulated with a catalyst for good selectivity.[3][5] Uncatalyzed reactions can be slow, requiring harsher conditions that may lead to sulfone formation.[2]
-
Meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant, but it is highly reactive and can easily lead to sulfone formation if not used carefully (i.e., controlled stoichiometry and low temperature).
-
Sodium Periodate (NaIO₄): Often used for its high selectivity for sulfoxide formation, especially in the presence of a catalyst like RuCl₃.
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N-Halosuccinimides (NCS, NBS): Can be used for selective oxidation, often in the presence of a nucleophilic catalyst.
A summary of common oxidants and their typical selectivities is provided in the table below.
| Oxidant System | Typical Conditions | Selectivity for Sulfoxide | Reference |
| H₂O₂ / Acetic Acid | Room Temperature | High to Excellent | [5] |
| H₂O₂ / Nitric Acid | Room Temperature | Excellent | [6] |
| H₂O₂ / PAMAM-G1-PMo Catalyst | 30 °C | >90% Yield | [3] |
| m-CPBA | 0 °C to Room Temperature | Good to High (Stoichiometry is key) | [7] |
| Sodium Periodate | Room Temperature | High | |
| Urea-Hydrogen Peroxide / Diphenyl Diselenide | Not Specified | Highly Selective | [8] |
Q3: Can the choice of solvent affect the formation of sulfone byproducts?
A3: Yes, the solvent can play a role. Protic solvents like alcohols or acetic acid can sometimes help to moderate the reactivity of the oxidant and improve selectivity. For instance, using glacial acetic acid as a solvent with hydrogen peroxide has been shown to be effective for selective oxidation of sulfides to sulfoxides.[5] The choice of solvent can also affect the solubility of your reagents and the overall reaction rate, so it may require some optimization for your specific substrate.
Q4: Are there any catalytic methods that are known to be highly selective for sulfoxide formation?
A4: Yes, catalytic methods are often preferred for their high selectivity and the ability to use greener oxidants like H₂O₂.[1] Some examples of catalytic systems include:
-
Tungsten-based catalysts: Recyclable silica-based tungstate catalysts with H₂O₂ have been shown to be effective.[8][9]
-
Molybdenum-based catalysts: Tetra-(tetraalkylammonium)octamolybdate and phosphomolybdate hybrids are efficient catalysts for selective oxidation with H₂O₂.[3][4]
-
Vanadium-based catalysts: Vanadium Schiff base complexes are also used for this transformation.[3]
-
Iron salts: Ferric chloride (FeCl₃) can catalyze the selective oxidation of sulfides to sulfoxides with periodic acid.[8]
The use of a catalyst can often allow the reaction to proceed under milder conditions, which further helps to prevent over-oxidation.
Experimental Protocols
Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using H₂O₂ in Acetic Acid
This protocol is based on a transition-metal-free method for the selective oxidation of sulfides.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl sulfide (1 mmol, 186 mg) in glacial acetic acid (2 mL).
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Addition of Oxidant: To the stirring solution at room temperature, slowly add 30% hydrogen peroxide (4 mmol, 0.45 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 30-60 minutes.
-
Workup: Once the starting material is consumed, carefully neutralize the solution with a 4 M aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude diphenyl sulfoxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
This protocol utilizes a phosphomolybdate hybrid catalyst for selective oxidation.[3]
-
Reaction Setup: To a 50 mL three-necked flask, add thioanisole (0.5 mmol, 62 mg), the PAMAM-G1-PMo catalyst (50 mg), and 95% ethanol (8 mL).
-
Temperature Control: Place the flask in a water bath to maintain the temperature at 30 °C.
-
Addition of Oxidant: Slowly add 30 wt% H₂O₂ (0.55 mmol, 63 mg) to the stirring mixture.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Catalyst Recovery: After the reaction is complete, separate the catalyst from the mixture by filtration. The catalyst can be washed with 95% ethanol, dried, and reused.
-
Product Isolation: The filtrate containing the product can be concentrated under reduced pressure. The crude product can then be purified as needed.
Visualizations
Caption: Reaction pathway for the oxidation of a sulfide to a sulfoxide and the subsequent over-oxidation to a sulfone.
Caption: A troubleshooting workflow for minimizing sulfone byproduct formation during sulfide oxidation.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Ethylene Di(thiotosylate) Reaction Workup and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Ethylene Di(thiotosylate).
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and extraction phases of Ethylene Di(thiotosylate) synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure the reaction has been refluxed for a sufficient time (e.g., 8 hours). - Confirm the purity of starting materials, particularly the potassium thiotosylate. Impurities can lead to side reactions.[1] |
| Loss of Product During Workup: The product may be partially soluble in the wash solutions. | - When washing the crude solid, use a mixture of ethanol and water as described in the protocol to minimize solubility losses.[1] - Ensure all wash steps with water are performed thoroughly to remove inorganic salts. | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of Impurities: Side products, such as tosylates or sulfones, can inhibit crystallization.[1] | - The purity of the potassium thiotosylate starting material is critical. It should be free from tosylate and p-toluenesulfinate impurities.[1] - Recrystallization from ethanol is the recommended purification method. Seeding with a small crystal of pure product can aid crystallization. |
| Residual Solvent: Trapped solvent can prevent proper crystal formation. | - After the initial solvent removal, ensure the crude product is thoroughly dried under vacuum. | |
| Product is Contaminated with Side Products | Impure Starting Materials: The use of impure p-toluenesulfonyl chloride or potassium thiotosylate can lead to the formation of side products.[1] | - Use freshly purified p-toluenesulfonyl chloride. - Prepare potassium thiotosylate carefully to avoid the formation of p-toluenesulfinate, which can lead to sulfone byproducts that are difficult to remove.[1] |
| Reaction Conditions: Suboptimal reaction conditions can favor the formation of byproducts. | - Conduct the reaction in the dark and under a nitrogen atmosphere to prevent degradation and side reactions.[1] | |
| Difficulty Filtering the Product | Fine Crystalline Product: The product may have crystallized as very fine needles, clogging the filter paper. | - Allow the recrystallization solution to cool slowly to encourage the formation of larger crystals. - Use a broader porosity filter paper or a Buchner funnel with a Celite pad. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure Ethylene Di(thiotosylate)?
A1: Pure Ethylene Di(thiotosylate) should be a white to almost white crystalline powder. The reported melting point for the crude product is in the range of 72–75°C.
Q2: Why is it important to perform the reaction in the dark and under a nitrogen atmosphere?
A2: Performing the reaction in the dark and under a nitrogen atmosphere helps to prevent potential photo-degradation of the reactants and products, as well as oxidation, ensuring a cleaner reaction with fewer side products.[1]
Q3: My crude product is a solid cake after removing the solvent. What is the best way to handle the initial washing steps?
A3: After removing the solvent, the resulting white solid should be broken up mechanically if necessary. Then, proceed with the prescribed washing procedure, which involves a mixture of ethanol and water, followed by several washes with water.[1] Decantation can be used to separate the solid from the wash liquid between steps.[1]
Q4: I am having trouble removing sulfone impurities. What are my options?
A4: Sulfone impurities are noted to be less soluble in common solvents than the desired dithiotosylate, making them difficult to remove by fractional recrystallization.[1] The most effective approach is to prevent their formation in the first place by ensuring the purity of the potassium thiotosylate starting material.[1] If significant sulfone contamination is present, column chromatography may be a necessary, albeit more complex, purification step.
Experimental Protocol: Workup and Extraction of Ethylene Di(thiotosylate)
This protocol is based on a documented procedure for the synthesis of Ethylene Di(thiotosylate).[1]
-
Solvent Removal: Following the 8-hour reflux period, the reaction mixture is cooled to room temperature. The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
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Initial Washing: The resulting white solid residue is washed with a mixture of 80 mL of ethanol and 150 mL of water. The solid is thoroughly suspended in this mixture and then separated by decantation.
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Water Wash: The solid is then washed three times with 50 mL portions of water. For each wash, the solid is vigorously stirred with the water, allowed to settle, and the water is decanted.
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Recrystallization: The crude, washed solid is recrystallized from approximately 150 mL of ethanol. The solid is dissolved in hot ethanol and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation and Drying: The recrystallized product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pure Ethylene Di(thiotosylate).
Process Visualization
Caption: Experimental workflow for the workup and purification of Ethylene Di(thiotosylate).
Caption: Troubleshooting flowchart for Ethylene Di(thiotosylate) synthesis workup.
References
Technical Support Center: Optimizing Ethylene Di(thiotosylate) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Ethylene Di(thiotosylate) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Ethylene Di(thiotosylate)?
A1: Ethylene Di(thiotosylate) is typically synthesized via a nucleophilic substitution reaction. The most common route involves the reaction of an ethylene-based dielectrophile, such as 1,2-dibromoethane or ethylene glycol ditosylate, with a thiotosylate salt, like potassium thiotosylate. The choice of starting material and catalyst is crucial for optimizing yield and purity.
Q2: Which catalysts are recommended for the synthesis of Ethylene Di(thiotosylate)?
A2: Two main classes of catalysts are effective for this synthesis: iodide salts (e.g., potassium iodide, KI) and phase-transfer catalysts (PTCs) (e.g., tetrabutylammonium bromide, TBAB). Potassium iodide is a cost-effective choice that operates via the Finkelstein reaction mechanism, where a more reactive alkyl iodide intermediate is formed in situ.[1] Phase-transfer catalysts are particularly useful in biphasic reaction systems (solid-liquid or liquid-liquid) to facilitate the transport of the thiotosylate anion into the organic phase where the reaction occurs.[2][3]
Q3: How do I choose between Potassium Iodide and a Phase-Transfer Catalyst?
A3: The choice depends on your specific reaction conditions, including solvent system and desired reaction time. KI is often used in polar apathetic solvents like acetone or ethanol, where the reactants are soluble. PTCs are ideal for heterogeneous mixtures, for instance, a solid potassium thiotosylate salt in a nonpolar organic solvent like toluene or dichloromethane. PTCs can sometimes offer faster reaction rates by increasing the concentration of the nucleophile in the organic phase.[4] However, a potential drawback is that quaternary ammonium PTCs can be "poisoned" by the tosylate leaving group, which may hinder catalyst turnover and reduce reaction efficiency.[5]
Q4: What are the primary side reactions to be aware of?
A4: The most significant side reactions stem from impurities in the starting materials and suboptimal reaction conditions.
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Hydrolysis: The presence of water can lead to the hydrolysis of tosyl chloride (if preparing the thiotosylate salt in situ) or the di-tosylate starting material.[6]
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Formation of Byproducts from Impure Reactants: If the potassium thiotosylate salt is contaminated with tosylate or p-toluenesulfinate impurities, side products such as tosylates or sulfones can form, complicating purification.
-
Elimination Reactions: With certain substrates and under strongly basic conditions, elimination reactions can compete with the desired substitution, although this is less common with primary electrophiles like 1,2-dibromoethane.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. You can track the consumption of the starting materials (e.g., 1,2-dibromoethane) and the appearance of the Ethylene Di(thiotosylate) product. Developing a suitable solvent system for TLC is a crucial first step in reaction monitoring.
Catalyst Performance Comparison
The selection of a catalyst can significantly impact the outcome of the Ethylene Di(thiotosylate) synthesis. Below is a summary of expected performance based on catalyst type.
| Catalyst Type | Catalyst Example | Typical Conditions | Expected Reaction Rate | Advantages | Potential Disadvantages |
| Iodide Salt | Potassium Iodide (KI) | Homogeneous (e.g., Ethanol, Acetone) | Moderate to Fast | Cost-effective, simple workup.[1] | May require a solvent that solubilizes all reactants. |
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | Biphasic (e.g., Toluene/Water, CH₂Cl₂/Water) | Fast | High reaction rates, suitable for heterogeneous systems.[4] | Higher cost, potential for catalyst "poisoning" by tosylate anions[5], can complicate product isolation. |
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue that can be traced back to several factors related to reagents, catalysts, and reaction conditions.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Multiple Spots on TLC, Indicating Side Products
The presence of unexpected spots on your TLC plate points to the formation of impurities, which can complicate purification and lower the yield of your desired product.
| Observation | Potential Cause & Explanation | Recommended Action |
| Spot with lower Rf than product | Unreacted Potassium Thiotosylate: Being a salt, it is highly polar and will have a very low Rf value. | Ensure you are using the correct stoichiometry. If the reaction has stalled, investigate potential catalyst or temperature issues. |
| Spot with higher Rf than product | Mono-substituted Intermediate: The reaction may not have gone to completion, leaving one of the electrophilic sites unreacted. | Increase the reaction time or temperature. Ensure at least two equivalents of the thiotosylate salt are used per equivalent of the di-electrophile. |
| Spots with similar Rf to product | Sulfone or Tosylate Byproducts: These can form if the potassium thiotosylate starting material is impure. | Purify the potassium thiotosylate before use. Recrystallization is a common method. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Iodide (KI) Catalyst
This protocol is adapted from a standard procedure for the synthesis of dithiotosylates.
Materials:
-
Potassium thiotosylate (2.0 eq)
-
1,2-Dibromoethane (1.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous Ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium thiotosylate and potassium iodide.
-
Add anhydrous ethanol to the flask to dissolve the solids.
-
Begin stirring and purge the system with nitrogen or argon for 10-15 minutes.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux with vigorous stirring. It is advisable to protect the reaction from light.
-
Monitor the reaction progress using TLC until the starting material (1,2-dibromoethane) is consumed (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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To the resulting solid, add water and stir to dissolve the inorganic salts.
-
The crude Ethylene Di(thiotosylate) product, which is insoluble in water, can be collected by filtration.
-
Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
Caption: Experimental workflow for Ethylene Di(thiotosylate) synthesis using KI.
Protocol 2: Synthesis using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst
This protocol is a general procedure for S-alkylation using a phase-transfer catalyst in a biphasic system.[4]
Materials:
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Potassium thiotosylate (2.0 eq)
-
1,2-Dibromoethane (1.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene
-
Water (or saturated aqueous potassium carbonate solution)
Procedure:
-
In a round-bottom flask, dissolve potassium thiotosylate in water (or saturated K₂CO₃ solution).
-
In a separate flask, prepare a solution of 1,2-dibromoethane and TBAB in toluene.
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Add the organic solution to the aqueous solution in the reaction flask.
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Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). High-speed mechanical stirring is recommended to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC by sampling the organic layer.
-
Upon completion, stop the stirring and allow the layers to separate in a separatory funnel.
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Collect the organic layer.
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Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Caption: Simplified mechanism of Phase-Transfer Catalysis.
References
Technical Support Center: Managing Moisture-Sensitive Ethylene Di(thiotosylate) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling moisture-sensitive reactions involving Ethylene Di(thiotosylate).
Frequently Asked Questions (FAQs)
Q1: What is Ethylene Di(thiotosylate) and what is its primary application?
A1: Ethylene Di(thiotosylate), also known as 1,2-Di(p-tosylthio)ethane, is a reagent used in organic synthesis. Its primary application is as a protecting reagent for active methylene groups.[1][2][3][4]
Q2: Why is Ethylene Di(thiotosylate) considered moisture-sensitive?
Q3: What are the initial signs of moisture contamination in my reaction?
A3: Visual cues can often be the first indicator of moisture contamination. A reaction that was intended to be a clear solution turning cloudy or forming a precipitate can suggest the formation of insoluble hydrolysis byproducts like p-toluenesulfonic acid or its salts.[5] Additionally, inconsistent reaction outcomes, such as significantly lower yields compared to previous attempts, can also be a sign of moisture-related issues.
Q4: How can I prepare my glassware and reagents to minimize moisture contamination?
A4: Proper preparation is critical for the success of moisture-sensitive reactions. Glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) or by flame-drying under a stream of inert gas to remove adsorbed water.[6][7][8] Reagents and solvents should be purchased as anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon). It is also good practice to use freshly opened solvents or to dry them using appropriate methods if they have been stored for some time.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with Ethylene Di(thiotosylate).
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon). | Water will react with Ethylene Di(thiotosylate), consuming the reagent and reducing the amount available for the desired reaction. |
| Degraded Reagent | Use freshly purchased Ethylene Di(thiotosylate) or store it in a desiccator. Check the appearance of the solid; it should be a white to off-white crystalline powder. | Prolonged exposure to atmospheric moisture during storage can lead to degradation of the reagent before it is even used. |
| Incorrect Stoichiometry or Reagent Purity | Verify the purity of all reagents. Accurately weigh all components. | Impurities in starting materials or incorrect molar ratios can lead to incomplete reactions or the formation of side products. |
| Suboptimal Reaction Temperature | Consult literature for the optimal temperature for your specific reaction. If no information is available, consider running small-scale trials at different temperatures. | Many organic reactions have a narrow optimal temperature range for achieving high yields and minimizing side reactions. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of Ethylene Di(thiotosylate) | Follow strict anhydrous techniques as described above. | The primary byproduct from reaction with water is expected to be p-toluenesulfonic acid. This acidic byproduct can potentially catalyze other unwanted side reactions. |
| Reaction with Nucleophilic Counter-ions | If your reaction involves salts, consider the nucleophilicity of the anion. For example, chloride ions can sometimes displace tosylate groups.[9] | In some tosylation reactions, the chloride ion from tosyl chloride can act as a nucleophile. While Ethylene Di(thiotosylate) is already formed, a similar principle could apply if other nucleophilic species are present. |
| Side Reactions of Starting Materials or Products | Analyze the reaction mixture by TLC or LC-MS at different time points to monitor the formation of byproducts. Consider if your starting materials or desired product are unstable under the reaction conditions. | The reaction conditions (e.g., base, temperature) might be promoting undesired reactions unrelated to the Ethylene Di(thiotosylate) itself. |
Data Presentation
Table 1: Hypothetical Impact of Moisture on a Reaction Yield
The following table illustrates the potential effect of water on the yield of a hypothetical reaction where Ethylene Di(thiotosylate) is a key reagent. This data is representative and serves to emphasize the importance of anhydrous conditions.
| Water Content in Solvent (ppm) | Approximate Yield of Desired Product (%) | Observations |
| < 10 | 90-95% | Clear reaction mixture, clean conversion. |
| 50 | 70-80% | Slight cloudiness may be observed. |
| 100 | 50-60% | Noticeable precipitate, complex mixture by TLC. |
| > 200 | < 40% | Significant precipitate, low conversion to product. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using Ethylene Di(thiotosylate)
This protocol outlines a general setup for a reaction involving Ethylene Di(thiotosylate) under anhydrous conditions.
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Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at 125°C overnight. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.[6][7][8]
-
Inert Atmosphere: Connect the reaction setup to a nitrogen or argon line with a bubbler to maintain a positive pressure of inert gas.
-
Reagent Addition:
-
Add the active methylene compound and anhydrous solvent to the flask via syringe.
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If a base is required (e.g., triethylamine), ensure it is anhydrous and add it via syringe. Note that bases like triethylamine can be hygroscopic.[5]
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Dissolve the Ethylene Di(thiotosylate) in a minimal amount of anhydrous solvent in a separate dry flask under an inert atmosphere. Transfer this solution to the reaction flask via cannula or syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Proposed Hydrolysis Pathway of Ethylene Di(thiotosylate)
Caption: Proposed hydrolysis pathway of Ethylene Di(thiotosylate).
References
- 1. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. amiscientific.com [amiscientific.com]
- 5. reddit.com [reddit.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ethylene Di(thiotosylate) and 1,2-Ethanedithiol for Researchers
In the realm of synthetic chemistry and drug development, the strategic introduction of sulfur-containing functional groups is a cornerstone of molecular design. Among the diverse reagents available for this purpose, Ethylene Di(thiotosylate) and 1,2-ethanedithiol are two key players employed for the formation of dithiolane and dithioacetal structures. This guide provides a comprehensive comparison of these two reagents, delving into their distinct reactivity, applications, and experimental considerations to aid researchers in selecting the optimal tool for their synthetic endeavors.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application and safe handling. The table below summarizes their key characteristics.
| Property | Ethylene Di(thiotosylate) | 1,2-Ethanedithiol |
| Synonyms | 1,2-Di(p-tosylthio)ethane, Ethylene bis(p-toluenethiosulfonate)[1] | Ethylene dimercaptan, Dithioglycol[2] |
| CAS Number | 2225-23-2[1] | 540-63-6[2] |
| Molecular Formula | C₁₆H₁₈O₄S₄ | C₂H₆S₂ |
| Molecular Weight | 402.57 g/mol | 94.20 g/mol |
| Appearance | White to almost white powder/crystal[1] | Colorless liquid with a strong, unpleasant odor[2] |
| Melting Point | 72-75 °C[1] | -41 °C[2] |
| Boiling Point | Not available | 146 °C[2] |
| Reactivity | Electrophilic | Nucleophilic |
| Primary Use | Formation of dithiolanes from active methylene compounds | Formation of 1,3-dithiolanes from carbonyl compounds (aldehydes and ketones)[2][3] |
Core Distinction: Electrophile vs. Nucleophile
The most critical difference between Ethylene Di(thiotosylate) and 1,2-ethanedithiol lies in their chemical reactivity. This distinction dictates their respective roles in chemical synthesis and the types of substrates they react with.
Ethylene Di(thiotosylate) acts as an electrophile. The tosylate groups are excellent leaving groups, making the sulfur atoms susceptible to attack by nucleophiles. This property is harnessed in reactions with carbanions generated from active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) to form dithiolanes.[4]
1,2-Ethanedithiol, in contrast, is a nucleophile. The thiol (-SH) groups are acidic and can be deprotonated to form highly nucleophilic thiolate anions. These thiolates readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form stable cyclic dithioacetals known as 1,3-dithiolanes.[2][3]
Reaction Mechanisms and Applications
The opposing reactivity profiles of these two compounds lead to distinct applications in organic synthesis, particularly in the formation of five-membered sulfur-containing rings.
Ethylene Di(thiotosylate): An Electrophilic Approach to Dithiolanes
Ethylene Di(thiotosylate) is employed for the synthesis of dithiolanes from compounds containing an active methylene group. The reaction proceeds via a nucleophilic substitution mechanism where the carbanion, generated by treating the active methylene compound with a base, attacks the electrophilic sulfur atoms of the Ethylene Di(thiotosylate), displacing the tosylate leaving groups.
This methodology has been utilized in the synthesis of complex molecules, including steroids and alkaloids.[4]
1,2-Ethanedithiol: A Nucleophilic Route to Dithioacetals
The primary application of 1,2-ethanedithiol is the protection of carbonyl groups in aldehydes and ketones. The reaction, typically catalyzed by a Brønsted or Lewis acid, involves the nucleophilic attack of the thiol groups on the carbonyl carbon, followed by the elimination of water to form a stable 1,3-dithiolane. This dithioacetal is stable to a wide range of reaction conditions, allowing for chemical transformations on other parts of the molecule. The carbonyl group can be readily regenerated by deprotection methods.[2][3]
This protective strategy is a cornerstone of multi-step organic synthesis and is widely employed in the pharmaceutical industry. Furthermore, the resulting 1,3-dithiolane can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, which can then be alkylated, expanding its synthetic utility.[2]
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible and successful synthesis. Below are representative protocols for reactions involving both reagents.
Synthesis of Ethylene Di(thiotosylate)
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Potassium thiotosylate (0.200 mole)
-
1,2-Dibromoethane (0.100 mole)
-
Ethanol (200 mL)
-
Potassium iodide (10-20 mg)
Procedure:
-
To a solution of ethanol containing potassium iodide, add potassium thiotosylate and 1,2-dibromoethane.
-
Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.
-
Decant the supernatant and wash the solid three times with 50-mL portions of water.
-
Recrystallize the crude product from approximately 150 mL of ethanol to yield Ethylene Di(thiotosylate).
Yield: A reported yield for a similar reaction with trimethylene dibromide was approximately 50-60%.[4]
Formation of a 1,3-Dithiolane from a Ketone using 1,2-Ethanedithiol
This is a general procedure for the protection of a ketone.[5]
Materials:
-
Ketone (1 equivalent)
-
1,2-Ethanedithiol (1.1-1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, TsOH, catalytic amount)
-
Solvent (e.g., acetic acid, toluene, or dichloromethane)
Procedure:
-
Dissolve the ketone in the chosen solvent in a round-bottom flask.
-
Add 1,2-ethanedithiol to the solution.
-
Add the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure 1,3-dithiolane.
Yield: Yields for this reaction are typically high, often exceeding 80-90%, depending on the substrate. For example, the protection of (+)-(S)-5-Methyl-Wieland–Miescher ketone with 1,2-ethanedithiol in the presence of TsOH in acetic acid is a documented procedure.[5]
Data Presentation: A Comparative Overview
| Feature | Ethylene Di(thiotosylate) | 1,2-Ethanedithiol |
| Reagent Type | Electrophile | Nucleophile |
| Substrate | Active Methylene Compounds | Aldehydes and Ketones |
| Product | Dithiolane | 1,3-Dithiolane (Dithioacetal) |
| Key Transformation | C-C-S bond formation | C-S bond formation, protection of carbonyl |
| Reaction Conditions | Basic conditions to generate carbanion | Acidic conditions (catalytic) |
| Byproducts | Tosylate salts | Water |
| Handling | Solid, relatively stable | Liquid, strong unpleasant odor, requires good ventilation |
| Safety | Skin and eye irritant | Toxic, flammable, strong irritant |
| Primary Application | Dithiolane synthesis | Carbonyl protection, umpolung reactivity |
Logical Workflow for Reagent Selection
The choice between Ethylene Di(thiotosylate) and 1,2-ethanedithiol is primarily dictated by the synthetic strategy and the nature of the starting material. The following workflow can guide the decision-making process.
Conclusion
Ethylene Di(thiotosylate) and 1,2-ethanedithiol are valuable reagents for the introduction of the 1,2-dithioethane moiety into organic molecules. Their fundamentally different modes of reactivity—electrophilic for Ethylene Di(thiotosylate) and nucleophilic for 1,2-ethanedithiol—make them complementary tools in the synthetic chemist's arsenal. While 1,2-ethanedithiol is the workhorse for the protection of carbonyl compounds, Ethylene Di(thiotosylate) offers a strategic alternative for the functionalization of active methylene compounds. A thorough understanding of their respective properties, reaction mechanisms, and experimental protocols, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals efficiently and safely.
References
A Head-to-Head Comparison: The Advantages of Ethylene Di(thiotosylate) as a Diol Protecting Group
For researchers, scientists, and professionals in the intricate field of drug development and multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. While a variety of reagents exist for the protection of diols, Ethylene Di(thiotosylate) emerges as a superior choice in scenarios demanding exceptional stability under acidic conditions, offering a valuable orthogonality to many commonly employed protecting groups. This guide provides an objective comparison of Ethylene Di(thiotosylate) with other widely used diol protecting groups, supported by experimental data and detailed protocols.
Superior Stability in Acidic Environments: The Thioacetal Advantage
The primary advantage of employing Ethylene Di(thiotosylate) for the protection of 1,2- and 1,3-diols lies in the formation of a cyclic S,S'-ethylene dithiolane, a thioacetal-type protecting group. Unlike their oxygen-containing counterparts (acetals), which are notoriously labile to acid, thioacetals exhibit remarkable resistance to acidic hydrolysis. This stability allows for selective deprotection of other acid-sensitive groups within a molecule while the diol remains securely protected.
This enhanced stability stems from the lower basicity of the sulfur atoms in the thioacetal compared to the oxygen atoms in an acetal. Consequently, protonation of the sulfur, the initial step in acid-catalyzed hydrolysis, is significantly less favorable.
Performance Comparison of Diol Protecting Groups
The following tables summarize the performance of Ethylene Di(thiotosylate) in comparison to other common diol protecting groups.
Table 1: Stability Profile of Common Diol Protecting Groups
| Protecting Group | Reagent | Stability to Acid | Stability to Base | Cleavage Conditions | Orthogonality |
| S,S'-Ethylene Dithiolane | Ethylene Di(thiotosylate) | Excellent | Excellent | Oxidative or metal-based reagents (e.g., HgCl₂, NCS, NBS) | Orthogonal to acid-labile and some base-labile groups. |
| Acetonide | Acetone or 2,2-Dimethoxypropane | Poor | Excellent | Mild aqueous acid (e.g., AcOH, dilute HCl) | Not orthogonal to other acid-labile groups. |
| Benzylidene Acetal | Benzaldehyde | Moderate | Excellent | Acid hydrolysis, Hydrogenolysis | Not orthogonal to other acid-labile groups. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl | Moderate | Good | Fluoride ions (e.g., TBAF), strong acid | Orthogonal to base-labile groups. |
| Cyclic Carbonate | Phosgene or its equivalents | Good | Poor | Basic hydrolysis (e.g., K₂CO₃ in MeOH) | Orthogonal to acid-labile and fluoride-labile groups. |
Table 2: Representative Reaction Conditions and Yields for Diol Protection
| Protecting Group | Diol Type | Reagents and Conditions | Typical Yield |
| S,S'-Ethylene Dithiolane | 1,2- or 1,3-diol | Ethylene Di(thiotosylate), NaH, DMF, 0 °C to rt | Good to Excellent |
| Acetonide | cis-1,2-diol | Acetone, p-TsOH (cat.), rt | > 90% |
| Benzylidene Acetal | 1,3-diol | Benzaldehyde, ZnCl₂, reflux | 80-95% |
| TBDMS Ether | Primary or secondary alcohol | TBDMS-Cl, Imidazole, DMF, rt | > 90% |
| Cyclic Carbonate | 1,2- or 1,3-diol | Triphosgene, Pyridine, CH₂Cl₂, 0 °C to rt | 85-95% |
Experimental Protocols
Detailed methodologies for the protection of a diol using Ethylene Di(thiotosylate) and its subsequent deprotection are provided below.
Protocol 1: Protection of a 1,2-Diol using Ethylene Di(thiotosylate)
Objective: To protect a generic 1,2-diol as its S,S'-ethylene dithiolane derivative.
Materials:
-
1,2-Diol (1.0 equiv)
-
Ethylene Di(thiotosylate) (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the 1,2-diol (1.0 equiv) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of Ethylene Di(thiotosylate) (1.1 equiv) in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired S,S'-ethylene dithiolane protected diol.
Protocol 2: Deprotection of an S,S'-Ethylene Dithiolane Protected Diol
Objective: To regenerate the diol from its S,S'-ethylene dithiolane protected form.
Materials:
-
S,S'-Ethylene dithiolane protected diol (1.0 equiv)
-
Mercury(II) chloride (HgCl₂) (2.2 equiv)
-
Calcium carbonate (CaCO₃) (2.2 equiv)
-
Acetonitrile (CH₃CN)
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
Procedure:
-
To a solution of the S,S'-ethylene dithiolane protected diol (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1 v/v), mercury(II) chloride (2.2 equiv) and calcium carbonate (2.2 equiv) are added.
-
The resulting suspension is stirred vigorously at room temperature for 2-6 hours, or until TLC analysis shows complete disappearance of the starting material.
-
The reaction mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (2 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the deprotected diol.
Visualizing the Workflow and Logic
The following diagrams illustrate the reaction pathway for the protection of a diol with Ethylene Di(thiotosylate) and a decision-making workflow for selecting an appropriate diol protecting group.
Spectroscopic Analysis: A Comparative Guide to Confirming Dithiolane Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a dithiolane ring, a five-membered heterocycle containing two sulfur atoms, is a fundamental transformation in organic synthesis, often employed for the protection of carbonyl groups or as a key structural motif in bioactive molecules.[1][2][3][4] Confirmation of this transformation is critical and is reliably achieved through a suite of spectroscopic techniques. This guide provides a comparative overview of the most common spectroscopic methods used to verify dithiolane formation, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of analytical method depends on the required level of detail, available instrumentation, and the complexity of the molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are generally the most definitive methods. Infrared (IR) spectroscopy provides corroborating evidence, while UV-Vis spectroscopy is typically less informative for simple dithiolanes unless a chromophore is present.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Precise structural information, confirmation of covalent bonds, and stereochemistry. | Highly definitive, provides detailed atomic-level structure. | Requires relatively pure sample, can be time-consuming. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns characteristic of the ring. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable, soft ionization may not provide fragmentation data. |
| IR Spectroscopy | Presence/absence of functional groups (e.g., disappearance of C=O, appearance of C-S). | Fast, simple, good for monitoring reaction progress. | C-S bond vibrations can be weak and fall in the complex fingerprint region. Not definitive alone. |
| UV-Vis Spectroscopy | Limited use for simple dithiolanes; useful if conjugated with a chromophore. | Simple and fast. | Most simple dithiolanes do not have a strong, characteristic chromophore.[5] |
Detailed Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of dithiolane derivatives. The disappearance of the aldehyde or ketone signal and the appearance of new signals corresponding to the dithiolane ring protons and carbons are key indicators.
¹H NMR: The protons on the ethylene bridge of the 1,3-dithiolane ring typically appear as a singlet or a complex multiplet, depending on the molecular symmetry.
-
-S-CH₂-CH₂-S- Protons: These protons usually resonate in the range of δ 3.2-3.5 ppm .
-
Thioacetal Proton (-S-CH(R)-S-): For dithiolanes derived from aldehydes, the proton on the carbon flanked by the two sulfur atoms appears at a characteristic downfield shift.
¹³C NMR: The chemical shifts of the carbons within the dithiolane ring are also distinctive.[6][7][8]
-
-S-CH₂-CH₂-S- Carbons: These carbons typically appear in the range of δ 38-42 ppm .
-
Thioacetal Carbon (-S-C(R₂,R₁)-S-): The carbon atom originating from the carbonyl group is significantly influenced by the two sulfur atoms and its substituents, appearing in a broad range from δ 50-90 ppm .
| Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) | Proton Type | Typical ¹H Chemical Shift (δ, ppm) |
| Ketone/Aldehyde C=O (Starting Material) | 190-220 | Aldehyde H (Starting Material) | 9.5-10.5 |
| Thioacetal Carbon (-S-C R₂-S-) | 50-90 | Thioacetal Proton (-S-CH R-S-) | 4.5-5.5 |
| Dithiolane Bridge (-S-CH₂ -CH₂ -S-) | 38-42 | Dithiolane Bridge (-S-CH₂ -CH₂ -S-) | 3.2-3.5 |
Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.[9][10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product. Under electron ionization (EI), dithiolanes often exhibit characteristic fragmentation patterns, providing further structural evidence.[14][15][16]
-
Molecular Ion (M⁺): The presence of the molecular ion peak corresponding to the calculated mass of the dithiolane product is the primary confirmation.
-
Key Fragments: A common fragmentation pathway involves the cleavage of the C-S bonds, which can help in identifying the structure.[17][18] For a simple 1,3-dithiolane (C₃H₆S₂), the molecular weight is approximately 106.21 g/mol .[19]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for monitoring the progress of the reaction. The key change is the disappearance of the strong carbonyl (C=O) stretch from the starting material and the appearance of C-S stretching vibrations.
-
Disappearance of C=O band: The most telling sign of a successful reaction is the loss of the intense C=O stretching band from the starting aldehyde (1720-1740 cm⁻¹) or ketone (1705-1725 cm⁻¹).[20]
-
Appearance of C-S band: The C-S stretching vibration is typically weak and appears in the fingerprint region between 600-800 cm⁻¹ .[21] Due to its weakness and position, it is often less diagnostic than the disappearance of the carbonyl peak.[22]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dithiolane
This protocol describes a standard procedure for the protection of benzaldehyde using 1,2-ethanedithiol.[1]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
1,2-Ethanedithiol (0.94 g, 10 mmol)[23]
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.1 mmol)
-
Dichloromethane (DCM), 50 mL
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve benzaldehyde (10 mmol) and 1,2-ethanedithiol (10 mmol) in 50 mL of DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of BF₃·OEt₂ (0.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
MS: Prepare a dilute solution of the product in a volatile solvent like methanol or dichloromethane for analysis.
-
IR: Analyze the neat product as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Expected Data for 2-Phenyl-1,3-dithiolane:
-
¹H NMR (CDCl₃): δ 7.30-7.50 (m, 5H, Ar-H), 5.65 (s, 1H, -S-CH-S-), 3.30-3.50 (m, 4H, -S-CH₂-CH₂-S-).
-
¹³C NMR (CDCl₃): δ 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (-S-CH-S-), 40.0 (-S-CH₂-CH₂-S-).
-
MS (EI): m/z (%) = 182 (M⁺), 121, 105.
-
IR (thin film, cm⁻¹): 3060 (Ar C-H), 2920 (Aliphatic C-H), 1495, 1450 (Ar C=C), ~700 (C-S). No strong absorption near 1700 cm⁻¹.
Visualization of Workflow
The general workflow for the synthesis and confirmation of dithiolane formation can be visualized as a logical progression from reactants to final, verified product.
Caption: Workflow for dithiolane synthesis and spectroscopic confirmation.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration | MDPI [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Proton NMR Table [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. 1,3-Dithiolane | C3H6S2 | CID 20970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Thioacetalization Methods for Carbonyl Compounds
The protection of carbonyl groups as thioacetals is a fundamental and frequently employed transformation in multistep organic synthesis, including the preparation of natural products and pharmaceuticals.[1] Thioacetals are favored for their stability in both acidic and basic conditions.[2][3] Moreover, they serve as valuable synthetic intermediates, for instance, as acyl carbanion equivalents in carbon-carbon bond-forming reactions.[2][4] The synthesis of thioacetals typically involves the reaction of a carbonyl compound with a thiol or a dithiol, a reaction that is generally catalyzed by either a Brønsted or a Lewis acid.[4]
Over the years, a multitude of methods have been developed to enhance the efficiency, selectivity, and environmental friendliness of thioacetalization reactions.[1][5] This guide provides a comparative overview of various catalytic methods, presenting their reported yields for a range of carbonyl substrates. Detailed experimental protocols for key methods are also provided to facilitate replication and adaptation in a research setting.
Yield Comparison of Thioacetalization Methods
The efficacy of a thioacetalization method is often judged by the yield of the desired product. The following table summarizes the performance of several catalytic systems in the thioacetalization of various aldehydes and ketones. The data has been compiled from different research articles, and reaction conditions may vary.
| Carbonyl Compound | Thiol/Dithiol | Catalyst | Solvent/Conditions | Yield (%) | Reference |
| Benzaldehyde | 1,2-Ethanedithiol | Silica Sulfuric Acid (SSA) | Solvent-free, 60°C | 98 | --INVALID-LINK--[6] |
| Benzaldehyde | 1,2-Ethanedithiol | Aqueous Zinc Tetrafluoroborate | Dichloromethane, Room Temperature | 95 | --INVALID-LINK--[3] |
| Benzaldehyde | 1,2-Ethanedithiol | Acetyl Chloride | Solvent-free, Room Temperature | 98 | --INVALID-LINK--[5] |
| Benzaldehyde | 1,2-Ethanedithiol | Aqueous Hydrobromic Acid (48%) | Room Temperature | 92 | --INVALID-LINK--[2] |
| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | Silica Sulfuric Acid (SSA) | Solvent-free, 60°C | 96 | --INVALID-LINK--[6] |
| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | Aqueous Zinc Tetrafluoroborate | Dichloromethane, Room Temperature | 94 | --INVALID-LINK--[3] |
| Acetophenone | 1,2-Ethanedithiol | Silica Sulfuric Acid (SSA) | Solvent-free, 60°C | 94 | --INVALID-LINK--[6] |
| Acetophenone | 1,2-Ethanedithiol | Acetyl Chloride | Solvent-free, Room Temperature | 95 | --INVALID-LINK--[5] |
| Cyclohexanone | 1,2-Ethanedithiol | Silica Sulfuric Acid (SSA) | Solvent-free, 60°C | 95 | --INVALID-LINK--[6] |
| Cyclohexanone | 1,2-Ethanedithiol | Acetyl Chloride | Solvent-free, Room Temperature | 96 | --INVALID-LINK--[5] |
Experimental Workflow
The general workflow for the thioacetalization of a carbonyl compound is depicted in the diagram below. The process involves the reaction of an aldehyde or ketone with a thiol or dithiol in the presence of a catalyst, followed by workup and purification to isolate the thioacetal product.
Caption: General workflow for a typical thioacetalization reaction.
Detailed Experimental Protocols
Below are detailed experimental protocols for some of the highly efficient thioacetalization methods mentioned in the comparison table.
1. Thioacetalization using Silica Sulfuric Acid (SSA)
This method utilizes a heterogeneous catalyst, which simplifies the workup procedure.[6]
-
Materials:
-
Carbonyl compound (1 mmol)
-
Ethane-1,2-dithiol (1 mmol)
-
Silica Sulfuric Acid (SSA)
-
-
Procedure:
-
A mixture of the carbonyl compound (1 mmol), ethane-1,2-dithiol (1 mmol), and silica sulfuric acid is heated at 60°C under solvent-free conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by an extractive procedure.
-
The crude product is purified by chromatography on silica gel to afford the pure thioacetal.[6]
-
2. Thioacetalization using Aqueous Zinc Tetrafluoroborate
This protocol is advantageous as it uses an aqueous solution of the catalyst and can be performed at room temperature.[3]
-
Materials:
-
Aldehyde (2 mmol)
-
1,2-Ethanedithiol or 1,3-propanedithiol (3 mmol)
-
40% aqueous solution of Zinc Tetrafluoroborate (Zn(BF₄)₂) (0.5 mmol)
-
Dichloromethane
-
-
Procedure:
-
A mixture of the aldehyde (2 mmol), the dithiol (3 mmol), and an aqueous solution of Zn(BF₄)₂ (0.5 mmol) in dichloromethane is stirred at room temperature.[3]
-
The reaction is monitored by TLC until completion.[3]
-
The reaction mixture is then diluted with water.
-
The product is extracted with dichloromethane.
-
The organic layer is purified using silica gel to yield the final product.[3]
-
3. Thioacetalization using Acetyl Chloride
This method is highly efficient, proceeds under mild, solvent-free conditions, and uses an inexpensive catalyst.[5]
-
Materials:
-
Carbonyl compound
-
Thiol or dithiol
-
Acetyl chloride (catalytic amount)
-
-
Procedure:
-
A catalytic amount of acetyl chloride is added to a mixture of the carbonyl compound and the thiol or dithiol at room temperature under solvent-free conditions.[5]
-
The reaction is typically rapid and its progress can be monitored by TLC.
-
The operational simplicity of this method often results in a straightforward workup, which may involve direct purification or a simple filtration followed by solvent removal.[5][7]
-
4. Thioacetalization using Aqueous Hydrobromic Acid
This procedure employs a readily available Brønsted acid and is conducted in an aqueous medium.[2]
-
Materials:
-
Carbonyl compound
-
Thiol or dithiol
-
Aqueous hydrobromic acid (48% w/w)
-
-
Procedure:
-
The carbonyl compound is reacted with a thiol or dithiol in the presence of commercially available aqueous hydrobromic acid at room temperature.[2]
-
The reaction is monitored for completion.
-
After the reaction is complete, the organic layer is concentrated under reduced pressure.
-
The residue is purified by passing it through a silica gel column to obtain the pure thioacetal.[2]
-
Logical Relationship of Catalytic Action
The following diagram illustrates the general catalytic cycle for acid-catalyzed thioacetalization. The acid catalyst, whether a Lewis or Brønsted acid, activates the carbonyl group, making it more susceptible to nucleophilic attack by the thiol.
Caption: Acid-catalyzed activation of carbonyls for thioacetalization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioacetal - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
A Comparative Guide to Carbonyl Protection: 1,2-Ethanedithiol (as a Thioacetal) vs. Ethylene Glycol (as an Acetal)
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. For carbonyl groups, ubiquitous in synthetic intermediates, protection is often essential to prevent undesired reactions with nucleophiles or bases. This guide provides a comprehensive comparison of two common strategies for carbonyl protection: the formation of thioacetals using 1,2-ethanedithiol and the formation of acetals using ethylene glycol.
While the initially specified "Ethylene Di(thiotosylate)" is not a recognized reagent for this transformation, this guide addresses the underlying interest in sulfur-based carbonyl protection by focusing on the widely used and structurally analogous 1,2-ethanedithiol. The following sections present a detailed comparison of these two protecting groups, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Key Differences at a Glance
The fundamental difference between thioacetals and acetals lies in their stability profiles. Thioacetals, formed from 1,2-ethanedithiol, are significantly more robust and resistant to acidic conditions than their oxygen-containing counterparts, acetals, which are derived from ethylene glycol. This divergence in stability dictates their respective applications in organic synthesis.
| Feature | Ethylene Glycol (Acetal Protection) | 1,2-Ethanedithiol (Thioacetal Protection) |
| Protecting Group | 1,3-Dioxolane | 1,3-Dithiolane |
| Stability to Acid | Labile | Stable |
| Stability to Base | Stable | Stable |
| Formation Conditions | Acid catalysis (e.g., p-TsOH, H+) with water removal | Lewis or Brønsted acid catalysis (e.g., BF₃·OEt₂, ZnCl₂, H+) |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, H₂SO₄) | Requires oxidative or metal-assisted methods (e.g., HgCl₂, I₂, H₂O₂) |
| Key Advantage | Easy to remove under mild acidic conditions | Stability to a wide range of reaction conditions, including acidic ones |
| Key Disadvantage | Susceptible to cleavage in acidic environments | Harsher conditions required for deprotection |
Data Presentation: A Comparative Analysis
The choice of protecting group often depends on the specific substrate and the planned synthetic route. The following tables provide a summary of typical reaction conditions, times, and yields for the protection and deprotection of a model substrate, cyclohexanone.
Table 1: Protection of Cyclohexanone
| Reagent | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ethylene Glycol | p-TsOH | Toluene | 6-12 h | ~95% | General textbook procedures |
| 1,2-Ethanedithiol | BF₃·OEt₂ | Dichloromethane | 1-3 h | >95% | General textbook procedures |
Table 2: Deprotection of Cyclohexanone Protected with Ethylene Glycol/1,2-Ethanedithiol
| Protected Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| 1,4-Dioxaspiro[4.5]decane | 1M HCl | Acetone/Water | 1-2 h | >90% | General textbook procedures |
| 1,4-Dithiaspiro[4.5]decane | HgCl₂, CaCO₃ | Acetonitrile/Water | 2-4 h | ~90% | [General textbook procedures] |
| 1,4-Dithiaspiro[4.5]decane | I₂, H₂O₂ | Water (micellar) | 0.5 h | 95% | [1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a representative carbonyl compound are provided below.
Protocol 1: Protection of Cyclohexanone with Ethylene Glycol
Reaction: Cyclohexanone + Ethylene Glycol → 1,4-Dioxaspiro[4.5]decane
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in toluene, add ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Protocol 2: Protection of Cyclohexanone with 1,2-Ethanedithiol
Reaction: Cyclohexanone + 1,2-Ethanedithiol → 1,4-Dithiaspiro[4.5]decane
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in dichloromethane at 0 °C, add 1,2-ethanedithiol (1.1 equiv).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the product.
Protocol 3: Deprotection of 1,4-Dithiaspiro[4.5]decane
Reaction: 1,4-Dithiaspiro[4.5]decane → Cyclohexanone
Procedure (using H₂O₂/I₂): [1]
-
To a solution of 1,4-dithiaspiro[4.5]decane (1.0 equiv) in water containing sodium dodecyl sulfate (SDS) as a surfactant, add a catalytic amount of iodine (I₂, 0.05 equiv).
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) and stir the mixture at room temperature for 30 minutes.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cyclohexanone.
Mandatory Visualizations
The following diagrams illustrate the chemical processes and decision-making logic involved in carbonyl protection.
Caption: Reaction mechanisms for acetal and thioacetal formation.
Caption: A generalized workflow for using carbonyl protecting groups.
Caption: A flowchart to aid in selecting the appropriate protecting group.
References
A Comparative Guide to Ethylene Di(thiotosylate) and Trimethylene Dithiotosylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the protection of carbonyl groups and the formation of carbon-carbon bonds via umpolung reactivity are fundamental strategies. Among the reagents employed for these transformations, Ethylene Di(thiotosylate) and Trimethylene Dithiotosylate have emerged as effective dithioacetalating agents. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Applications
Ethylene Di(thiotosylate) and Trimethylene Dithiotosylate serve as precursors for the formation of 1,3-dithiolanes and 1,3-dithianes, respectively. These cyclic thioacetals are primarily used to protect aldehydes and ketones or to generate acyl anion equivalents for carbon-carbon bond formation, famously exemplified in the Corey-Seebach reaction. The choice between the two reagents often hinges on the desired stability of the resulting thioacetal and the intended subsequent reactions.
| Feature | Ethylene Di(thiotosylate) | Trimethylene Dithiotosylate |
| Product | 1,3-Dithiolane | 1,3-Dithiane |
| Ring Size | 5-membered | 6-membered |
| Kinetic Stability | Generally less stable | Generally more stable |
| Deprotonation for Umpolung | Less favorable due to ring strain | More favorable, widely used in Corey-Seebach reactions |
| Applications | Primarily carbonyl protection | Carbonyl protection and as a key reagent in C-C bond formation via acyl anion chemistry |
Performance in Synthesis: A Data-Driven Comparison
The efficiency of dithioacetal formation is a critical factor in synthetic planning. While direct side-by-side comparative studies are limited, data from various sources allow for an assessment of their performance with different substrates.
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Pyrrolidinocyclohexene | Trimethylene Dithiotosylate | Triethylamine, Acetonitrile, Reflux, 12h | 2,2-(Trimethylenedithio)cyclohexanone | 45% | Organic Syntheses, Coll. Vol. 6, p.590 (1988) |
| Activated Methylene Compounds | Ethylene Di(thiotosylate) | Base (e.g., Et3N), Solvent (e.g., MeCN) | 1,3-Dithiolane derivative | Typically good to high yields (Specific comparative data not readily available) | General reaction described in various sources |
| Activated Methylene Compounds | Trimethylene Dithiotosylate | Base (e.g., Et3N), Solvent (e.g., MeCN) | 1,3-Dithiane derivative | Typically good to high yields | General reaction described in various sources |
Note: The yield for the reaction of Trimethylene Dithiotosylate with 1-pyrrolidinocyclohexene is a specific, published result. While Ethylene Di(thiotosylate) is known to undergo similar reactions, a directly comparable yield for this specific reaction is not readily found in the literature, highlighting a gap in direct comparative data.
Experimental Protocols
Preparation of Dithiotosylates
Reliable procedures for the synthesis of both reagents have been well-established.
1. Synthesis of Ethylene Di(thiotosylate)
-
Reactants: Potassium p-toluenethiosulfonate (2.0 equiv), 1,2-dibromoethane (1.0 equiv), Potassium Iodide (catalytic amount).
-
Solvent: Ethanol.
-
Procedure: A mixture of potassium p-toluenethiosulfonate, 1,2-dibromoethane, and a catalytic amount of potassium iodide in ethanol is refluxed for several hours. The product precipitates upon cooling and can be purified by recrystallization.
2. Synthesis of Trimethylene Dithiotosylate
-
Reactants: Potassium p-toluenethiosulfonate (2.0 equiv), 1,3-dibromopropane (1.0 equiv), Potassium Iodide (catalytic amount).
-
Solvent: 95% Ethanol.
-
Procedure: A mixture of potassium p-toluenethiosulfonate, 1,3-dibromopropane, and a catalytic amount of potassium iodide in 95% ethanol is refluxed for several hours. The product is isolated by adding water to the reaction mixture and is then purified by recrystallization.
General Protocol for Dithioacetalization of a Ketone via its Enamine
This protocol is exemplified by the reaction of 1-pyrrolidinocyclohexene with Trimethylene Dithiotosylate. A similar procedure can be adapted for Ethylene Di(thiotosylate).
-
Reactants: Enamine (e.g., 1-pyrrolidinocyclohexene, 1.0 equiv), Dithiotosylate (1.0 equiv), Triethylamine (as a base).
-
Solvent: Anhydrous Acetonitrile.
-
Procedure: The enamine, dithiotosylate, and triethylamine are dissolved in anhydrous acetonitrile and the mixture is refluxed under an inert atmosphere for several hours. After completion, the solvent is removed in vacuo. The residue is then treated with dilute aqueous acid to hydrolyze the intermediate iminium salt and any unreacted enamine. The product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Reaction Mechanisms and Visualized Workflows
The reaction of dithiotosylates with activated methylene compounds, such as enamines, proceeds through a nucleophilic attack followed by the elimination of the tosylate leaving groups.
Caption: General workflow for dithioacetal formation from a ketone.
The core of the reaction involves the nucleophilic α-carbon of the enamine attacking one of the sulfur atoms of the dithiotosylate, leading to the displacement of a tosylate anion. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield the final dithioacetal.
Caption: Mechanism of dithioacetal formation from an enamine.
Conclusion and Future Outlook
Both Ethylene Di(thiotosylate) and Trimethylene Dithiotosylate are valuable reagents for the synthesis of cyclic thioacetals. Trimethylene Dithiotosylate is more commonly employed when the resulting dithiane is intended for use in umpolung chemistry, such as the Corey-Seebach reaction, due to the greater stability of the corresponding carbanion. Ethylene Di(thiotosylate) serves as an effective protecting group, forming a five-membered dithiolane ring.
The primary limitation in providing a definitive recommendation is the lack of direct, side-by-side comparative studies under identical conditions for a range of substrates. Such studies would be invaluable to the synthetic community for making more informed decisions. Future research focusing on a systematic comparison of these two reagents, including reaction kinetics, yields with various sterically and electronically diverse carbonyl compounds, and the stability of the resulting dithioacetals under various conditions, would be highly beneficial.
A Comparative Guide to the Stability of Dithiolanes from Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of dithiolanes, particularly those synthesized from Ethylene Di(thiotosylate), against other common dithiolane precursors. Dithiolanes are a crucial class of sulfur-containing heterocyclic compounds, widely employed as protecting groups for carbonyls in complex organic syntheses due to their inherent stability. Understanding their stability profile under various chemical environments is paramount for their effective application and for the development of robust synthetic strategies.
Introduction to Dithiolane Stability
Dithiolanes, and the related 1,3-dithianes, are popular choices for protecting aldehydes and ketones because they are stable under a wide range of conditions, particularly basic and acidic environments where other protecting groups might fail.[1][2][3][4] Their formation from a carbonyl compound using reagents like 1,2-ethanedithiol or, in this guide's focus, Ethylene Di(thiotosylate), creates a robust shield that can be removed under specific, often harsh, conditions.[5] The stability of the dithiolane ring is a key factor in its utility, but this stability is not absolute and varies with the chemical environment and the structure of the dithiolane itself.
Comparative Stability Analysis
While specific kinetic data comparing the stability of dithiolanes derived from Ethylene Di(thiotosylate) versus other precursors is not extensively available in the literature, a general and comparative stability profile can be established based on the conditions required for their cleavage. The primary modes of dithiolane cleavage are hydrolytic, oxidative, and reductive.
General Stability: Dithiolanes are notably stable in both acidic and basic aqueous conditions, which is a primary advantage of their use as protecting groups.[1][2][3] Their deprotection (cleavage) typically requires strong reagents, often involving heavy metal salts, alkylating agents, or potent oxidizing agents.[2]
Comparative Oxidative Stability: A key point of comparison arises from studies on oxidative cleavage. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave 1,3-dithianes, while 1,3-dithiolanes derived from ketones remain stable under the same conditions.[6] This suggests a higher intrinsic stability of the five-membered dithiolane ring compared to the six-membered dithiane ring towards certain oxidative reagents.
The following table summarizes the stability of dithiolanes under various conditions, providing a qualitative comparison.
| Condition Category | Reagent/Environment | Stability Profile of Dithiolanes | Comparison to Alternatives (e.g., Dithianes) |
| Acidic Hydrolysis | Strong Protic Acids (e.g., HCl, TsOH) | Generally stable; cleavage often requires harsh conditions or co-reagents.[1][2] | Similar stability profile; both are considered acid-stable protecting groups. |
| Basic Hydrolysis | Strong Bases (e.g., NaOH, KOH) | Highly stable.[1][2][3] | Highly stable. |
| Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | Dithiolanes from ketones are stable; those from aromatic aldehydes may form thioesters.[6] | Dithianes are generally more susceptible to cleavage under these conditions.[6] |
| H₂O₂ with catalyst (e.g., Iodine) | Cleavage occurs; provides a method for deprotection under neutral conditions.[5] | Similar susceptibility. | |
| N-halosuccinimides | Effective for cleavage, indicating susceptibility under these oxidative conditions. | Similar susceptibility. | |
| Reductive Cleavage | Raney Nickel | Cleavage via desulfurization to yield the corresponding alkane. | Similar reactivity. |
| Heavy Metal-Assisted Cleavage | Hg(II) salts (e.g., HgCl₂, Hg(NO₃)₂) | Effective cleavage, though the toxicity of mercury is a significant drawback.[3] | Similar reactivity. |
Experimental Protocols
Protocol 1: Synthesis of Dithiolane from a Ketone using Ethylene Di(thiotosylate)
This protocol describes a general procedure for the protection of a ketone as a dithiolane using Ethylene Di(thiotosylate).
Materials:
-
Ketone (1.0 eq)
-
Ethylene Di(thiotosylate) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred solution of the ketone in anhydrous DMF under a nitrogen atmosphere, add Ethylene Di(thiotosylate).
-
Add cesium carbonate to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dithiolane.
Protocol 2: General Assay for Assessing Dithiolane Stability
This protocol outlines a general method for quantitatively assessing the stability of a dithiolane under specific stress conditions (e.g., acidic hydrolysis) using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Dithiolane sample
-
Stress condition solution (e.g., 1M HCl in 50:50 THF/water)
-
Quenching solution (e.g., saturated NaHCO₃)
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
Procedure:
-
Preparation: Prepare a stock solution of the dithiolane of known concentration in a suitable solvent. Prepare a stock solution of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).
-
Reaction Initiation: In a thermostatted vessel at a controlled temperature, add a known volume of the dithiolane stock solution to the stress condition solution to initiate the degradation reaction.
-
Time-Point Sampling: At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and a known amount of the internal standard. This stops the degradation and prepares the sample for analysis.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the dithiolane, the expected carbonyl product, and the internal standard.
-
Data Analysis:
-
For each time point, determine the peak area of the dithiolane and the internal standard.
-
Calculate the concentration of the remaining dithiolane at each time point relative to the internal standard.
-
Plot the natural logarithm of the dithiolane concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line is the degradation rate constant (k).
-
The half-life (t₁/₂) of the dithiolane under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and stability assessment of dithiolanes.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioacetal - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Functional Group Tolerance of Ethylene Di(thiotosylate)
For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the choice of protecting groups and reagents is paramount. This guide provides a comprehensive comparison of the functional group tolerance of Ethylene Di(thiotosylate), a key reagent for the introduction of a two-carbon dithiol unit, against common alternatives. The information is supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Ethylene di(thiotosylate), with the chemical structure Ts-S-CH2-CH2-S-Ts, serves as a valuable reagent for the formation of 1,3-dithiolanes, a common protecting group for carbonyl compounds. Its reactivity is primarily governed by the susceptibility of the sulfur-sulfur bond in the thiotosylate group to nucleophilic attack. Understanding its compatibility with a wide range of functional groups is crucial for its effective implementation in complex molecular syntheses.
Comparison of Functional Group Tolerance: Ethylene Di(thiotosylate) vs. Alternatives
The following table summarizes the compatibility of Ethylene Di(thiotosylate) and two common alternatives, 1,2-Ethanedithiol and 1,3-Propanedithiol, with various functional groups under typical reaction conditions for dithioacetalization.
| Functional Group | Ethylene Di(thiotosylate) | 1,2-Ethanedithiol | 1,3-Propanedithiol |
| Aldehydes | Reactive (Forms dithiolane) | Reactive (Forms dithiolane) | Reactive (Forms dithiane) |
| Ketones | Reactive (Forms dithiolane) | Reactive (Forms dithiolane) | Reactive (Forms dithiane) |
| Alcohols (Primary & Secondary) | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Alcohols (Tertiary) | Tolerated | Tolerated | Tolerated |
| Amines (Primary & Secondary) | Potentially Reactive | Generally Tolerated | Generally Tolerated |
| Amides | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Carboxylic Acids | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Esters | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Alkyl Halides (Primary & Secondary) | Potentially Reactive | Potentially Reactive | Potentially Reactive |
| Alkyl Halides (Tertiary) | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Thiols | Reactive | Reactive (Disulfide exchange) | Reactive (Disulfide exchange) |
| Alkenes & Alkynes | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Ethers | Tolerated | Tolerated | Tolerated |
| Nitriles | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Nitro Groups | Generally Tolerated | Generally Tolerated | Generally Tolerated |
Note: "Reactive" indicates that the functional group is the intended reaction partner. "Potentially Reactive" suggests that under certain conditions, side reactions may occur. "Generally Tolerated" implies that the functional group is typically stable under the reaction conditions used for dithioacetalization. "Tolerated" indicates high stability.
Experimental Protocols
General Procedure for Dithiolane Formation using Ethylene Di(thiotosylate)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Reaction Setup: To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon), add Ethylene Di(thiotosylate) (1.1 eq).
-
Catalyst/Promoter: While the original procedure for a similar compound involved a base, for dithiolane formation from Ethylene Di(thiotosylate) with activated methylene compounds, a base like sodium ethoxide is typically used. For direct carbonyl protection, a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) may be employed, although specific conditions for Ethylene Di(thiotosylate) in this context are not as widely documented as for dithiols.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the carbonyl compound. Reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,3-dithiolane.
General Procedure for Dithioacetal Formation using 1,2-Ethanedithiol or 1,3-Propanedithiol
-
Reaction Setup: A solution of the aldehyde or ketone (1.0 eq) and the dithiol (1.0-1.2 eq) is prepared in a suitable solvent, often a non-polar one like dichloromethane or toluene, to facilitate water removal.
-
Catalyst: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, Mg(ClO₄)₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, HCl) is added.
-
Reaction Conditions: The reaction is typically run at room temperature or with gentle heating. To drive the equilibrium towards the product, water is often removed using a Dean-Stark apparatus or a drying agent.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for Ethylene Di(thiotosylate).
Visualizing Reaction Pathways and Logic
To better illustrate the key reaction and the decision-making process for choosing a dithiolation reagent, the following diagrams are provided.
Caption: Experimental workflow for dithiolane formation using Ethylene Di(thiotosylate).
Caption: Decision tree for selecting a dithiolation reagent based on functional group compatibility.
Discussion on Functional Group Tolerance
Ethylene Di(thiotosylate): The primary advantage of Ethylene di(thiotosylate) is that it is a stable, crystalline solid that is odorless, which is a significant practical benefit over the volatile and malodorous dithiols.[1] Its reactivity is centered on the electrophilic nature of the sulfur atoms bonded to the tosylate groups. Strong nucleophiles can attack these sulfur atoms, leading to the displacement of the tosylate anion.
-
Amines and Thiols: Primary and secondary amines, as well as other thiols, are nucleophilic and can potentially react with Ethylene di(thiotosylate). This could lead to the formation of sulfenamides or unsymmetrical disulfides, respectively, as side products. Therefore, when these functional groups are present in the substrate, careful optimization of reaction conditions or the use of an alternative protecting group strategy may be necessary.
-
Alkyl Halides: While generally less reactive than with dithiols in the presence of a base, primary and secondary alkyl halides could potentially undergo nucleophilic substitution by the in situ generated thiolate, although this is less likely to be a major competing pathway under neutral or acidic conditions.
1,2-Ethanedithiol and 1,3-Propanedithiol: These are the most common reagents for the formation of dithioacetals. Their high reactivity allows for the protection of even hindered ketones. However, their volatility and extremely unpleasant odor are significant drawbacks.
-
Nucleophilicity: In the presence of a base, the corresponding dithiolates are highly nucleophilic and will readily react with electrophiles such as alkyl halides. This reactivity can be exploited synthetically but must be considered when other electrophilic sites are present in the molecule.
-
Chemoselectivity: Dithiols generally exhibit good chemoselectivity for aldehydes over ketones, allowing for selective protection in molecules containing both functional groups.
Conclusion
Ethylene di(thiotosylate) offers a valuable, odorless alternative to traditional dithiols for the formation of 1,3-dithiolanes. While it demonstrates broad compatibility with many common functional groups, researchers should exercise caution when substrates contain strong nucleophiles such as primary and secondary amines or other thiols. For molecules containing these functionalities, 1,2-ethanedithiol or 1,3-propanedithiol under carefully controlled conditions, or an orthogonal protecting group strategy, may be more appropriate. The choice of reagent should be guided by the specific molecular context and the planned subsequent synthetic transformations.
References
A Modern Guide to Protecting Active Methylene Groups for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic manipulation of active methylene compounds is a cornerstone of complex molecule synthesis. The acidic nature of the protons on a methylene group flanked by two electron-withdrawing groups provides a powerful nucleophilic center for carbon-carbon bond formation. However, this reactivity can also be a liability, interfering with transformations elsewhere in the molecule. This guide provides a comparative overview of modern methods for the temporary protection of active methylene functionality, supported by experimental data and detailed protocols to aid in synthetic planning.
Introduction to Protection Strategies
Direct protection of the active methylene C-H bond is not a common strategy. Instead, modern approaches focus on temporarily modifying one or both of the activating groups, thereby altering the electronic properties and reactivity of the methylene center. These methods effectively "protect" the methylene group by reducing the acidity of its protons and preventing unwanted enolate formation. The primary strategies involve the protection of a flanking carbonyl group, either as an acetal/thioacetal, an enol ether, or an enamine. For substrates like malonic esters, one of the ester groups can itself be considered a protecting group, to be removed later via selective decarboxylation.
An ideal protecting group strategy involves high-yielding introduction and removal steps under mild conditions that are orthogonal to other functional groups present in the molecule. Orthogonal protection allows for the selective removal of one protecting group in a multi-protected molecule without affecting others, a crucial concept in multi-step synthesis.[1][2]
Comparison of Key Protection Methods
The choice of protecting group depends on the specific substrate and the reaction conditions it must endure. The following table summarizes the most common and effective modern methods for the protection of active methylene compounds, primarily focusing on β-ketoesters and malonates.
| Protecting Group Strategy | Substrate Example | Protection Conditions | Deprotection Conditions | Yields (Typical) | Advantages | Disadvantages |
| Dithiane/Dithiolane | Ethyl Acetoacetate | Ethane- or propanedithiol, Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂ | Oxidative (e.g., I₂, H₂O₂), HgCl₂, Selectfluor™ | >90% (Protection) >85% (Deprotection) | Highly stable to acidic and basic conditions; Umpolung reactivity possible.[3][4] | Harsh deprotection conditions may be required; Heavy metal reagents often used for cleavage.[4] |
| Silyl Enol Ether | Cyclohexanone-2-carboxylate | TMSCl, Et₃N, DMF or LDA, THF, -78 °C | H₃O⁺; TBAF | >95% (Protection) >90% (Deprotection) | Mild formation and cleavage; Regioselectivity (kinetic vs. thermodynamic) is controllable.[1] | Sensitive to acid and fluoride ions; Can be unstable to chromatography. |
| Enamine | Methyl Acetoacetate | Secondary Amine (e.g., Pyrrolidine), cat. Acid, Toluene, Dean-Stark | Mild aqueous acid (e.g., AcOH/H₂O) | >90% (Protection) >90% (Deprotection) | Mild formation and cleavage; Modulates reactivity for specific alkylations. | Less stable than other protecting groups; Potential for side reactions. |
| Krapcho Decarboxylation | Diethyl Malonate | (One ester acts as PG) | NaCl, DMSO, H₂O, >150 °C | N/A | >85% (Decarboxylation) | Removes one of two activating groups permanently; Tolerates many functional groups.[5][6] |
Visualizing Synthetic Pathways
Understanding the workflow and logic of protection strategies is crucial for synthetic design.
Caption: General workflow for utilizing a protecting group for an active methylene compound.
Caption: Relationship between protecting groups and their distinct, orthogonal cleavage conditions.
Key Experimental Protocols
Below are representative, detailed methodologies for the protection and deprotection of active methylene compounds.
Protocol 1: Dithiolane Protection of a β-Ketoester
Protection:
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,2-ethanedithiol (1.1 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection (using Selectfluor™):
-
Reaction Setup: Dissolve the protected dithiolane (1.0 equiv) in a mixture of acetonitrile and water (4:1, 0.1 M).
-
Reagent Addition: Add Selectfluor™ (2.2 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the deprotected β-ketoester.
Protocol 2: Silyl Enol Ether Formation from a β-Ketoester
Protection (Thermodynamic Control):
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the β-ketoester (e.g., ethyl 2-cyclohexanonecarboxylate, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2 equiv) at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a cold, saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The silyl enol ether is often used in the next step without further purification after removal of volatiles.
Deprotection (using TBAF):
-
Reaction Setup: Dissolve the silyl enol ether (1.0 equiv) in tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Work-up: Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified via silica gel chromatography.
Conclusion
The effective protection of active methylene groups is a critical skill in modern organic synthesis. By understanding the relative stabilities and orthogonal nature of key protecting groups such as dithianes, silyl enol ethers, and enamines, chemists can design more efficient and robust synthetic routes. The choice of a specific strategy should always be guided by the overall synthetic plan, considering the stability of the protecting group to all subsequent reaction and purification steps. The experimental protocols provided herein serve as a practical starting point for the application of these essential transformations in the laboratory.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Protection and Deprotection [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
The Two Faces of Dithiolane Synthesis: A Cost-Benefit Analysis of Ethylene Di(thiotosylate) versus 1,2-Ethanedithiol
For researchers and professionals in drug development and organic synthesis, the protection of active methylene groups is a critical step in the construction of complex molecules. The formation of a 1,3-dithiolane is a robust and widely used strategy for this purpose. This guide provides a comprehensive comparison of two key reagents employed in this transformation: the stable, crystalline solid Ethylene Di(thiotosylate) and the volatile, liquid 1,2-ethanedithiol. We will delve into a cost-benefit analysis, supported by available experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific synthetic needs.
Executive Summary
The choice between Ethylene Di(thiotosylate) and 1,2-ethanedithiol for the synthesis of dithiolanes from active methylene compounds presents a clear trade-off between cost, ease of handling, and availability of established protocols. Ethylene Di(thiotosylate) is a significantly more expensive, yet stable and odorless solid, making it easier to handle and store. In contrast, 1,2-ethanedithiol is a volatile liquid with a potent odor, but it is substantially more cost-effective and has a wealth of published, high-yield synthetic protocols. While direct comparative performance data is scarce, the profound price difference and the extensive documentation for 1,2-ethanedithiol make it the reagent of choice for most applications, particularly for large-scale synthesis. Ethylene Di(thiotosylate) may find a niche in specialized, small-scale applications where its physical properties offer a distinct advantage.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for Ethylene Di(thiotosylate) and 1,2-ethanedithiol. It is important to note the limited availability of specific yield data for the reaction of Ethylene Di(thiotosylate) with active methylene compounds in the public domain.
| Parameter | Ethylene Di(thiotosylate) | 1,2-Ethanedithiol |
| Molecular Formula | C₁₆H₁₈O₄S₄ | C₂H₆S₂ |
| Molecular Weight | 402.56 g/mol | 94.19 g/mol |
| Physical State | White to off-white crystalline solid[1] | Colorless to pale yellow liquid |
| Odor | Odorless | Strong, unpleasant |
| Typical Purity | >98% | >98% |
| Approximate Price (per gram) | $55 - $99 | $0.80 - $2.00 |
| Reaction Yield with Active Methylene Compounds | Data not readily available in published literature. | Generally high, often >80-90% depending on substrate and conditions. |
| Key Byproducts | p-Toluenesulfinic acid salts | Water |
Performance and Applications
Ethylene Di(thiotosylate): The Stable and Odorless Alternative
Ethylene Di(thiotosylate) is marketed as a protecting reagent for active methylene groups.[1][2] Its primary advantage lies in its physical state; as a stable, crystalline solid, it is significantly easier and safer to handle and weigh compared to the volatile and malodorous 1,2-ethanedithiol. This can be a considerable benefit in a laboratory setting, particularly for small-scale reactions where precise measurements are crucial and the pungent odor of thiols is a concern.
The reaction mechanism involves the nucleophilic attack of the enolate of the active methylene compound on the sulfur atoms of the Ethylene Di(thiotosylate), with the tosylate groups acting as leaving groups. This forms the desired 1,3-dithiolane ring. While specific yields for this reaction are not widely reported in peer-reviewed literature, the commercial availability of this reagent for this purpose suggests its utility.
1,2-Ethanedithiol: The Cost-Effective Workhorse
1,2-Ethanedithiol is the classical and most widely used reagent for the formation of 1,3-dithiolanes from both carbonyl and active methylene compounds.[3][4] Its primary advantages are its low cost and the extensive body of literature detailing its use in a vast array of chemical transformations, with consistently high reported yields.[5]
The reaction with active methylene compounds, typically carried out in the presence of a base to generate the enolate, proceeds via nucleophilic attack on a suitable electrophile, followed by cyclization with the dithiol. More commonly, it is used to protect carbonyl groups, a closely related transformation. The major drawback of 1,2-ethanedithiol is its high volatility and extremely unpleasant odor, which necessitates handling in a well-ventilated fume hood.
Experimental Protocols
General Protocol for the Formation of a 1,3-Dithiolane from an Active Methylene Compound using Ethylene Di(thiotosylate)
Disclaimer: The following is a generalized protocol due to the lack of specific literature procedures. Optimization will be required for specific substrates.
-
Enolate Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the active methylene compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) portion-wise. Stir the mixture until deprotonation is complete.
-
Reaction with Ethylene Di(thiotosylate): To the freshly prepared enolate solution, add a solution of Ethylene Di(thiotosylate) (1.0 - 1.2 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Established Protocol for the Formation of a 1,3-Dithiolane from a Carbonyl Compound using 1,2-Ethanedithiol
This protocol for the protection of a carbonyl group is analogous to the protection of an active methylene group and is well-established.
-
Reaction Setup: To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform), add 1,2-ethanedithiol (1.1 - 1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by distillation or column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis of 1,3-dithiolanes from active methylene compounds.
Caption: A summary of the cost-benefit trade-offs between the two reagents.
Conclusion and Recommendations
The choice between Ethylene Di(thiotosylate) and 1,2-ethanedithiol for the protection of active methylene groups is a clear example of the classic cost versus convenience dilemma in synthetic chemistry.
1,2-Ethanedithiol remains the superior choice for the vast majority of applications. Its remarkably lower cost, coupled with a vast and well-documented history of successful, high-yield reactions, makes it the pragmatic and economical option, especially for process development and large-scale synthesis. The significant drawback of its handling properties can be effectively managed with standard laboratory safety procedures.
Ethylene Di(thiotosylate) , on the other hand, presents a compelling case for its use in specific, niche scenarios. For high-throughput screening, automated synthesis platforms, or in laboratories where odor control is a paramount concern, the ease of handling a stable, odorless solid may outweigh its substantially higher cost. However, the lack of readily available, quantitative performance data necessitates initial optimization and validation for any new application, which could offset the initial handling advantages.
References
Safety Operating Guide
Proper Disposal of Ethylene Di(thiotosylate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethylene Di(thiotosylate) (CAS No. 2225-23-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Ethylene Di(thiotosylate). According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] In the event of combustion, it may produce toxic fumes, including carbon oxides and sulfur oxides.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to prevent inhalation.[2]
-
Hand Protection: Chemical-resistant gloves are required.[1][2]
-
Eye Protection: Safety glasses or a face shield must be worn.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Summary of Key Data
For quick reference, the following table summarizes the key identification and hazard information for Ethylene Di(thiotosylate).
| Property | Value |
| Chemical Name | Ethylene Di(thiotosylate) |
| Synonyms | 1,2-Di(p-tosylthio)ethane, 1,2-Ethanedithiol Ditosylate, Ethylene Bis(p-toluenethiosulfonate), S,S'-Ethylene p-Toluenethiosulfonate[2] |
| CAS Number | 2225-23-2 |
| Molecular Formula | C₁₆H₁₈O₄S₄[2][3] |
| Molecular Weight | 402.56 g/mol [2] |
| Appearance | White to almost white powder or crystal |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501[1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of Ethylene Di(thiotosylate) is through an approved hazardous waste disposal plant.[1] For small quantities, a chemical neutralization step can be performed prior to collection.
Operational Plan for Waste Collection and Storage
-
Waste Segregation: Do not mix Ethylene Di(thiotosylate) waste with other waste streams, especially incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]
-
Container Labeling: Collect all solid waste, contaminated materials (e.g., weighing paper, gloves), and solutions containing Ethylene Di(thiotosylate) in a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," the full chemical name "Ethylene Di(thiotosylate)," and the associated hazard symbols.
-
Container Storage: Store the waste container in a cool, dark, and dry place, away from direct sunlight and heat sources.[2] Ensure the container is kept tightly closed when not in use.[2] The storage area should be well-ventilated.
Experimental Protocol for Chemical Neutralization of Small Quantities
For small residual amounts of Ethylene Di(thiotosylate), chemical neutralization through oxidation can be performed to reduce its hazard profile before collection. This procedure should be carried out in a chemical fume hood with appropriate PPE.
Materials:
-
Commercial bleach (sodium hypochlorite solution, ~5-8%)
-
Stir bar and stir plate
-
Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with minimal splashing.
Procedure:
-
Carefully add the waste Ethylene Di(thiotosylate) to the reaction vessel. If it is in a solvent, ensure the solvent is compatible with the bleach solution.
-
With constant stirring, slowly add an excess of the bleach solution to the reaction vessel. The oxidation of the thioether and tosylate groups can be exothermic, so slow addition is crucial to control the reaction temperature.
-
Continue stirring the mixture at room temperature for several hours (e.g., overnight) to ensure complete oxidation.
-
After the reaction is complete, the resulting solution should be collected as hazardous aqueous waste. Label the container accordingly, indicating that it contains the reaction products of Ethylene Di(thiotosylate) and sodium hypochlorite.
-
Contact your institution's environmental health and safety (EHS) office for pickup and final disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethylene Di(thiotosylate).
Caption: Disposal decision workflow for Ethylene Di(thiotosylate).
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of Ethylene Di(thiotosylate), fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and your local regulations for hazardous waste disposal.
References
Personal protective equipment for handling Ethylene Di(thiotosylate)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling and disposal of Ethylene Di(thiotosylate) (CAS 2225-23-2). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
Ethylene Di(thiotosylate) is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.
Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
Note: While some suppliers may not classify this compound under OSHA HazCom, it is prudent to adhere to the more stringent GHS classifications to ensure maximum safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the most critical barrier between laboratory personnel and chemical hazards. For Ethylene Di(thiotosylate), which is a solid that can become airborne as dust, the following PPE is mandatory.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a range of chemicals.[2][3][4][5] Ensure gloves are regularly inspected for signs of degradation or punctures. |
| Eyes/Face | Safety glasses with side shields or a face shield | Must comply with EN 166 or NIOSH standards. A face shield should be used in conjunction with safety glasses when there is a significant risk of splashing or dust generation. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | NIOSH-approved respirator | For handling that may generate dust, a particulate respirator (e.g., N95, P95, or P100) is necessary.[6][7][8][9][10] The choice of filter depends on the presence of oil aerosols.[7] A full-face respirator offers a higher protection factor and also protects the eyes.[8] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.
Handling Procedures:
-
Work in a Ventilated Area: All handling of Ethylene Di(thiotosylate) should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transferring the chemical.
-
Grounding: When transferring large quantities, take precautionary measures against static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
Storage Conditions:
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Exposure and Spills
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal of Ethylene Di(thiotosylate) and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Collection and Segregation:
-
Collect all waste material, including unused product and contaminated PPE, in a clearly labeled, sealed, and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
Disposal Method:
-
Neutralization of Sulfur Compounds: As Ethylene Di(thiotosylate) is a sulfur-containing organic compound, its disposal should consider the potential formation of acidic sulfur oxides upon incineration. It is recommended to dispose of this waste through a licensed hazardous waste disposal company.
-
Some guidelines for the disposal of sulfur-containing solid waste suggest neutralization with an alkaline material like limestone (calcium carbonate) or lime (calcium hydroxide) to mitigate the formation of acidic byproducts.[11][12] However, this should only be carried out by trained personnel following a specific protocol approved by your institution's EHS department.
-
Consult Local Regulations: Always consult your institution's EHS department and local regulations for specific disposal procedures.
Workflow for Handling Ethylene Di(thiotosylate)
The following diagram outlines the key steps for safely handling Ethylene Di(thiotosylate) from receipt to disposal.
Caption: Workflow for the safe handling and disposal of Ethylene Di(thiotosylate).
References
- 1. keyorganics.net [keyorganics.net]
- 2. ehsinsight.com [ehsinsight.com]
- 3. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. 3m.com [3m.com]
- 7. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 8. 3m.com.au [3m.com.au]
- 9. northwestern.edu [northwestern.edu]
- 10. coopersafety.com [coopersafety.com]
- 11. open.alberta.ca [open.alberta.ca]
- 12. open.alberta.ca [open.alberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
